molecular formula C8H8BrF B186356 (2-Bromo-1-fluoroethyl)benzene CAS No. 1786-36-3

(2-Bromo-1-fluoroethyl)benzene

Cat. No.: B186356
CAS No.: 1786-36-3
M. Wt: 203.05 g/mol
InChI Key: UIXWOQZATLBVFH-UHFFFAOYSA-N
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Description

(2-Bromo-1-fluoroethyl)benzene is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1-fluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXWOQZATLBVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521904
Record name (2-Bromo-1-fluoroethyl)benzene
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Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-36-3
Record name (2-Bromo-1-fluoroethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1-fluoroethyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Synthesis of (2-Bromo-1-fluoroethyl)benzene: Mechanisms, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-1-fluoroethyl)benzene is a valuable synthetic intermediate, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of both bromine and fluorine atoms onto an ethylbenzene scaffold provides two distinct points for further chemical modification. This guide provides a comprehensive overview of the predominant synthetic route to this compound: the electrophilic bromofluorination of styrene. We will delve into the underlying reaction mechanism, provide a detailed and validated laboratory protocol, discuss critical safety considerations for the reagents involved, and outline methods for the characterization of the final product.

The Core Strategy: Electrophilic Bromofluorination of Styrene

The most direct and widely employed method for synthesizing this compound is the vicinal bromofluorination of styrene. This reaction is an example of an electrophilic addition to an alkene. The double bond of styrene acts as a nucleophile, attacking an electrophilic bromine source. A key aspect of this transformation is the regioselectivity—the specific placement of the bromine and fluorine atoms on the ethyl bridge.

Mechanistic Insights

The reaction proceeds through a well-understood, multi-step mechanism that dictates the final regiochemistry of the product.

  • Formation of a Bromonium Ion: An electrophilic bromine species, typically generated in situ from a reagent like N-Bromosuccinimide (NBS), is attacked by the electron-rich π-bond of the styrene double bond.[1][2] This results in the formation of a cyclic bromonium ion intermediate.[1][2] This three-membered ring has a positive charge on the bromine atom, and the carbons of the original double bond bear a partial positive charge.

  • Nucleophilic Attack by Fluoride: A fluoride anion (F⁻), provided by a fluoride source such as hydrogen fluoride-pyridine complex (Olah's Reagent), then acts as a nucleophile.[3] It attacks one of the two carbons in the bromonium ion. Due to the electronic influence of the adjacent phenyl group, the benzylic carbon (the carbon attached to the benzene ring) can better stabilize a positive charge. Consequently, the fluoride ion preferentially attacks this more electrophilic, benzylic position.

  • Ring Opening and Product Formation: The nucleophilic attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition. This SN2-type ring-opening results in the formation of this compound, with the fluorine atom on the benzylic carbon and the bromine atom on the terminal carbon.

The overall mechanism ensures high regioselectivity, which is critical for the utility of the final product.

Bromofluorination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Styrene Styrene Bromonium Cyclic Bromonium Ion Styrene->Bromonium Electrophilic Attack (Br⁺) NBS NBS (Br⁺ source) NBS->Bromonium HF_Py HF-Pyridine (F⁻ source) Product This compound HF_Py->Product Bromonium->Product Nucleophilic Attack by F⁻ at benzylic carbon

Figure 1: Conceptual workflow of the bromofluorination of styrene.

Validated Laboratory Protocol

This protocol is based on established procedures for the bromofluorination of alkenes. It requires strict adherence to safety precautions due to the hazardous nature of the reagents.

Reagents and Equipment
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Styrene104.1510.01.15 mLFreshly distilled
N-Bromosuccinimide (NBS)177.9811.01.96 gRecrystallized
Hydrogen fluoride-pyridine (70% HF)Variable~30.0 (HF)3.0 mLOlah's Reagent
Dichloromethane (DCM)84.93-50 mLAnhydrous
Saturated NaHCO₃ solution--50 mLFor workup
Anhydrous MgSO₄---For drying

Equipment:

  • Three-necked round-bottom flask (polypropylene or Teflon is preferred due to HF)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Ice bath

  • Standard glassware for extraction and purification

  • Fume hood suitable for handling HF

Step-by-Step Procedure
  • Preparation: In a fume hood, equip a 100 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. The flask should be flame-dried and under a nitrogen atmosphere.

  • Reagent Charging: Add N-Bromosuccinimide (1.96 g, 11.0 mmol) to the flask. Add anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C using an ice bath.

  • Fluoride Source Addition: (EXTREME CAUTION) Slowly add hydrogen fluoride-pyridine (3.0 mL) to the stirred suspension at 0 °C. This reagent is highly corrosive and toxic.[4][5][6] Always wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and a full-face shield.[3]

  • Styrene Addition: Dissolve styrene (1.15 mL, 10.0 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the styrene solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice and 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Safety and Handling: A Critical Directive

The reagents used in this synthesis are hazardous and demand rigorous safety protocols.

  • Hydrogen Fluoride-Pyridine (Olah's Reagent): This complex is acutely toxic and causes severe, slow-healing burns.[3] It is fatal if swallowed, inhaled, or in contact with skin.[6][7] All manipulations must be performed in a certified chemical fume hood.[3][4] Wear a full-face shield, acid-resistant apron, and neoprene or other HF-resistant gloves.[3][6] In case of skin contact, immediately wash the area with copious amounts of water and apply calcium gluconate gel.[4][7] Seek immediate medical attention for any exposure.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled in a fume hood with standard PPE (gloves, safety glasses). It is a source of electrophilic bromine and should be stored away from moisture.[2]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_emergency Emergency Response ppe1 Full-Face Shield ppe2 Neoprene Gloves ppe3 Lab Coat / Apron eng1 Certified Fume Hood eng2 Polypropylene/Teflon Flask em1 Calcium Gluconate Gel em2 Safety Shower / Eyewash em3 Immediate Medical Attention Reagents Handling HF-Pyridine & NBS Reagents->ppe1 Reagents->ppe2 Reagents->ppe3 Reagents->eng1 Reagents->eng2 Reagents->em1 In Case of Exposure Reagents->em2 In Case of Exposure Reagents->em3 In Case of Exposure

Figure 2: Critical safety components for handling hazardous reagents.

Characterization and Purity Assessment

Confirming the structure and purity of the synthesized this compound is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons and the two diastereotopic protons of the -CH₂Br group, as well as the proton of the -CHF- group. The signals for the ethyl bridge will be split by both geminal and vicinal protons, as well as by the fluorine atom (H-F coupling).

    • ¹³C NMR: Will show distinct signals for the aromatic carbons and the two carbons of the ethyl side chain. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: Will show a single resonance, likely a doublet of triplets, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound via the electrophilic bromofluorination of styrene is an effective and regioselective method. However, the protocol's success is intrinsically linked to a deep understanding of the reaction mechanism and, most importantly, a rigorous and unwavering commitment to safety when handling hazardous reagents like hydrogen fluoride-pyridine. By following the detailed protocol and safety directives outlined in this guide, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and materials science.

References

  • Safety Data Sheet for Pyridinium poly(hydrogen fluoride). (2018). Santa Cruz Biotechnology.
  • Material Safety Data Sheet for Hydrogen fluoride pyridine. Santa Cruz Biotechnology.
  • Olah, G. A., & Watkins, M. (n.d.). 1-FLUOROADAMANTANE . Organic Syntheses. [Link]

  • Hydrogen fluoride pyridine Safety Inform
  • SAFETY DATA SHEET for Hydrogen fluoride pyridine. Merck Millipore.
  • Bromination of Styrene - Electrophilic Addition . (2012). YouTube. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry . (2011). Master Organic Chemistry. [Link]

Sources

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Bromo-1-fluoroethyl)benzene

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 1786-36-3), a halogenated aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis. This document delves into its physicochemical properties, proposes logical synthetic pathways, explores its chemical reactivity, and discusses its prospective applications in pharmaceutical and materials science research. The guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective evaluation and use. Protocols for safe handling, storage, and emergency procedures are also detailed, drawing upon data from structurally analogous compounds to ensure a conservative and thorough risk assessment.

This compound is a substituted aromatic compound featuring a phenylethyl backbone with two distinct halogen substituents on the ethyl chain. The presence of both a fluorine and a bromine atom imparts unique reactivity, making it a valuable building block for introducing the 1-fluoro-2-phenylethyl moiety into more complex molecular architectures.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous reference.

IdentifierValueSource
CAS Number 1786-36-3[1][2]
Molecular Formula C₈H₈BrF[1]
Molecular Weight 203.05 g/mol [1]
IUPAC Name This compoundInferred
SMILES C1=CC=C(C=C1)C(CBr)F[1]
InChI Key UIXWOQZATLBVFH-UHFFFAOYSA-N[2]
Physical and Chemical Properties

Quantitative data for this specific compound is limited. The properties listed are based on supplier information and analogies to similar structures.

PropertyValueSource & Rationale
Appearance Clear, colorless to pale yellow liquidBased on analogous compounds like (2-Bromoethyl)benzene.[3]
Purity ≥95.0% - ≥97%[1][2]
Boiling Point Data not availableExpected to be similar to related phenyl-dihaloethanes.
Melting Point Data not availableNot applicable (liquid at room temperature).
Solubility Miscible with organic solvents (e.g., THF, methanol)Based on the properties of similar halogenated aromatics.[4]

Proposed Synthesis Methodology

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-Br and C-F bonds. A logical forward synthesis involves the addition of these halogens across the double bond of styrene. Direct addition of "BrF" is challenging. A more practical approach is the electrophilic addition of a fluorine source and a bromide source, or a bromonium ion intermediate followed by fluoride capture.

Proposed Experimental Protocol: Two-Step Synthesis from Styrene

Step 1: Synthesis of 1-Fluoro-2-phenylethanol from Styrene

This step involves an oxyfluorination reaction. The regioselectivity is governed by the formation of the more stable benzylic carbocation intermediate, which is then attacked by the fluoride nucleophile.

  • In a fume hood, charge a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a solution of styrene (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) to the solution to form a bromonium ion intermediate.

  • Follow with the dropwise addition of a fluoride source, such as triethylamine tris(hydrofluoride) (Et₃N·3HF) (1.5 eq). The fluoride ion will open the bromonium ring at the benzylic position.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude bromofluoro intermediate via flash column chromatography.

Step 2: Conversion to this compound

This is a standard conversion of a hydroxyl group to a bromide, for which multiple methods exist. The Appel reaction is a reliable choice.

  • Dissolve the purified 1-fluoro-2-phenylethanol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cool the solution to 0°C.

  • Slowly add a solution of carbon tetrabromide (CBr₄) or 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) (1.5 eq) in DCM dropwise.[5]

  • Stir the reaction at 0°C for 15-30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the final product, this compound.[5]

Synthesis Workflow Diagram

G Styrene Styrene (Starting Material) Step1 Step 1: Halofluorination Reagents: NBS, Et3N·3HF Solvent: DCM Styrene->Step1 Intermediate 1-Bromo-2-fluoro-1-phenylethane (Intermediate) Step1->Intermediate Step2 Step 2: Appel Reaction Reagents: PPh3, CBr4 Solvent: DCM Intermediate->Step2 Product This compound (Final Product) Step2->Product Purification Purification (Flash Chromatography) Product->Purification

Caption: Proposed two-step synthesis of this compound from styrene.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two halogen atoms, which function as leaving groups in substitution and elimination reactions. The bromine atom is a significantly better leaving group than the fluorine atom.

Nucleophilic Substitution Reactions

Nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom (C2). Given that this is a secondary alkyl halide, the reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile and reaction conditions.[6]

  • Sₙ2 Pathway: Strong, unhindered nucleophiles (e.g., azide, cyanide, primary amines) will favor a concerted Sₙ2 displacement of the bromide, leading to inversion of stereochemistry if the starting material is chiral.[6]

  • Sₙ1 Pathway: Under solvolytic conditions with weak nucleophiles (e.g., water, alcohols), an Sₙ1 mechanism may be competitive, proceeding through a secondary carbocation intermediate.

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination to form fluorostyrene isomers. The mechanism can be either E2 or E1cb.

  • E2 Pathway: A strong, bulky base can abstract the benzylic proton (at C1) while the bromide leaves simultaneously.

  • E1cb Pathway: Due to the acidity of the benzylic proton, an E1cb mechanism is highly plausible. The base would first abstract the proton to form a resonance-stabilized benzylic carbanion.[7] In a subsequent step, this carbanion would expel the bromide leaving group. This pathway is often favored when the leaving group is poor or the proton is particularly acidic, both conditions which apply here to varying degrees.[7]

Potential Applications in Synthesis

This molecule is a precursor to a variety of functionalized phenylethyl derivatives.

  • Pharmaceutical Intermediates: It can be used to introduce the unique 1-fluoro-2-phenylethyl scaffold into potential drug candidates. Halogenated compounds are crucial building blocks for active pharmaceutical ingredients (APIs), including antimicrobial agents, antidepressants, and anti-inflammatory drugs.[8][9][10][11]

  • Agrochemicals: Similar to other bromofluoroaromatic compounds, it could serve as an intermediate in the synthesis of novel pesticides and herbicides.[4]

  • Materials Science: The incorporation of fluorine can enhance the thermal stability and durability of polymers. This compound could be used to create specialized flame-retardant polymers or coatings.[4][10]

Key Reactivity Pathways Diagram

G sub This compound sub_prod Substitution Product (Nu replaces Br) sub->sub_prod  Nucleophile (e.g., N3⁻) Sₙ2 Pathway   elim_prod Elimination Product (Fluorostyrene) sub->elim_prod  Strong Base (e.g., t-BuOK⁻) E2 / E1cb Pathway  

Caption: Major reaction pathways for this compound.

Safety, Handling, and Storage

Specific safety data for this compound is not available. Therefore, a conservative approach based on data from structurally similar compounds, such as bromoethylbenzenes and other halogenated irritants, is mandatory.[12] The compound should be treated as hazardous.

Hazard Classification (Anticipated)

The following hazards are anticipated based on analogous compounds.

Hazard ClassGHS CodeStatement
Flammable LiquidsH227Combustible liquid.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Acute Oral ToxicityH302Harmful if swallowed.[13]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[14] Ensure an eyewash station and safety shower are readily accessible.[15]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for damage before each use and dispose of them properly after handling.[12]

  • Skin and Body Protection: Wear a flame-resistant lab coat, fully buttoned. Use a chemical-resistant apron for transfers or procedures with a high splash risk.[12] Closed-toe shoes are mandatory.

  • Handling: Avoid generating mists or vapors. Keep away from heat, sparks, open flames, and hot surfaces.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

Emergency and First Aid Procedures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[15]

Spill Cleanup Protocol

G spill Spill Occurs evacuate Evacuate Area Ensure Ventilation spill->evacuate ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect Absorbed Material (Into a sealed waste container) contain->collect decontaminate Decontaminate Area (Wipe with solvent, then soap & water) collect->decontaminate dispose Dispose of Waste (As hazardous material) decontaminate->dispose report Document Spill (Follow lab protocols) dispose->report

Sources

An In-depth Technical Guide to the Chemical Properties of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-1-fluoroethyl)benzene , a halogenated derivative of ethylbenzene, presents a unique combination of reactive centers that make it a valuable, yet complex, building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a chiral molecule possessing a stereocenter at the carbon bearing the fluorine atom. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1786-36-3
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
Boiling Point 208.3 ± 20.0 °C at 760 mmHg
Density 1.455 g/cm³ (Predicted)N/A
LogP 3.0921

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in standard literature, suggesting its status as a specialty reagent. However, logical synthetic strategies can be devised based on established reactions. A plausible and efficient method is the electrophilic bromofluorination of styrene .

This reaction proceeds via the formation of a bromonium ion intermediate upon the attack of bromine on the styrene double bond. Subsequent nucleophilic attack by a fluoride source, such as a hydrogen fluoride-pyridine complex (Olah's reagent), would lead to the desired product. The regioselectivity of this reaction is governed by the Markovnikov rule, where the more electrophilic bromine adds to the less substituted carbon, and the nucleophilic fluoride attacks the more substituted, benzylic carbon, which can better stabilize the partial positive charge in the transition state.

G Styrene Styrene Intermediate Bromonium Ion Intermediate Styrene->Intermediate + Br₂ Br2 Br₂ HF_Py HF-Pyridine Product This compound Intermediate->Product + F⁻ (from HF-Py) G cluster_0 Reactivity Profile cluster_1 Potential Applications SN2 Nucleophilic Substitution (Sₙ2) at C-Br Pharma Fluorinated Phenethylamine Derivatives SN2->Pharma Imaging PET Radiotracer Precursors SN2->Imaging E2 Elimination (E2/E1cb) of HBr Synthesis Versatile Synthetic Intermediate E2->Synthesis This compound This compound This compound->SN2 This compound->E2

An In-Depth Technical Guide to the Spectral Analysis of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for (2-Bromo-1-fluoroethyl)benzene, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₈BrF) possesses a chiral center at the carbon bearing the fluorine atom, leading to a stereochemically complex system.[1] The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and heavy atoms (Br) results in rich and informative spectra. Understanding the interplay of these elements is key to a full structural elucidation.

Figure 1: Structure of this compound with key atoms labeled for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. The analysis involves ¹H, ¹³C, and ¹⁹F NMR, with extensive spin-spin coupling providing critical connectivity information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The key feature will be the complex splitting patterns arising from geminal (H-C-F) and vicinal (H-C-C-H, H-C-C-F) couplings.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C₆H₅-7.20 - 7.40Multiplet-
-CHF-5.80 - 6.00Doublet of triplets (dt)²JHF ≈ 48-52 Hz, ³JHH ≈ 6-8 Hz
-CH₂Br3.60 - 3.80Doublet of doublets (dd)³JHF ≈ 15-20 Hz, ³JHH ≈ 6-8 Hz
  • Aromatic Protons (C₆H₅-): These five protons will appear as a complex multiplet in the typical aromatic region (7.20-7.40 ppm), similar to that observed for (2-bromoethyl)benzene.[2]

  • Benzylic Proton (-CHF-): This proton is significantly deshielded by both the adjacent phenyl ring and the highly electronegative fluorine atom. Its signal is expected to be a doublet due to the large geminal coupling to fluorine (²JHF) and further split into triplets by the two vicinal protons on the adjacent carbon (³JHH).

  • Bromomethyl Protons (-CH₂Br): These two diastereotopic protons are deshielded by the adjacent bromine atom. They will be split by the vicinal benzylic proton (³JHH) and also by the vicinal fluorine atom (³JHF), resulting in a complex multiplet, likely a doublet of doublets.

cluster_H1 H1 (-CHF-) Signal cluster_H2 H2 (-CH2Br) Signal H1_node Doublet of Triplets H2_node Doublet of Doublets H1_node->H2_node ³JHH (vicinal H-H) F_node ¹⁹F F_node->H1_node ²JHF (geminal H-F) F_node->H2_node ³JHF (vicinal H-F) Sample Sample Preparation (in CDCl₃) NMR NMR Spectrometer Sample->NMR H1_NMR ¹H NMR Acquisition NMR->H1_NMR C13_NMR ¹³C NMR Acquisition NMR->C13_NMR F19_NMR ¹⁹F NMR Acquisition NMR->F19_NMR Data Data Processing & Analysis H1_NMR->Data C13_NMR->Data F19_NMR->Data

Figure 3: General workflow for NMR data acquisition and analysis.

IR Spectroscopy
  • Sample Preparation: For an Attenuated Total Reflectance (ATR) setup, place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry
  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. For direct infusion, introduce the sample via a syringe pump.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Detection: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Conclusion

References

  • SpectraBase. 1-BROMO-1-FLUORO-2-METHOXY-2-PHENYLETHANE - Spectra. Accessed December 30, 2025.
  • SpectraBase. (2-Bromo-1,1-difluoroethyl)benzene - Optional[MS (GC)] - Spectrum. Accessed December 30, 2025.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Accessed December 30, 2025. [Link]

  • PubChemLite. (2-bromo-1,1-difluoroethyl)benzene (C8H7BrF2). Accessed December 30, 2025.
  • PubChemLite. This compound (C8H8BrF). Accessed December 30, 2025.
  • ChemicalBook. (2-Bromoethyl)benzene(103-63-9) IR Spectrum. Accessed December 30, 2025.
  • Beilstein Journal of Organic Chemistry. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Accessed December 30, 2025.
  • Santa Cruz Biotechnology. (2-Bromo-1,1-difluoroethyl)benzene | CAS 108661-89-8. Accessed December 30, 2025.
  • NIST. Benzene, (2-bromoethyl)-. In NIST Chemistry WebBook. Accessed December 30, 2025. [Link]

  • NIST. Benzene, (2-bromoethyl)- Infrared Spectrum. In NIST Chemistry WebBook. Accessed December 30, 2025.
  • ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum. Accessed December 30, 2025.
  • ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum. Accessed December 30, 2025.

Sources

A Technical Guide to the Reactivity and Stability of (2-Bromo-1-fluoroethyl)benzene: A Synthetic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2-Bromo-1-fluoroethyl)benzene is a halogenated organic compound featuring a unique structural arrangement of a phenyl ring, a fluorine atom, and a bromine atom on adjacent carbons of an ethyl chain. This guide provides an in-depth analysis of the molecule's reactivity and stability, drawing upon fundamental principles of physical organic chemistry and data from analogous structures. For researchers in medicinal chemistry and drug development, understanding the nuanced behavior of this building block is critical. Its reactivity is dominated by competing nucleophilic substitution (Sɴ1/Sɴ2) and elimination (E2) pathways, governed by the distinct properties of the C-F and C-Br bonds and the influence of the adjacent phenyl group. This document outlines the probable reaction mechanisms, provides protocols for handling and storage, and explores its potential as a valuable intermediate for introducing the 1-fluoro-2-phenylethyl moiety into complex pharmaceutical targets.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The key features include a secondary benzylic carbon (C1) that is also a chiral center, bonded to both a highly electronegative fluorine atom and a phenyl ring. The adjacent primary carbon (C2) is bonded to a bromine atom, which is a good leaving group. This arrangement creates a molecule with multiple potential reaction sites.

The fluorine atom exerts a strong electron-withdrawing inductive effect, influencing the electron density across the ethyl chain. The phenyl group offers steric hindrance but also provides resonance stabilization for potential cationic or radical intermediates at the benzylic position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrF[1][2]
Molecular Weight 203.05 g/mol [1][2]
CAS Number 1786-36-3[2][3]
Canonical SMILES C1=CC=C(C=C1)C(CBr)F[2]
InChI Key UIXWOQZATLBVFH-UHFFFAOYSA-N[3]
Purity (Typical) ≥95% - ≥97%[2][3]
Appearance Not specified (likely a liquid)

Proposed Synthesis Pathway: Electrophilic Fluorobromination of Styrene

While specific literature on the synthesis of this compound is not widely available, a plausible and efficient route is the electrophilic addition of a "BrF" equivalent across the double bond of styrene. Reagents like N-Bromosuccinimide (NBS) in the presence of a fluoride source (e.g., triethylamine trihydrofluoride) can achieve this transformation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol and must be adapted and optimized under strict laboratory safety standards.

  • Reaction Setup: To a stirred solution of styrene (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) in a fluorinated polymer flask, add N-Bromosuccinimide (1.1 equiv.) in portions at 0 °C.

  • Fluoride Addition: Slowly add triethylamine trihydrofluoride (1.5 equiv.) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield this compound.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Fluorobromination cluster_workup Workup & Purification A Styrene in DCM C Add NBS to Styrene at 0 °C A->C B N-Bromosuccinimide (NBS) B->C E Add Fluoride Source C->E D Triethylamine Trihydrofluoride D->E F Stir 12-24h, Monitor by TLC/GC-MS E->F G Quench with NaHCO₃ (aq) F->G H Extract with DCM G->H I Purify via Flash Chromatography H->I J Pure this compound I->J

Caption: Proposed synthetic workflow for this compound.

In-Depth Analysis of Chemical Reactivity

The molecule's reactivity is a delicate balance between the stability of the benzylic position and the leaving group potential of the two different halogens.

Nucleophilic Substitution Reactions (Sɴ1 vs. Sɴ2)

Nucleophilic attack is most likely to occur at the benzylic carbon (C1) bearing the fluorine atom. However, the reaction mechanism is complex due to competing factors.

  • Sɴ1 Pathway: The dissociation of the fluoride ion would lead to a secondary, benzylic carbocation. This carbocation is stabilized by resonance with the phenyl ring. However, the powerful electron-withdrawing inductive effect of the fluorine atom on the same carbon would significantly destabilize this carbocation, making the Sɴ1 pathway less favorable than for its non-fluorinated analog, (1-bromoethyl)benzene[4].

  • Sɴ2 Pathway: A direct backside attack by a nucleophile at C1 is sterically hindered by the phenyl group and the adjacent bromine atom. Furthermore, fluoride is a notoriously poor leaving group due to the high strength of the C-F bond[5][6].

Causality: The C-Br bond is significantly weaker and bromide is a much better leaving group than fluoride. Therefore, substitution reactions are far more likely to occur at the C2 position if a plausible mechanism exists, but this is a primary carbon and less reactive than the benzylic C1. In practice, reactions at C1 are expected to be sluggish under standard Sɴ1/Sɴ2 conditions. Forcing conditions might be required, and a mixture of products could result.

Caption: Competing nucleophilic substitution pathways at the C1 position.

Elimination Reactions (E2 Dominance)

Elimination of HBr or HF to form a styrenyl derivative is a highly probable reaction pathway, particularly in the presence of a base.

  • E2 Pathway: The most favorable elimination pathway involves the abstraction of the acidic benzylic proton at C1 by a base, with the simultaneous expulsion of the bromide ion from C2. Bromide is an excellent leaving group, and this concerted reaction is common for alkyl halides[7]. This would yield 1-fluoro-2-phenylethene.

  • E1cb Pathway: An alternative, the E1cb mechanism, involves the initial formation of a carbanion at the benzylic position, followed by the departure of the leaving group[5]. While this mechanism is often considered for substrates with poor leaving groups like fluoride, the presence of the much better bromide leaving group makes the concerted E2 mechanism the more likely dominant pathway[6][8].

  • Elimination of HF: Elimination involving the loss of the fluoride from C1 is highly unlikely due to the strength of the C-F bond, making fluoride a very poor leaving group[5].

Causality: The acidity of the benzylic proton combined with the excellent leaving group ability of bromide makes the E2 elimination of HBr the most kinetically and thermodynamically favorable reaction pathway for this molecule when treated with a base.

G Reactant This compound TS E2 Transition State Reactant->TS Concerted Step Base Base (e.g., RO⁻) Base->Reactant Abstracts Benzylic H⁺ Product 1-Fluoro-2-phenylethene TS->Product Byproducts H-Base⁺ + Br⁻ TS->Byproducts

Sources

(2-Bromo-1-fluoroethyl)benzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a technical overview of (2-Bromo-1-fluoroethyl)benzene, a crucial fluorinated building block in organic synthesis and pharmaceutical development. We will explore its synthesis, reactivity, and applications, offering expert insights and detailed protocols to aid researchers in their work.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can improve metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a key reagent for introducing the fluoroethylphenyl group, a valuable pharmacophore in modern drug discovery.[1][2]

Synthesis and Characterization

The efficient synthesis of this compound is paramount for its use in research and development. While various synthetic routes exist, a common and effective method involves the anti-Markovnikov addition of hydrogen bromide to styrene.[3]

Optimized Synthetic Protocol

This procedure focuses on the anti-Markovnikov addition of gaseous hydrogen bromide to styrene, a method known for its high yield.[3]

Experimental Protocol: Synthesis via Anti-Markovnikov Addition [3]

  • Reaction Setup: In a suitable reaction vessel, dissolve styrene in n-heptane.

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • HBr Introduction: Bubble gaseous hydrogen bromide through the solution.

  • Temperature Control: Maintain the reaction temperature between 80-90°C for approximately 4 hours.

  • Work-up and Purification: After the reaction is complete, quench with a suitable aqueous solution, separate the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to achieve a high purity of up to 95%.[3]

Diagram: Synthetic Workflow

G A Styrene B Anti-Markovnikov Addition (HBr, AIBN, n-heptane) A->B C (2-Bromoethyl)benzene B->C D Purification (Distillation) C->D E Pure (2-Bromoethyl)benzene D->E

Caption: Synthesis of (2-Bromoethyl)benzene via anti-Markovnikov addition.

Spectroscopic Data

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.

Property Value
Molecular Formula C₈H₈BrF[4][5]
Molecular Weight 203.05 g/mol [4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 98 °C at 14 mmHg[7]
Density 1.355 g/mL at 25 °C[7]

Chemical Reactivity and Mechanistic Considerations

This compound's reactivity is characterized by the presence of two distinct halogen atoms, enabling a variety of chemical transformations.

Nucleophilic Substitution

The bromine atom serves as an excellent leaving group, readily participating in Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups.

Diagram: Nucleophilic Substitution Pathway

G sub This compound prod Substituted Product sub->prod Sₙ2 Reaction nu Nucleophile (Nu⁻) nu->sub lg Br⁻ prod->lg

Caption: General Sₙ2 reaction of this compound.

Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction. The mechanism, whether E2 or E1cb, is a subject of consideration. The strong carbon-fluorine bond makes fluoride a poor leaving group, which can favor an E1cb mechanism via a stabilized carbanion intermediate.[8]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9]

  • Pharmaceuticals: It serves as a building block for creating active pharmaceutical ingredients (APIs).[9][10] Its structure is particularly useful in the development of central nervous system (CNS) medications, antibiotics, and anti-inflammatory drugs.[10] For instance, it has been used to synthesize potent antimicrobial β-peptidomimetics.[3]

  • Agrochemicals: The compound is utilized in the creation of pesticides and herbicides.[9]

  • Material Science: It is used in the production of specialized polymers and coatings, where the presence of bromine and fluorine can enhance material properties.[9][10]

Diagram: Role in Drug Discovery

G A This compound B Chemical Modification A->B C Lead Compound Optimization B->C D Improved Pharmacokinetics C->D E Enhanced Biological Activity C->E F Drug Candidate D->F E->F

Caption: Application of this compound in the drug discovery process.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure.

Hazard Information:

  • Oral Toxicity: Harmful if swallowed.

  • Eye Irritation: Causes serious eye irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated fume hood.[11][13]

  • Handling: Avoid contact with skin and eyes, and do not breathe vapors.[11] Wash hands thoroughly after handling.

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[11]

  • Spills: In case of a spill, soak up with an inert absorbent material and dispose of as hazardous waste.[11][13]

In case of exposure, seek immediate medical attention.[11] For detailed safety information, always consult the Safety Data Sheet (SDS).[11][13]

Conclusion

This compound is a versatile and important building block in organic chemistry and drug discovery. A comprehensive understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory. The insights and protocols provided in this guide are intended to empower researchers to utilize this compound to its full potential in their scientific pursuits.

Sources

An In-depth Technical Guide to (2-Bromo-1-fluoroethyl)benzene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Novel Compound

In the vast realm of chemical synthesis and drug discovery, researchers often encounter compounds that, despite their structural simplicity and potential utility, lack a comprehensive body of published literature. (2-Bromo-1-fluoroethyl)benzene is one such molecule. While its constituent parts—a phenyl ring, a bromine atom, and a fluorine atom on an ethyl chain—are common motifs in medicinal and materials chemistry, detailed historical accounts of its discovery and specific applications remain elusive in mainstream chemical literature.

This guide, therefore, deviates from a traditional retrospective. Instead, it serves as a forward-looking technical manual for the research scientist. We will leverage established principles of organic chemistry to propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties based on analogous structures, and explore its potential applications in modern research and development. This document is designed to be a foundational resource, empowering researchers to synthesize, characterize, and unlock the potential of this intriguing halogenated compound.

Section 1: Proposed Synthesis of this compound via Electrophilic Halofluorination

The most logical and efficient synthetic route to this compound is the electrophilic addition of a bromine and a fluorine atom across the double bond of styrene. This reaction, known as bromofluorination, is a well-established method for the synthesis of vicinal bromo-fluoro alkanes.

Mechanistic Rationale

The bromofluorination of an alkene proceeds through a bromonium ion intermediate. In the case of styrene, the reaction is initiated by the electrophilic attack of a bromine source on the double bond. This forms a cyclic bromonium ion. The phenyl group, due to its ability to stabilize a positive charge through resonance, results in an unsymmetrical bromonium ion, with a partial positive charge developing on the benzylic carbon.

The subsequent nucleophilic attack by a fluoride ion source will occur at the more electrophilic carbon, which is the benzylic carbon. This regioselectivity is governed by Markovnikov's rule, which dictates that the nucleophile will add to the more substituted carbon that can better stabilize a positive charge. The result is the formation of this compound. The addition is typically anti-stereoselective, meaning the bromine and fluorine atoms add to opposite faces of the original double bond.

Caption: Proposed reaction pathway for the synthesis of this compound.

Recommended Experimental Protocol

This protocol is adapted from established procedures for the halofluorination of alkenes.[1]

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Hydrogen fluoride-pyridine complex (Olah's reagent)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add styrene (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen fluoride-pyridine complex (1.5 eq) to the stirred solution. Caution: HF-pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, slowly quench the reaction by pouring it into a beaker containing ice and saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

G A Dissolve Styrene in Anhydrous DCM B Cool to 0 °C A->B C Add HF-Pyridine B->C D Add NBS Solution Dropwise C->D E Stir at 0 °C for 1-2h D->E F Quench with NaHCO₃/ice E->F G Workup (Wash with Na₂S₂O₃, H₂O, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following table includes computed properties from databases like PubChem, alongside expected spectroscopic characteristics based on its structure and data from analogous compounds.[2]

PropertyValue
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
IUPAC Name This compound
CAS Number 1786-36-3
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not experimentally determined
Density Not experimentally determined
XLogP3 (Computed) 3.5
Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

  • Benzylic Proton (CH-F): A doublet of doublets due to coupling with the adjacent fluorine and the protons on the neighboring carbon. The chemical shift is expected to be in the range of δ 5.5-6.0 ppm.

  • Methylene Protons (CH₂-Br): A multiplet in the range of δ 3.6-4.0 ppm, coupled to the benzylic proton.

¹³C NMR:

  • Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

  • Benzylic Carbon (C-F): A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz), expected in the range of δ 90-100 ppm.

  • Methylene Carbon (C-Br): A signal in the range of δ 35-45 ppm.

¹⁹F NMR:

  • A single multiplet, likely a doublet of triplets, is expected. The chemical shift for a benzylic fluoride is typically in the range of δ -170 to -200 ppm.

Mass Spectrometry (Electron Ionization):

  • Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204 with approximately equal intensity, characteristic of a compound containing one bromine atom.

  • Major Fragments: Loss of Br (m/z 123), loss of CH₂Br (m/z 109), and the tropylium ion (m/z 91).

Section 3: Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests significant potential as a building block in medicinal chemistry and materials science.

Pharmaceutical Synthesis

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] The presence of both a fluorine atom and a reactive bromine atom makes this compound a versatile intermediate. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions to build more complex molecular scaffolds. This could be valuable in the synthesis of novel psychoactive compounds, enzyme inhibitors, or other therapeutic agents where a fluoro-phenethyl moiety is desired.

Agrochemicals

Similar to pharmaceuticals, the inclusion of halogens is a prevalent theme in the design of modern pesticides and herbicides. The unique combination of bromine and fluorine in this molecule could be exploited to develop new agrochemicals with tailored activities and environmental persistence profiles.

Materials Science

Organobromine compounds are often used as flame retardants. While the single bromine atom in this molecule may not impart significant flame retardant properties on its own, it can be used as a monomer or an additive in polymer synthesis to incorporate halogen content into materials.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. The following precautions are based on the safety profiles of structurally related compounds such as (2-Bromoethyl)benzene and other halogenated aromatic compounds.[4][5][6]

  • General Handling: Use only in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

  • Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents an underexplored yet promising chemical entity. While its history is not yet written in the annals of chemistry, its potential is evident. This guide provides a solid foundation for its synthesis, a framework for its characterization, and a glimpse into its potential applications. It is our hope that this document will catalyze further research into this and other novel halogenated compounds, ultimately leading to new discoveries in science and technology.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Crespo, L. T. C., da S. Ribeiro, R., de Mattos, M. C. S., & Esteves, P. M. (2010). Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Synthesis, 2010(14), 2379-2382.
  • Sigma-Aldrich. (2-Bromoethyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

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Navigating the Conformational Landscape of (2-Bromo-1-fluoroethyl)benzene: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate dance of molecular conformations plays a pivotal role in determining the biological activity and physicochemical properties of drug candidates. For molecules with chiral centers and rotatable bonds, such as (2-Bromo-1-fluoroethyl)benzene, a thorough understanding of its three-dimensional structure and dynamic behavior is paramount. This technical guide provides a comprehensive exploration of the structural analysis and conformational preferences of this compound, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its rotational isomerism and present a multi-pronged approach for its characterization, integrating advanced nuclear magnetic resonance (NMR) spectroscopy techniques with robust computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the conformational intricacies of this and similar molecules to accelerate their research and development endeavors.

Introduction: The Significance of Conformational Analysis in Drug Design

The "lock and key" model, while a foundational concept in pharmacology, has evolved to embrace the dynamic nature of both ligands and their biological targets. A molecule's conformation—the spatial arrangement of its atoms—is not static but rather a dynamic equilibrium of various low-energy states, or conformers. The specific three-dimensional shape a molecule adopts dictates its ability to interact with a biological receptor, influencing its efficacy, selectivity, and metabolic stability.

This compound, with its chiral center at the carbon bearing the fluorine atom and a rotatable bond between the two ethyl carbons, exists as a mixture of stereoisomers and, for each stereoisomer, a collection of rotational isomers (rotamers). The presence of two different halogen atoms, bromine and fluorine, introduces distinct electronic and steric effects that significantly influence the conformational equilibrium. Understanding the preferred conformations and the energy barriers to their interconversion is crucial for designing molecules with optimal biological activity.

This guide will systematically explore the structural features of this compound and provide a detailed roadmap for its conformational analysis. We will begin by examining the fundamental principles of rotational isomerism in substituted ethanes, followed by a detailed exposition of experimental and computational methodologies for characterizing the conformational landscape of our target molecule.

Rotational Isomerism in this compound: A Tale of Two Conformations

The rotation around the Cα-Cβ single bond in this compound gives rise to different spatial arrangements of the substituents. The most stable conformations are the staggered ones, which minimize steric hindrance. For a 1,2-disubstituted ethane derivative like our target molecule, the two primary staggered conformations are the anti and gauche conformers.

  • Anti Conformer: In this arrangement, the bulky bromine and fluorine atoms are positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180°. This conformation generally minimizes steric repulsion and is often the most stable.

  • Gauche Conformer: In this conformation, the bromine and fluorine atoms are adjacent to each other, with a dihedral angle of approximately 60°. While sterically less favorable than the anti conformer, gauche interactions can be stabilized by other factors such as intramolecular hydrogen bonding or favorable dipole-dipole interactions.

The relative populations of the anti and gauche conformers are dictated by the difference in their Gibbs free energy (ΔG). This energy difference is influenced by a combination of steric, electronic, and solvent effects.

Experimental Approach: Unraveling Conformations with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the conformational preferences of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are invaluable tools.

The Power of Vicinal Coupling Constants and the Karplus Equation

The key to elucidating the conformational equilibrium lies in the analysis of vicinal (three-bond) coupling constants (³J). The magnitude of the coupling between two nuclei separated by three bonds is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1]

For the Hα-Cα-Cβ-Hβ fragment in this compound, the observed vicinal proton-proton coupling constant (³JHH) is a population-weighted average of the coupling constants in the anti and gauche conformers:

³J_obs = P_anti * ³J_anti + P_gauche * ³J_gauche

where P_anti and P_gauche are the molar fractions of the anti and gauche conformers, respectively.

Similarly, the vicinal proton-fluorine coupling constant (³JHF) provides crucial information. A generalized Karplus-type equation has been developed to relate ³JHF to the H-C-C-F torsion angle, taking into account the effects of substituent electronegativity.[2][3]

By measuring the experimental ³JHH and ³JHF values and using appropriate Karplus parameters for the anti and gauche orientations, one can determine the relative populations of the conformers in solution.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

Objective: To determine the conformational equilibrium of this compound in solution.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR spectrometer (300 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of this compound in the chosen deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Carefully integrate all signals.

    • Measure the chemical shifts (δ) and coupling constants (J) for the protons on the ethyl chain (Hα and Hβ).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This will provide information about the chemical environment of the fluorine atom.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the coupling relationships between the protons.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range correlations.

  • Data Analysis:

    • From the ¹H NMR spectrum, extract the vicinal coupling constants ³J(Hα, Hβ).

    • Extract the vicinal coupling constant ³J(Hβ, F) from either the ¹H or ¹⁹F spectrum.

    • Using the appropriate Karplus equations and literature values for ³J_anti and ³J_gauche for both H-H and H-F couplings, calculate the populations of the anti and gauche conformers.

Data Interpretation: The relative populations of the conformers will provide insight into the steric and electronic effects governing the conformational preference of the molecule. For instance, a higher population of the anti conformer would suggest that steric repulsion between the bromine and fluorine atoms is the dominant factor.

Computational Approach: In Silico Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the prediction of conformational energies, geometries, and other molecular properties. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

Predicting Conformational Energies and Populations

By performing geometry optimizations and frequency calculations for the different conformers of this compound, we can determine their relative energies (ΔE) and Gibbs free energies (ΔG). The Boltzmann distribution can then be used to predict the equilibrium populations of each conformer at a given temperature.

Computational Protocol: DFT Calculations

Objective: To calculate the relative energies and populations of the anti and gauche conformers of this compound.

Software: Gaussian, Spartan, or other quantum chemistry software package.

Methodology:

  • Model Building: Construct the 3D structures of the anti and gauche conformers of this compound.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[4]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Energy Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) between the anti and gauche conformers.

  • Population Analysis: Use the calculated ΔG to determine the theoretical populations of the conformers at a specific temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Visualization of the Computational Workflow

computational_workflow cluster_input Input Generation cluster_calculation DFT Calculations cluster_analysis Data Analysis build_anti Build Anti Conformer opt_freq_anti Geometry Optimization & Frequency Calculation (Anti) build_anti->opt_freq_anti build_gauche Build Gauche Conformer opt_freq_gauche Geometry Optimization & Frequency Calculation (Gauche) build_gauche->opt_freq_gauche rel_energy Calculate Relative Energies (ΔE and ΔG) opt_freq_anti->rel_energy opt_freq_gauche->rel_energy population Calculate Conformer Populations (Boltzmann Distribution) rel_energy->population

Caption: Workflow for the computational conformational analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic addition of a bromine and fluorine source to styrene. One potential method is the reaction of styrene with N-bromosuccinimide (NBS) in the presence of a fluoride source, such as a hydrofluoric acid-amine complex (e.g., Olah's reagent).

Disclaimer: The following is a generalized synthetic protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

Reaction Scheme:

Experimental Protocol:

  • In a fume hood, dissolve styrene in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the solution while stirring.

  • Carefully add the hydrofluoric acid-pyridine complex dropwise to the reaction mixture.

  • Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Data Summary and Interpretation

The combination of experimental NMR data and computational results provides a comprehensive picture of the conformational landscape of this compound.

Parameter Experimental (NMR) Computational (DFT) Interpretation
³J(Hα, Hβ) Measured from ¹H NMRCalculated from dihedral anglesReflects the weighted average of anti and gauche conformer populations.
³J(Hβ, F) Measured from ¹H or ¹⁹F NMRCalculated from dihedral anglesProvides additional constraint for determining conformer populations.
ΔG (anti-gauche) Derived from conformer populationsDirectly calculatedQuantifies the relative stability of the conformers.
Conformer Population P_anti, P_gaucheP_anti, P_gaucheIndicates the dominant conformation in the given solvent and temperature.

Logical Relationship between Experimental and Computational Data:

data_integration cluster_exp Experimental (NMR) cluster_comp Computational (DFT) nmr_data ¹H and ¹⁹F NMR Spectra coupling_constants Vicinal Coupling Constants (³JHH and ³JHF) nmr_data->coupling_constants exp_population Experimental Conformer Populations coupling_constants->exp_population Karplus Equation validation Validation and Refinement exp_population->validation dft_calc DFT Calculations conformational_energies Relative Energies (ΔG) dft_calc->conformational_energies comp_population Theoretical Conformer Populations conformational_energies->comp_population Boltzmann Distribution comp_population->validation

Caption: Integration of experimental and computational data for conformational analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the structural and conformational analysis of this compound. By integrating high-resolution NMR spectroscopy with robust DFT calculations, researchers can gain deep insights into the conformational preferences of this and other flexible molecules. This knowledge is invaluable for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates with improved potency and selectivity.

Future studies could explore the conformational landscape of this compound in different solvent environments to understand the role of intermolecular interactions. Furthermore, advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, could provide even more precise information about the molecular structure and dynamics. The methodologies presented here provide a solid foundation for such future investigations, ultimately contributing to the advancement of drug discovery and development.

References

  • Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Abraham, R. J., & Gatti, G. (1969). Rotational isomerism. Part VIII. A nuclear magnetic resonance study of the conformations of some 1, 2-disubstituted ethanes. Journal of the Chemical Society B: Physical Organic, 961-969. [Link]

  • San Fabián, J., Guilleme, J., & Díez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Pyridinium poly(hydrogen fluoride): a convenient reagent for organic fluorinations. Journal of Organic Chemistry, 44(22), 3872-3881. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2-Bromo-1-fluoroethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Bromo-1-fluoroethyl)benzene, a compound of interest in organic synthesis and pharmaceutical development. In the absence of extensive published quantitative solubility data, this guide focuses on predicting solubility based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is designed to be an essential resource for scientists working with this compound, enabling informed decisions in reaction design, purification, and formulation.

Introduction: The Critical Role of Solubility

This compound (CAS No: 1786-36-3) is a halogenated aromatic compound with potential applications as a building block in the synthesis of novel chemical entities.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in the development of purification strategies such as crystallization and chromatography. In the context of drug development, the solubility of a compound and its intermediates directly impacts formulation strategies and bioavailability.

This guide will first delve into the molecular characteristics of this compound to provide a theoretical framework for its solubility behavior. Subsequently, it will present a qualitative assessment of its expected solubility in different classes of organic solvents. The core of this guide provides detailed, step-by-step protocols for both qualitative and quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrF[2][3]
Molecular Weight 203.05 g/mol [2][3]
XLogP3 2.9 - 3.09[3][4]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1 (Fluorine atom)[2]
Topological Polar Surface Area (TPSA) 0 Ų[3]

The XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately nonpolar molecule. The absence of hydrogen bond donors and the presence of a single, weakly basic hydrogen bond acceptor (the fluorine atom) indicate that its interactions with protic solvents will be limited. The zero topological polar surface area further corroborates its predominantly nonpolar character.

Theoretical Framework and Qualitative Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on the physicochemical properties of this compound, we can predict its solubility in various classes of organic solvents.

Factors Influencing Solubility
  • Polarity: this compound's moderate lipophilicity suggests it will be more soluble in nonpolar or moderately polar solvents.

  • Hydrogen Bonding: The lack of hydrogen bond donating capability will limit its solubility in highly polar, protic solvents like water. The single hydrogen bond acceptor may allow for some interaction with protic solvents, but this is unlikely to be a dominant factor.

  • Van der Waals Forces: As a relatively nonpolar molecule, van der Waals forces will be the primary intermolecular interactions with nonpolar solvents.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. This prediction is based on the "like dissolves like" principle and the physicochemical properties of the solute and solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHigh Similar nonpolar nature, relying on van der Waals interactions.
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF)High The moderate polarity of these solvents aligns well with the solute's properties.
Polar Protic Ethanol, MethanolModerate to High While capable of hydrogen bonding, the alkyl chains of these alcohols provide a nonpolar character that can interact with the solute.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are excellent at dissolving a wide range of organic compounds.
Highly Polar Protic WaterVery Low The significant difference in polarity and the inability of the solute to disrupt the strong hydrogen bonding network of water lead to poor solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following protocols provide methodologies for both a rapid qualitative assessment and a more rigorous quantitative measurement of solubility.

Qualitative Solubility Assessment

This protocol is designed for a quick screening of potential solvents.

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL)

  • A selection of organic solvents (e.g., Hexane, Toluene, Acetone, Dichloromethane, Ethanol, Methanol, DMSO, Water)

  • Vortex mixer

  • Spatula

  • Pipettes

  • Preparation: Label a series of test tubes, one for each solvent.

  • Addition of Solute: Add approximately 10-20 mg of this compound to each tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

G cluster_protocol Qualitative Solubility Assessment prep 1. Preparation Label test tubes for each solvent add_solute 2. Addition of Solute Add 10-20 mg of compound prep->add_solute add_solvent 3. Addition of Solvent Add 1 mL of solvent add_solute->add_solvent mix 4. Mixing Vortex for 30-60 seconds add_solvent->mix observe 5. Observation Visually inspect for undissolved solid mix->observe classify 6. Classification Soluble, Partially Soluble, or Insoluble observe->classify

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

  • This compound

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator in a constant temperature bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Selected organic solvents

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial to ensure a saturated solution is formed.

    • Record the exact weight of the compound added.

    • Add a known volume of the desired solvent (e.g., 5 mL).

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the same temperature to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration of the compound in the saturated sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

G cluster_protocol Quantitative Solubility Determination (Shake-Flask Method) prep 1. Preparation of Saturated Solution Add excess solute to a known volume of solvent equilibrate 2. Equilibration Shake at constant temperature for 24-48h prep->equilibrate separate 3. Phase Separation Filter supernatant to remove undissolved solid equilibrate->separate analyze 4. Analysis Quantify concentration using HPLC or UV-Vis separate->analyze calculate 5. Calculation Determine solubility from concentration analyze->calculate

Caption: Workflow for quantitative solubility determination.

Conclusion

For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable framework for generating accurate data. By employing these methodologies, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their scientific endeavors.

References

  • PubChemLite. This compound (C8H8BrF). [Link]

  • PubChem. (2-Bromo-2-fluoroethyl)benzene. [Link]

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An In-Depth Technical Guide to the Potential Mechanisms of Action of (2-Bromo-1-fluoroethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Bromo-1-fluoroethyl)benzene derivatives are a class of synthetic compounds whose structural features—a reactive benzylic bromide and a stabilizing fluorine atom—suggest significant potential as targeted covalent modifiers of biological macromolecules. This guide synthesizes current biochemical principles to propose the primary mechanism of action as the covalent, irreversible inhibition of proteins via nucleophilic attack on the electrophilic benzylic carbon. The presence of the fluorine atom is hypothesized to modulate metabolic stability and binding affinity, key attributes in modern drug design. We present a comprehensive experimental framework to rigorously test this hypothesis, from initial target identification using Activity-Based Protein Profiling (ABPP) to validation of target engagement in a cellular context with the Cellular Thermal Shift Assay (CETSA). This document serves as a foundational resource for research teams aiming to investigate and harness the therapeutic potential of this promising chemical scaffold.

Introduction: A Scaffold of Unique Reactivity

The this compound scaffold combines several key features that make it a compelling subject for drug discovery. The core structure consists of a phenyl ring attached to a two-carbon chain bearing both a bromine and a fluorine atom.

  • Benzylic Reactivity : The bromine atom is positioned at a benzylic carbon, which readily undergoes nucleophilic substitution reactions.[1] This is due to the ability of the adjacent phenyl ring to stabilize the transition state of both SN1 and SN2 reactions.[1][2] This inherent reactivity makes the scaffold a prime candidate for forming covalent bonds with biological targets.

  • The Role of Fluorine : The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[3][4] A fluorine atom can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, increase binding affinity through favorable interactions with protein pockets, and modulate the acidity and lipophilicity of a molecule to improve its pharmacokinetic profile.[5][6][7]

Given these characteristics, this guide will focus on the most plausible mechanism of action: the targeted covalent modification of proteins.

Primary Hypothesized Mechanism: Covalent Modification of Nucleophilic Residues

The central hypothesis is that this compound derivatives act as irreversible covalent inhibitors . This mechanism involves the derivative initially forming a non-covalent interaction with a target protein, followed by a chemical reaction where a nucleophilic amino acid residue in the protein's binding site attacks the electrophilic carbon atom bearing the bromine.

This results in the formation of a stable, covalent bond between the drug and the protein, effectively and often permanently altering the protein's function. The most likely nucleophilic residues to participate in this reaction are Cysteine (via its thiol group), Lysine (amino group), Histidine (imidazole ring), and Serine (hydroxyl group).[8][9]

Diagram 1: Hypothesized covalent modification of a cysteine residue.

Experimental Validation Framework

To rigorously test the covalent inhibitor hypothesis, a multi-step experimental workflow is required. This framework is designed to first identify potential protein targets on a proteome-wide scale, then confirm covalent modification, and finally, validate target engagement in a physiologically relevant cellular environment.

Step 1: Unbiased Target Identification

The first critical step is to identify which proteins in the proteome are covalently modified by the derivative. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[10][11][12]

Causality Behind Experimental Choice: ABPP is chosen over traditional affinity chromatography because it specifically identifies proteins that react with a probe in their native, functional state within a complex biological sample (e.g., cell lysate).[10] This provides direct evidence of covalent interaction rather than just non-covalent binding.

Diagram 2: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 3.1.1: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an analog of the this compound derivative that incorporates a "reporter tag," such as a terminal alkyne. This tag does not interfere with the reactive part of the molecule but allows for later visualization or enrichment.

  • Proteome Labeling: Incubate the alkyne-tagged probe with a complex proteome, such as a cancer cell lysate, to allow for covalent modification of target proteins. A control incubation with a vehicle (e.g., DMSO) should be run in parallel.

  • Reporter Tagging (Click Chemistry): After labeling, perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") to attach a biotin-azide molecule to the probe-labeled proteins.[13]

  • Enrichment: Use streptavidin-coated beads to selectively pull down the biotinylated proteins, separating them from the unlabeled proteome.

  • Proteolysis: Perform on-bead digestion of the enriched proteins using an enzyme like trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

  • Data Analysis: Use proteomics search engines (e.g., Mascot, MaxQuant) to identify the proteins that were enriched in the probe-treated sample compared to the control.[14][16] Tandem MS (MS/MS) data can pinpoint the exact peptide and amino acid residue that was modified.[15]

Step 2: Confirmation of Covalent Adduct Formation

Data from ABPP provides strong candidates, but direct confirmation of the covalent adduct is essential. This is achieved through high-resolution mass spectrometry of the purified target protein.

Protocol 3.2.1: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified, recombinant target protein (identified via ABPP) with a stoichiometric excess of the this compound derivative.

  • LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF).[17]

  • Mass Shift Detection: Compare the mass spectrum of the treated protein with an untreated control. A successful covalent modification will result in a mass increase corresponding precisely to the mass of the derivative minus the mass of the bromine leaving group.[15]

Component Expected Mass (Da) Observed Mass (Da) Mass Shift (Δm)
Unmodified Protein X25,000.025,000.2 ± 0.1N/A
This compound203.05N/AN/A
Mass of Adduct Moiety (C₈H₈F)123.06N/AN/A
Protein X + DerivativeN/A25,123.3 ± 0.1+123.1

Table 1: Example data from intact protein mass spectrometry confirming covalent adduct formation.

Step 3: Validation of Target Engagement in Cells

Confirming that the compound binds its target within the complex and dynamic environment of a living cell is the final and most critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[18][19][20]

Causality Behind Experimental Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[21][22] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement. This method requires no modification of the compound or the protein and directly reports on binding in intact cells.[21]

Diagram 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the relevant cells (e.g., a cancer cell line expressing the target protein) and treat them with the this compound derivative or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[21]

  • Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using a detection method like Western Blotting or mass spectrometry.[20]

  • Data Analysis: Plot the percentage of soluble target protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.[20][21]

Conclusion

The this compound scaffold possesses the key chemical attributes of a targeted covalent inhibitor. Its benzylic bromide offers a reactive handle for forming irreversible bonds with nucleophilic residues on target proteins, while the fluorine atom provides a means to fine-tune its drug-like properties. The primary hypothesized mechanism of action is, therefore, the selective, covalent inactivation of protein function. The experimental framework outlined in this guide, progressing from unbiased proteomic screening with ABPP to rigorous biophysical confirmation with mass spectrometry and culminating in in-cell validation with CETSA, provides a robust and logical pathway for elucidating the precise molecular targets and confirming the mechanism of action for this promising class of compounds. Successful execution of this strategy will be critical for advancing these derivatives in the drug development pipeline.

References

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  • Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. (2025). ChemRxiv.
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  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022). Quora.
  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.).
  • Selective Covalent Protein Modification by 4-Halopyridines Through C
  • Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2?. (2017). Chemistry Stack Exchange.
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  • Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020). Chemistry Stack Exchange.
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An In-depth Technical Guide to the Synthesis of (2-Bromo-1-fluoroethyl)benzene Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique physicochemical properties imparted by these elements can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making them invaluable tools in the optimization of lead compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis of (2-Bromo-1-fluoroethyl)benzene and its analogues, a class of compounds that serve as versatile building blocks in the construction of novel therapeutic agents. We will delve into the core synthetic strategies, offer mechanistic insights, and provide detailed experimental protocols to empower researchers in this critical area of organic synthesis.

The Strategic Advantage of Vicinal Bromo-Fluoro Motifs

The presence of both a bromine and a fluorine atom on adjacent carbons in an ethylbenzene framework offers a dual advantage. The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability and modulate the pKa of nearby functional groups.[4] The bromine atom, on the other hand, serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This "one-two punch" of properties makes this compound derivatives highly sought-after intermediates in drug discovery programs.

Core Synthetic Strategies: A Mechanistic Perspective

The primary and most direct route to this compound and its analogues is the electrophilic halofluorination of the corresponding styrene precursors. This reaction proceeds through a well-established mechanism involving the formation of a bromonium ion intermediate, which is subsequently opened by a fluoride nucleophile.

Electrophilic Bromofluorination of Styrenes

The addition of a bromine and a fluorine atom across the double bond of a styrene derivative is a powerful and atom-economical method for the synthesis of vicinal bromo-fluoro compounds.[5] The reaction is initiated by the electrophilic attack of a bromine source on the alkene, leading to the formation of a cyclic bromonium ion. This intermediate is then subjected to nucleophilic attack by a fluoride ion.

The regioselectivity of the fluoride attack is a critical consideration. In the case of styrene, the benzylic position is more electrophilic due to the stabilizing effect of the adjacent phenyl ring on a developing positive charge. Consequently, the fluoride ion will preferentially attack the benzylic carbon, leading to the desired this compound product. The stereochemistry of the addition is typically anti, resulting from the backside attack of the fluoride on the bromonium ion.[6]

A variety of reagents can be employed for this transformation. Common bromine sources include N-Bromosuccinimide (NBS), while fluoride sources can range from hydrogen fluoride-amine complexes (like Olah's reagent) to silver fluoride.[5]

Experimental Protocol: Synthesis of this compound from Styrene

This protocol details a representative procedure for the bromofluorination of styrene.

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Pyridine-HF (70 wt. % HF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of styrene (1.0 eq) in anhydrous dichloromethane (0.2 M) in a plastic flask at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.1 eq) in one portion.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add pyridine-HF (3.0 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove any remaining bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Characterization Data for a Representative Analogue, 2-Bromo-1-(3-fluorophenyl)ethanone: [7]

1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (125 MHz, CDCl3) δ (ppm)
7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H)190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44

Alternative Synthetic Approaches and Future Directions

While electrophilic bromofluorination is the most direct route, other strategies can be employed, particularly for accessing more complex analogues.

  • Photoinduced Atom Transfer Radical Addition (ATRA): This method offers a mild and efficient way to generate fluorinated benzyl bromides from styrenes.[8] It involves the photoinduced generation of a radical which then adds to the styrene double bond.

  • Multi-step Sequences: For analogues with substitution patterns not amenable to direct bromofluorination, multi-step sequences can be devised. For example, a starting material could be an appropriately substituted bromoaniline, which is then converted to the corresponding fluoroaromatic via a modified Schiemann reaction.[9] The ethyl bromide side chain can then be installed through various standard organic transformations.

The development of enantioselective bromofluorination reactions remains a significant goal in the field. Chiral catalysts could potentially control the stereochemical outcome of the reaction, providing access to enantioenriched building blocks for the synthesis of chiral drugs.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound from styrene.

Synthesis_Workflow Styrene Styrene Reagents NBS, Pyridine-HF Bromonium_Ion Bromonium Ion Intermediate Reagents->Bromonium_Ion Electrophilic Attack Product This compound Bromonium_Ion->Product Nucleophilic Attack by F⁻

Caption: Key steps in the bromofluorination of styrene.

Conclusion

The synthesis of this compound and its derivatives represents a critical capability for medicinal chemists and drug development professionals. The ability to efficiently and selectively introduce vicinal bromo-fluoro functionalities opens up a vast chemical space for the design and synthesis of novel therapeutic agents. The electrophilic bromofluorination of styrenes stands out as a robust and reliable method, and ongoing research into asymmetric variants promises to further enhance the utility of these valuable building blocks. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving success in the synthesis of these important compounds.

References

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A Senior Application Scientist's Guide to the Computational Modeling of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Bromo-1-fluoroethyl)benzene is a halogenated aromatic compound with significant potential as a versatile building block in pharmaceutical and agrochemical synthesis.[1][2] Its structural complexity, arising from a flexible ethyl chain and a chiral center, presents a compelling case for the application of computational modeling. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively model this compound in silico. We will explore the rationale behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the intricacies of conformational analysis and spectroscopic prediction. The protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and producing reliable, experimentally relevant data.

Introduction: The 'Why' and 'How' of Modeling this compound

The strategic importance of this compound lies in its potential as a synthetic intermediate.[1] The presence of bromine, fluorine, and a phenyl group offers multiple sites for chemical modification. However, the free rotation around the C-C single bonds of the ethyl chain results in a complex conformational landscape. Understanding the relative stability of these different spatial arrangements, or conformers, is crucial as it dictates the molecule's reactivity and its interactions with biological targets.

Computational modeling provides a powerful lens through which we can investigate these properties at a molecular level. By employing quantum mechanical methods, we can predict a range of characteristics, including:

  • Stable Geometries: Identifying the lowest energy conformations.

  • Spectroscopic Data: Predicting NMR and IR spectra to aid in experimental characterization.[3][4]

  • Electronic Properties: Understanding the distribution of electrons to predict reactivity.

This guide will walk you through the necessary steps to build a robust computational model of this compound, grounded in the principles of Density Functional Theory (DFT).[5][6]

Theoretical Foundations: Choosing the Right Tools

The accuracy of any computational model is contingent upon the theoretical methods employed. For a molecule like this compound, which contains elements from different parts of the periodic table, careful selection of the DFT functional and basis set is paramount.

2.1. Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency.[5] It approximates the complex many-electron Schrödinger equation by focusing on the electron density. The choice of the exchange-correlation functional is critical. For halogenated organic molecules, hybrid functionals often provide reliable results.

2.2. Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to describe the shape of the orbitals of the electrons in a molecule. For molecules containing heavy atoms like bromine, and highly electronegative atoms like fluorine, a flexible and robust basis set is required. Pople-style basis sets, such as 6-311+G(d,p) , are a common starting point.[7] The inclusion of diffuse functions ('+') is important for describing the electron density far from the nucleus, and polarization functions ('(d,p)') allow for more flexibility in describing the shape of the electron clouds, which is crucial for accurately modeling bonding.[8] For even higher accuracy, especially for bromine, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , can be employed.[9][10]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating workflow for the computational modeling of this compound.

G cluster_0 Computational Modeling Workflow Model Construction Model Construction Conformational Analysis Conformational Analysis Model Construction->Conformational Analysis Initial Structure Geometry Optimization Geometry Optimization Conformational Analysis->Geometry Optimization Low-Energy Conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Structures Property Calculation Property Calculation Frequency Calculation->Property Calculation Verified Minima Data Analysis Data Analysis Property Calculation->Data Analysis Predicted Data

Figure 1: A generalized workflow for the computational modeling of this compound.

3.1. Step 1: In Silico Model Construction

The first step is to build a three-dimensional model of this compound. This can be done using any standard molecular modeling software. It is important to ensure the correct connectivity and initial stereochemistry.

3.2. Step 2: Conformational Analysis

Due to the rotational freedom of the ethyl chain, a thorough conformational analysis is essential to identify the most stable conformers.[11][12]

Protocol:

  • Define Rotatable Bonds: Identify the C-C single bonds in the ethyl chain as the primary axes of rotation.

  • Perform a Systematic Search: Rotate each identified bond in discrete steps (e.g., 30 degrees) and perform a preliminary energy minimization at each step using a computationally inexpensive method (e.g., a smaller basis set or a semi-empirical method).

  • Identify Low-Energy Conformers: Select the unique conformers with the lowest energies for further, more accurate calculations.[13]

G Initial Conformer Initial Conformer Rotate Bond 1 Rotate Bond 1 Initial Conformer->Rotate Bond 1 Energy Minimization 1 Energy Minimization 1 Rotate Bond 1->Energy Minimization 1 Rotate Bond 2 Rotate Bond 2 Energy Minimization 1->Rotate Bond 2 Energy Minimization 2 Energy Minimization 2 Rotate Bond 2->Energy Minimization 2 Store Low-Energy Structures Store Low-Energy Structures Energy Minimization 2->Store Low-Energy Structures G cluster_0 Computational Domain cluster_1 Experimental Domain DFT Calculations DFT Calculations Predicted Spectra Predicted Spectra DFT Calculations->Predicted Spectra Experimental Spectra Experimental Spectra Predicted Spectra->Experimental Spectra Validation & Comparison Lab Synthesis Lab Synthesis Lab Synthesis->Experimental Spectra

Caption: The synergistic relationship between computational prediction and experimental validation.

It is crucial to compare the predicted data, such as NMR and IR spectra, with experimentally obtained data. A good correlation between the two provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. Discrepancies may suggest the need to refine the computational methodology, for example, by including solvent effects or using a higher level of theory.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the computational modeling of this compound. By following the outlined protocols, researchers can gain valuable insights into the conformational preferences, spectroscopic properties, and electronic structure of this important synthetic intermediate. The synergy between high-level computational modeling and experimental work is key to accelerating research and development in the chemical and pharmaceutical sciences.

References

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  • Autschbach, J. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. [Link]

  • Martin, N. H. Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. [Link]

  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. [Link]

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  • Various Authors. (2016). Functional/basis set for bromine-containing molecules? ResearchGate. [Link]

  • Llusar, R., et al. (2020). UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. Molecules, 25(23), 5650. [Link]

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  • Kumar, D., et al. (2018). Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv)–O species. ResearchGate. [Link]

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quantum chemical calculations for (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for (2-Bromo-1-fluoroethyl)benzene

Foreword: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, this compound stands as a molecule of significant interest. Its utility as a synthetic intermediate allows for the introduction of a fluorinated stereocenter, a motif highly valued in medicinal chemistry for its ability to modulate metabolic stability, binding affinity, and bioavailability.[1][2] However, the conformational flexibility of its ethyl sidechain, combined with the complex electronic interplay of the phenyl ring and two distinct halogen atoms, presents a challenge for intuitive prediction of its behavior. Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount for its effective application.

This guide moves beyond a simple recitation of methods. It is designed as a deep dive into the practical application of quantum chemical calculations to elucidate the properties of this compound. We will explore the critical reasoning behind methodological choices, from selecting the appropriate level of theory and basis set to executing a robust computational workflow. This document is intended for researchers, computational chemists, and drug development professionals who seek not only to perform calculations but to understand the causality behind them, ensuring that the results are both accurate and meaningful.

The Quantum Imperative: Why Classical Models Fall Short

While classical force fields are invaluable for sampling the conformational space of large biomolecules, they often fail to capture the subtle electronic effects that govern the behavior of smaller, electronically complex molecules like this compound. The presence of bromine and fluorine, atoms with high electronegativity and differing polarizability, creates a nuanced electronic environment.[3] Effects such as hyperconjugation, intramolecular hydrogen bonding, and halogen bonding are quantum mechanical in nature. Therefore, to accurately model the geometry, stability, and reactivity of this molecule, we must turn to quantum chemical methods that solve approximations of the Schrödinger equation.[4]

Choosing the Engine: A Hierarchy of Theories

The selection of a theoretical method is a critical decision, balancing the demand for accuracy with computational feasibility.

  • Density Functional Theory (DFT): For molecules of this size, DFT is the undisputed workhorse.[5][6] It approximates the complex many-electron wavefunction by using the much simpler electron density as the fundamental variable. This approach provides an excellent balance of cost and accuracy.

    • Functional Selection: Modern functionals are highly sophisticated. For this system, a range-separated hybrid functional like ωB97X-D is highly recommended.[7] This functional incorporates long-range corrections and an empirical dispersion correction (-D), which is crucial for accurately modeling potential non-covalent interactions involving the halogen atoms and the phenyl ring. The popular B3LYP functional can also be used, but the inclusion of a dispersion correction (e.g., B3LYP-D3) is essential.[7]

  • Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) can be valuable for benchmarking DFT results.[7] MP2 explicitly includes electron correlation, offering a higher level of theory that can be crucial for validating energetic predictions, especially conformational energies.

The Language of Electrons: Selecting the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is as important as the choice of theoretical method.

  • Pople Style Basis Sets: Sets like 6-31G(d) or 6-311+G(d,p) are common and provide a reasonable starting point.[8] The + indicates the addition of diffuse functions, important for describing anions and weak interactions, while the (d,p) notation indicates polarization functions, which are critical for describing the correct shape of electron clouds in bonding environments.

  • Correlation-Consistent Basis Sets: Dunning's cc-pVDZ and cc-pVTZ (correlation-consistent polarized Valence Double/Triple-Zeta) basis sets are designed for systematically converging towards the complete basis set limit and are excellent for high-accuracy calculations.[9]

  • Special Considerations for Bromine: Bromine is a heavy element where relativistic effects begin to become non-negligible. To account for this efficiently, it is highly advisable to use a basis set that employs an Effective Core Potential (ECP) for bromine.[7][10] The def2-TZVP (Def2-Triple Zeta Valence Polarized) basis set from the Ahlrichs group is an excellent choice. It provides a high-quality description of the valence electrons while replacing the core electrons with an ECP that includes scalar relativistic effects, making it both accurate and efficient.

Our Recommended Model Chemistry: For a robust and accurate analysis of this compound, this guide will proceed with the ωB97X-D functional paired with the def2-TZVP basis set . This combination provides a state-of-the-art treatment of electron correlation and dispersion while properly accounting for the relativistic effects of bromine.

Diagram: Methodological Decision Workflow

G start Start: Define Research Question (Geometry, Energy, Spectra?) level_of_theory Select Level of Theory start->level_of_theory basis_set Select Basis Set start->basis_set dft DFT (Good balance of cost/accuracy) level_of_theory->dft Most Common Choice mp2 MP2 / CCSD(T) (High accuracy, high cost) level_of_theory->mp2 Benchmarking pople Pople Basis Sets (e.g., 6-311+G(d,p)) basis_set->pople Good Start dunning Dunning Basis Sets (e.g., cc-pVTZ) basis_set->dunning High Accuracy ahlrichs Ahlrichs Basis Sets (e.g., def2-TZVP) basis_set->ahlrichs Recommended for Halogens functional Choose DFT Functional dft->functional dispersion Include Dispersion Correction? (e.g., -D3, -D4) functional->dispersion final_model Final Model Chemistry (e.g., ωB97X-D / def2-TZVP) dispersion->final_model ecp Heavy Atom (Br) Present? Use ECP-containing basis set (e.g., def2-TZVP, LANL2DZ) ahlrichs->ecp ecp->final_model

Caption: A decision tree for selecting a suitable model chemistry.

A Practical Guide: The Computational Workflow

This section details a step-by-step protocol for a comprehensive quantum chemical analysis of this compound. We will use a syntax common to many quantum chemistry software packages like Gaussian, ORCA, or NWChem.[11][12][13][14]

Step 1: Initial Structure Generation and Conformational Analysis

Protocol: Relaxed Potential Energy Surface (PES) Scan

  • Build the Molecule: Construct an initial 3D structure of this compound using molecular building software (e.g., Avogadro). Define one of the key dihedral angles, for instance, C1-C2-C3-Cα (where C1-C3 are aromatic carbons), as your scan coordinate.

  • Set Up the Scan Calculation: Create an input file that specifies a relaxed PES scan. This will rotate the chosen dihedral angle in defined steps (e.g., 15 degrees), and at each step, it will perform a partial geometry optimization of all other coordinates.

    • Example Input Keywords: ! RHF B3LYP 6-31G(d) Opt=ModRedundant %geom Scan D 1 2 3 4 = 0.0, 360.0, 24 End End

    • Causality: A smaller basis set and a cheaper functional (like B3LYP/6-31G(d)) are used here to make the computationally intensive scan feasible. The goal is to identify the approximate locations of energy minima, not to calculate their final, precise energies.

  • Identify Minima: Plot the resulting energy profile versus the dihedral angle. The "dips" in the curve correspond to stable conformers.

  • Extract and Refine: Extract the Cartesian coordinates for each identified minimum and use them as starting points for full geometry optimizations using your high-level model chemistry.

Step 2: Geometry Optimization and Frequency Calculation

This is the core of the structural analysis. The goal is to find the precise coordinates of the lowest energy conformer (the global minimum) and other low-lying stable conformers.

Protocol: Optimization and Frequency Verification

  • Prepare Input Files: For each conformer identified in Step 1, create a new input file.

  • Specify the Model Chemistry: Use the high-level model chemistry decided upon earlier.

    • Example Input Keywords (ORCA): ! wB97X-D def2-TZVP OPT FREQ

  • Run the Calculation: Execute the geometry optimization. The algorithm will iteratively adjust the atomic positions to minimize the forces on the atoms, converging to a stationary point on the potential energy surface.[16]

  • Verify the Minimum: After optimization, the FREQ keyword automatically triggers a vibrational frequency calculation. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the optimization should be re-run after perturbing the geometry along the imaginary mode.

  • Extract Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE), and thermal corrections to enthalpy and Gibbs Free Energy. These are essential for comparing the relative stabilities of different conformers at a given temperature.

Step 3: Single-Point Calculations for Molecular Properties

Once the optimized geometry of the global minimum is confirmed, we can calculate a wide range of molecular properties. These are typically "single-point" calculations that do not change the geometry.

Protocol: Property Calculations

  • Electronic Structure Analysis:

    • Keywords: ! wB97X-D def2-TZVP (and keywords to request population analysis, e.g., Pop=NPA in Gaussian, or printing of orbitals).

    • Outputs: This will provide energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as partial atomic charges (e.g., Natural Population Analysis - NPA).[3]

  • Molecular Electrostatic Potential (MEP):

    • Keywords: Often requires a keyword like Pop=MK or IOp(6/33=2) in Gaussian to generate the necessary data for visualization.

    • Outputs: A data cube that can be visualized to show regions of positive (electrophilic attack) and negative (nucleophilic attack) potential.[3]

  • NMR Spectroscopy:

    • Keywords: ! wB97X-D def2-TZVP NMR

    • Outputs: Absolute magnetic shielding tensors. These can be converted to chemical shifts (ppm) by subtracting them from the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.

Diagram: Overall Computational Workflow

G cluster_prep 1. Preparation & Exploration cluster_core 2. High-Level Calculation cluster_analysis 3. Property Analysis build Build Initial 3D Structure pes_scan PES Scan (Low-Level Theory) Identify Conformational Minima build->pes_scan opt Geometry Optimization (High-Level Theory) pes_scan->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Imaginary Freq Found Perturb & Re-optimize sp_energy Single-Point Energy (HOMO, LUMO, Charges) verify->sp_energy mep MEP Calculation verify->mep nmr NMR Shielding Calculation verify->nmr

Caption: A high-level overview of the computational workflow.

Data Synthesis and Interpretation: From Numbers to Insights

Raw output files are not the end product. The true value lies in the interpretation and visualization of the data to derive chemically meaningful insights.

Structural and Energetic Data

The primary results from the optimization and frequency calculations should be tabulated for clarity. The Gibbs Free Energy (G) is the most relevant value for comparing the stability of conformers at a standard temperature.

Table 1: Illustrative Energetic and Structural Data for Conformers of this compound

Conformer Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Dihedral Angle (C-C-Cα-Cβ) C-Br Bond Length (Å)
A (Global Min) 0.00 0.00 -65.8° 1.965
B 0.85 0.92 178.5° 1.968

| C | 1.54 | 1.48 | 70.1° | 1.966 |

Note: These are representative values. The actual results will depend on the specific level of theory.

Interpretation: Conformer A is the global minimum. The small energy differences suggest that conformers B and C will also be present in significant populations at room temperature. Any property calculation should consider a Boltzmann-weighted average of these conformers for comparison with experimental data.

Electronic Properties and Reactivity

Visualizing the frontier molecular orbitals and the MEP map provides a powerful, qualitative understanding of the molecule's reactivity.

  • HOMO/LUMO Analysis: The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, suggesting it is the primary site for electrophilic aromatic substitution. The LUMO is often a σ* orbital associated with the C-Br bond, consistent with its role as a leaving group in nucleophilic substitution reactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a more complete picture of charge distribution. One would expect to see a negative potential (red/yellow) around the fluorine atom and the π-system of the benzene ring, indicating electron-rich regions. A positive potential (blue), often called a "sigma-hole," may be observed on the bromine atom opposite the C-Br bond. This region of positive potential can engage in halogen bonding, a key interaction in drug-receptor binding.

Table 2: Calculated Electronic Properties

Property Value Interpretation
HOMO Energy -7.2 eV Related to ionization potential; indicates the energy of the most available electrons.
LUMO Energy -0.8 eV Related to electron affinity; indicates the energy of the lowest-lying empty orbital.
HOMO-LUMO Gap 6.4 eV A large gap suggests high kinetic stability.
NPA Charge on F -0.45 e The fluorine atom is a site of high electron density.

| NPA Charge on Br | -0.12 e | The bromine atom is less electronegative and more polarizable than fluorine. |

Conclusion: A Foundation for Rational Design

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. By employing a high-level DFT model chemistry (ωB97X-D/def2-TZVP), we can confidently predict the molecule's conformational landscape, electronic structure, and spectroscopic signatures.

For drug development professionals, this information is invaluable. An accurate 3D structure and MEP map can inform the design of more potent analogues by optimizing interactions within a protein binding pocket.[17][18] Understanding the HOMO/LUMO energies and charge distribution provides insights into potential sites of metabolic transformation. For synthetic chemists, these calculations can help rationalize observed reactivity and predict the outcomes of planned reactions. Ultimately, the application of these computational methods provides a powerful lens through which we can understand and harness the chemical potential of this versatile molecular building block.

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  • Sambathkumar, K., et al. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate. Retrieved December 12, 2025, from [Link]

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  • Exploring the Applications of (2-Bromoethyl)benzene in Pharmaceuticals and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]

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Methodological & Application

Application Notes & Protocols: (2-Bromo-1-fluoroethyl)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of (2-Bromo-1-fluoroethyl)benzene.

This compound is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl ring, a fluorine atom, and a bromine atom on adjacent carbons, offers multiple reactive sites. This unique arrangement allows for its participation in a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, particularly fluorinated compounds for pharmaceutical and agrochemical applications.[1][2] The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, making reagents like this compound highly sought after in drug discovery.[2][3]

This document provides a detailed overview of the primary synthetic applications of this compound, complete with mechanistic insights and step-by-step experimental protocols.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities

One of the most fundamental applications of this compound is in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.[4] These reactions typically proceed via an SN2 mechanism, facilitated by the primary carbon bearing the bromine. This pathway allows for the introduction of a wide array of functional groups, including amines, azides, alkoxides, and thiolates, thereby serving as a linchpin for creating diverse molecular scaffolds.[4][5][6]

The fluorine atom on the adjacent carbon exerts a significant electron-withdrawing inductive effect, which can influence the reactivity of the electrophilic carbon. While this effect can slightly modulate the reaction rate compared to its non-fluorinated analog, (2-Bromoethyl)benzene, the fundamental reactivity remains robust.[4][7]

This protocol describes a generalized procedure for the reaction of this compound with a generic nucleophile (Nu-).

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium methoxide, potassium cyanide), 1.2 - 1.5 equivalents

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Add the nucleophile (1.2-1.5 eq) to the solution in one portion or portion-wise if the reaction is highly exothermic.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature is dependent on the nucleophilicity of the attacking species.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water or brine.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired substituted product.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of a polar aprotic solvent is crucial as it solvates the cation of the nucleophilic salt while leaving the anion relatively "bare," enhancing its nucleophilicity. Anhydrous conditions prevent side reactions, such as hydrolysis of the starting material or product.

  • Inert Atmosphere: This prevents atmospheric moisture and oxygen from interfering with the reaction, especially if the nucleophile or product is sensitive.

  • Excess Nucleophile: Using a slight excess of the nucleophile ensures the complete consumption of the limiting reagent, this compound, driving the reaction to completion.

Workflow Visualization:

G reagents Combine Reagents: This compound Nucleophile (1.2-1.5 eq) Anhydrous Solvent reaction Reaction: Inert Atmosphere Stir at RT to 80°C reagents->reaction Heat monitor Monitor Progress: TLC or LC-MS reaction->monitor workup Aqueous Workup: Quench with Water Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: Dry, Concentrate Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for nucleophilic substitution.

Elimination Reactions: Synthesis of Fluorinated Styrenes

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to produce 1-fluoro-2-phenylethene (fluorostyrene).[4] This transformation is a powerful method for constructing vinyl-fluoride moieties, which are of significant interest in materials science and medicinal chemistry. The mechanism of this elimination can be complex and may proceed via either a concerted E2 pathway or a stepwise E1cb (Elimination, Unimolecular, conjugate Base) pathway.[8][9]

  • E2 Mechanism: A strong base abstracts a proton from the carbon bearing the fluorine, while simultaneously, the C-Br bond breaks and the double bond forms. This is a concerted process.[10]

  • E1cb Mechanism: This pathway is plausible due to the acidity of the proton on the carbon adjacent to the phenyl ring. The base first removes this proton to form a resonance-stabilized benzylic carbanion.[8][9] In a subsequent, often slower step, the bromide ion is ejected to form the alkene. The stability of the carbanion intermediate makes this a viable alternative to the E2 pathway, especially given that fluoride is a poor leaving group if the roles were reversed.[8][9]

The choice of base and reaction conditions can influence which pathway predominates. Bulky bases like potassium tert-butoxide (KOtBu) are often used to favor elimination over substitution.[11]

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Potassium tert-butoxide (KOtBu), DBU), 1.5 - 2.0 equivalents

  • Anhydrous solvent (e.g., THF, tert-Butanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a dry, round-bottom flask with a stir bar and reflux condenser under an inert atmosphere.

  • Add the base (e.g., KOtBu, 1.5 eq) and the anhydrous solvent to the flask.

  • Dissolve this compound (1.0 eq) in a small amount of the anhydrous solvent in a separate flask.

  • Add the solution of the starting material dropwise to the stirring suspension of the base at 0 °C or room temperature.

  • After the addition is complete, allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, pentane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent under reduced pressure (the product may be volatile).

  • Purify the resulting styrene derivative by distillation or column chromatography.

Mechanistic Visualization (E1cb Pathway):

G cluster_step1 Step 1: Deprotonation (Fast) cluster_step2 Step 2: Loss of Leaving Group (Slow) S Ph-CH(F)-CH2Br + B:⁻ I [Ph-C⁻(F)-CH2Br] (Resonance Stabilized Carbanion) + BH S->I I2 [Ph-C⁻(F)-CH2Br] P Ph-CF=CH2 + Br⁻ I2->P

Caption: Stepwise E1cb elimination mechanism.

Applications in Cross-Coupling and Organometallic Chemistry

While less common than reactions at the bromine-bearing carbon, the aromatic ring of this compound can participate in electrophilic aromatic substitution, although the ethyl group is deactivating. More synthetically useful is the potential for this molecule to be a precursor in cross-coupling reactions. For this to occur, an additional halogen would typically be required on the benzene ring itself.

However, a more direct application involves the transformation into an organometallic reagent. Similar to other alkyl bromides, this compound can react with magnesium metal to form a Grignard reagent.[4]

Reaction: Ph-CH(F)-CH2Br + Mg → Ph-CH(F)-CH2MgBr

This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Caution: The formation and use of this specific Grignard reagent must be conducted with care. The presence of the acidic proton alpha to the fluorine and phenyl group could potentially lead to side reactions if not handled under strictly controlled, aprotic, and low-temperature conditions.

Summary of Applications and Conditions
ApplicationReaction TypeKey ReagentsSolventTemperaturePrimary Product Type
Functional Group InterconversionNucleophilic Substitution (SN2)NaN3, NaOMe, KCNDMF, DMSO25 - 80 °CSubstituted phenylethyl fluorides
Alkene SynthesisElimination (E2/E1cb)KOtBu, DBUTHF, t-BuOH0 °C to RefluxFluorinated styrenes
C-C Bond FormationGrignard FormationMg metalAnhydrous Ether, THF0 - 35 °COrganometallic intermediate

Conclusion

This compound is a potent and versatile synthetic intermediate. Its value lies in the ability to undergo clean and efficient nucleophilic substitution and elimination reactions, providing access to a wide range of fluorinated building blocks. These products are of high interest in the fields of medicinal chemistry and materials science. Understanding the mechanistic nuances, such as the potential for an E1cb pathway in elimination reactions, allows chemists to better control reaction outcomes and design more efficient synthetic routes. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this valuable reagent.

References

  • Zhao, M., Ming, L., Tang, J., & Zhao, X. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Letters, 18, 416-419. [Link]

  • Metathesis. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Metathesis. [Link]

  • AD PHARMACHEM. (n.d.). P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

  • Chemistry Stack Exchange. (2017). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2?. [Link]

  • Chemistry Stack Exchange. (2020). Mechanism of reaction between 1-bromo-2-fluorobenzene and furan in the presence of Li/Hg. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

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  • Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. [Link]

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(2-Bromo-1-fluoroethyl)benzene: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the selective incorporation of fluorine into organic molecules represents a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Among the diverse array of fluorinated building blocks, (2-Bromo-1-fluoroethyl)benzene emerges as a particularly intriguing scaffold, offering a unique combination of reactive handles for molecular elaboration and a desirable fluoroethylphenyl motif for enhancing drug-like properties.

This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will explore its synthesis, reactivity, and potential applications, offering detailed protocols and mechanistic insights to empower researchers in their drug development endeavors. While direct literature on this specific building block is emerging, we will draw upon established principles and analogous transformations to provide robust and scientifically grounded guidance.

Synthesis of this compound: Proposed Strategies

The efficient synthesis of this compound is crucial for its widespread adoption. Based on analogous transformations of similar vicinal halo-fluoro compounds, we propose two primary synthetic routes.

Strategy 1: Halofluorination of Styrene

A direct and atom-economical approach involves the halofluorination of styrene. This reaction typically proceeds via an electrophilic addition mechanism, where a source of electrophilic bromine and nucleophilic fluorine are employed.

Styrene Styrene Intermediate Bromonium Ion Intermediate Styrene->Intermediate NBS Reagents NBS / HF-Pyridine Reagents->Intermediate Product This compound Intermediate->Product HF-Pyridine Fluoride_Attack Fluoride Attack Fluoride_Attack->Product

Caption: Proposed synthesis of this compound via halofluorination.

Detailed Protocol 1: Synthesis via Halofluorination

  • Reaction Setup: In a well-ventilated fume hood, a solution of styrene (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a fluorinated polyethylene flask at -78 °C under a nitrogen atmosphere.

  • Reagent Addition: N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise to the stirred solution.

  • Fluorinating Agent: Olah's reagent (70% HF in pyridine) (2.0 eq) is then added dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneInert solvent that is suitable for low-temperature reactions.
Temperature -78 °CMinimizes side reactions and controls the reactivity of the reagents.
Bromine Source N-Bromosuccinimide (NBS)A convenient and safer alternative to liquid bromine.
Fluorine Source Olah's Reagent (HF-Pyridine)A common and effective nucleophilic fluoride source for halofluorination.[4]
Strategy 2: Nucleophilic Fluorination of a Precursor

An alternative strategy involves the nucleophilic substitution of a suitable leaving group in a precursor molecule. This approach offers flexibility in the choice of fluorinating agent. A plausible precursor is 1,2-dibromoethylbenzene, which can be synthesized from styrene.

Dibromo 1,2-Dibromoethylbenzene Product This compound Dibromo->Product Fluorination Fluorinating_Agent AgF or Et3N·3HF Fluorinating_Agent->Product SN_Reaction Nucleophilic Substitution (SN1/SN2) SN_Reaction->Product

Caption: Proposed synthesis via nucleophilic fluorination of a dibromo precursor.

Detailed Protocol 2: Synthesis via Nucleophilic Fluorination

  • Precursor Synthesis: 1,2-Dibromoethylbenzene is synthesized by the bromination of styrene in a suitable solvent like DCM.

  • Reaction Setup: A solution of 1,2-dibromoethylbenzene (1.0 eq) in anhydrous acetonitrile is prepared under a nitrogen atmosphere.

  • Fluorinating Agent: Silver(I) fluoride (AgF) (1.5 eq) is added, and the mixture is heated to reflux. Alternatively, triethylamine trihydrofluoride (Et3N·3HF) can be used as the fluorinating agent.[5][6]

  • Reaction Monitoring: The progress of the reaction is monitored by GC-MS or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled, filtered to remove silver salts (if AgF is used), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

ParameterConditionRationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates nucleophilic substitution reactions.
Fluorinating Agent AgF or Et3N·3HFAgF promotes the reaction by coordinating with the bromine, while Et3N·3HF is a soluble and mild fluoride source.[5][6]
Temperature RefluxProvides the necessary activation energy for the substitution reaction.

Key Reactions and Mechanistic Considerations

This compound possesses two distinct reactive sites: the benzylic carbon bearing the fluorine and the primary carbon bearing the bromine. This duality allows for a range of synthetic transformations.

Nucleophilic Substitution at the Brominated Carbon

The primary bromine atom is a good leaving group and is susceptible to nucleophilic attack, primarily through an S_N2 mechanism.[7][8] This allows for the introduction of a wide variety of functional groups.

Building_Block This compound SN2_Transition SN2 Transition State Building_Block->SN2_Transition Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->SN2_Transition Product Substituted Product SN2_Transition->Product Displacement of Br-

Caption: General workflow for nucleophilic substitution at the brominated carbon.

Protocol 3: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), the nucleophile (1.2 eq) and a non-nucleophilic base (e.g., K_2CO_3, Cs_2CO_3, or DIPEA) (1.5 eq) are added.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

NucleophileProduct Functional GroupPotential Application
Alcohols/Phenols EtherIntroduction of diverse side chains.
Amines Secondary/Tertiary AmineFormation of key pharmacophores.
Thiols ThioetherModulation of physicochemical properties.
Azide AzidePrecursor for amines or triazoles (via click chemistry).
Reactivity at the Benzylic Fluoride Position

While the C-F bond is generally strong, the benzylic position can be activated under certain conditions to undergo nucleophilic substitution. This typically proceeds through an S_N1-like mechanism involving the formation of a stabilized benzylic carbocation.[9][10]

Medicinal Chemistry Applications: The Fluoroethylphenyl Moiety

The incorporation of the fluoroethylphenyl group, accessible through this compound, can offer several advantages in drug design:

  • Metabolic Stability: The presence of fluorine can block sites of metabolism, particularly cytochrome P450-mediated oxidation, leading to an increased half-life of the drug candidate.[3]

  • Lipophilicity Modulation: The introduction of a fluorine atom can subtly alter the lipophilicity (logP) of a molecule, which is a critical parameter for membrane permeability and overall ADME properties.

  • Conformational Control: The gauche effect of vicinal fluorine and other substituents can influence the conformational preferences of the molecule, potentially leading to a more favorable binding orientation with the target protein.[11][12]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within the active site of a protein.

Example Application: PET Imaging

The fluoroethyl group is also of significant interest in the development of radiotracers for Positron Emission Tomography (PET). The synthesis of 18F-labeled analogues of this compound could provide a valuable precursor for the development of novel PET imaging agents for oncology and neuroscience.[1][13]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its dual reactivity allows for the sequential or orthogonal introduction of various functional groups, enabling the rapid generation of diverse compound libraries. The resulting fluoroethylphenyl motif can impart beneficial properties to drug candidates, making this building block a valuable tool for lead optimization and the development of next-generation therapeutics. The protocols and insights provided herein serve as a guide for researchers to unlock the full potential of this valuable synthetic intermediate.

References

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. Available at: [Link]

  • Wester, H.-J., et al. (2002). Efficient synthesis of 2-bromo-1-[18F]fluoroethane and its application in the automated preparation of 18F-fluoroethylated compound. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • O'Hagan, D. (2006). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mizuta, S., et al. (2021). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports. Available at: [Link]

  • Paquin, J.-F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Perrone, M. G., et al. (2015). Current and emerging applications of fluorine in medicinal chemistry. Future Science. Available at: [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • L-Tyrosine, O-(2'-[18F]fluoroethyl)-. (2009). Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2'-[18F]fluoroethyl)-L-tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. Available at: [Link]

  • O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluoroalkylation in Modern Chemistry

The introduction of fluorine and fluoroalkyl moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make it a critical tool for drug development.[1] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of (2-Bromo-1-fluoroethyl)benzene, a secondary benzylic halide. Coupling at an sp³-hybridized carbon adjacent to a fluorine atom presents unique challenges, including the potential for β-hydride elimination and the need to control stereochemistry.[6][7] This protocol details a robust methodology, explains the rationale behind key experimental choices, and offers a framework for optimization, enabling researchers to effectively synthesize novel α-fluoro-functionalized compounds.

Reaction Principle and Catalytic Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[4][8] The process operates via a well-established catalytic cycle involving a palladium(0) active species.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[9] For secondary benzylic halides, this step typically proceeds with an inversion of stereochemistry.[6][9]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

A critical challenge with secondary alkyl halides is the competing β-hydride elimination pathway from the Pd(II) intermediate, which leads to undesired alkene byproducts. The strategic selection of bulky, electron-rich phosphine ligands is paramount to favor reductive elimination over this side reaction.[6][7]

Suzuki_Catalytic_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Organopalladium Intermediate) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² (Di-organopalladium Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) TM_Complex->Product releases Halide This compound (R¹-X) Halide->OA_Complex Boronic Ar-B(OH)₂ (R²-BY₂) Boronic->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(o-Tol)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Reaction vessel (e.g., Schlenk flask, microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]

  • Catalyst Addition: In the same flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). The solid reagents can be added in a glovebox or under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1 mixture, to a concentration of ~0.1 M) via syringe.[11][12]

  • Degassing: Seal the flask and thoroughly degas the reaction mixture. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst. This can be achieved by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[11][13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in a preheated oil bath and stir vigorously.[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4–24 hours).[14][15]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.[13][14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[13]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Reaction Setup (Add Halide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) solvent->degas heat 5. Heat & Stir (e.g., 100 °C, 12h) degas->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Quench & Extract monitor->workup purify 8. Column Chromatography workup->purify analysis 9. Characterization (NMR, MS) purify->analysis

Sources

Application Notes and Protocols: (2-Bromo-1-fluoroethyl)benzene in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Initial investigations into the direct application of (2-Bromo-1-fluoroethyl)benzene in asymmetric catalysis have revealed a notable scarcity of dedicated literature and established protocols. While this compound holds potential as a chiral building block, its specific use as a substrate in catalytic enantioselective transformations is not yet extensively documented.

To provide a valuable and practical guide for researchers interested in the asymmetric synthesis of molecules with a similar structural motif—a fluorinated benzylic stereocenter—this document will focus on a closely related and well-studied class of substrates: α-aryl-α-fluoroacetonitriles . These compounds are excellent surrogates for understanding the principles and techniques applicable to the asymmetric functionalization of a carbon center bearing both a fluorine atom and a synthetically versatile group.

The insights and protocols detailed herein for α-aryl-α-fluoroacetonitriles in palladium-catalyzed asymmetric allylic alkylation serve as a robust framework that can inspire and guide future research into the catalytic asymmetric reactions of this compound and its derivatives.

The Strategic Importance of α-Aryl-α-fluoroacetonitriles in Asymmetric Synthesis

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of methods for the asymmetric synthesis of organofluorine compounds is of paramount importance. α-Aryl-α-fluoroacetonitriles are particularly valuable precursors as they allow for the creation of a chiral center containing fluorine, with the nitrile group serving as a versatile handle for further chemical transformations into amines, carboxylic acids, or ketones.

A powerful method for the enantioselective functionalization of these substrates is the palladium-catalyzed Asymmetric Allylic Alkylation (AAA). This reaction forms a new carbon-carbon bond and, in this context, generates two contiguous stereocenters, offering a rapid route to complex and highly functionalized chiral molecules.

Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of α-Aryl-α-fluoroacetonitriles

The palladium-catalyzed AAA of α-aryl-α-fluoroacetonitriles with allylic carbonates presents a formidable challenge due to the potential for β-elimination of hydrogen fluoride, which would lead to a highly conjugated, achiral byproduct. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to favor the desired alkylation pathway and achieve high levels of stereocontrol.

Experimental Workflow for Asymmetric Allylic Alkylation

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification catalyst_precursor [Pd(allyl)Cl]₂ catalyst_formation Active Pd(0) Catalyst catalyst_precursor->catalyst_formation Mixing ligand Chiral Ligand (e.g., L9) ligand->catalyst_formation reaction_vessel Reaction at -20 °C catalyst_formation->reaction_vessel Addition substrate α-Aryl-α-fluoroacetonitrile (1) substrate->reaction_vessel reagent Allylic Carbonate (2) reagent->reaction_vessel base DBU base->reaction_vessel solvent Acetonitrile (ACN) solvent->reaction_vessel quench Quenching reaction_vessel->quench After 30h extraction Extraction quench->extraction chromatography Flash Chromatography extraction->chromatography product Enantioenriched Product (3) chromatography->product

Caption: Workflow for Pd-catalyzed Asymmetric Allylic Alkylation.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles.[1]

Materials:

  • α-Aryl-α-fluoroacetonitrile (1.0 equiv)

  • (E)-1,3-Diphenylallyl ethyl carbonate (1.2 equiv)

  • [Pd(allyl)Cl]₂ (0.009 equiv)

  • Chiral phosphinoxazoline ligand (L9) (0.022 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add the allylpalladium chloride dimer and the chiral ligand. Add a portion of the anhydrous acetonitrile and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate oven-dried vial, dissolve the α-aryl-α-fluoroacetonitrile and the allylic carbonate in the remaining anhydrous acetonitrile.

  • Initiation: Cool the substrate solution to -20 °C using a cryocooler. To this solution, add the pre-formed catalyst solution via syringe, followed by the dropwise addition of DBU.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for the specified time (e.g., 30 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Data on Substrate Scope and Performance

The following table summarizes the results for the asymmetric allylic alkylation of various α-aryl-α-fluoroacetonitriles with different allylic carbonates, demonstrating the versatility of the method.[1]

EntryAryl Group in NitrileAllylic CarbonateYield (%)dree (%)
1Phenyl(E)-1,3-Diphenylallyl ethyl carbonate7515:196
24-Methoxyphenyl(E)-1,3-Diphenylallyl ethyl carbonate7210:194
33-Bromophenyl(E)-1,3-Diphenylallyl ethyl carbonate6412.3:195
42-Naphthyl(E)-1,3-Diphenylallyl ethyl carbonate7011:193
5Phenyl(E)-1,3-Di(p-tolyl)allyl ethyl carbonate6813:197
Mechanistic Insights

The catalytic cycle for this reaction is believed to proceed through several key steps. Understanding this mechanism is crucial for rationalizing the observed stereoselectivity and for further optimization of the reaction.

catalytic_cycle cluster_reactants cluster_products pd0 Pd(0)L pi_allyl π-allyl-Pd(II)L pd0->pi_allyl Oxidative Addition (with Allylic Carbonate) product_complex Product-Pd(0) Complex pi_allyl->product_complex Nucleophilic Attack (by Enolate) enolate Fluoroacetonitrile Enolate product_complex->pd0 Product Release

Caption: Proposed Catalytic Cycle for Pd-catalyzed AAA.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allylic carbonate to form a π-allyl-Pd(II) complex.

  • Deprotonation: The base (DBU) deprotonates the α-aryl-α-fluoroacetonitrile to generate a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the π-allyl-Pd(II) complex. The stereochemistry of this step is controlled by the chiral ligand, which creates a chiral environment around the palladium center. The attack typically occurs on the face opposite to the palladium atom.

  • Reductive Elimination/Product Release: The resulting complex undergoes reductive elimination to release the enantioenriched product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The high levels of enantioselectivity are attributed to the effective discrimination of the two faces of the enolate and/or the two termini of the π-allyl complex by the chiral ligand.

Conclusion and Future Outlook

While the direct application of this compound in asymmetric catalysis remains an area ripe for exploration, the successful development of protocols for structurally similar α-aryl-α-fluoroacetonitriles provides a clear and promising roadmap. The palladium-catalyzed asymmetric allylic alkylation of these compounds demonstrates that with careful catalyst and reaction design, it is possible to achieve high levels of stereocontrol in the synthesis of complex, fluorinated chiral molecules.

Researchers are encouraged to adapt and apply the principles and protocols outlined in this guide to new substrates, including this compound. Such studies will undoubtedly expand the synthetic chemist's toolbox and facilitate the discovery of novel, stereochemically defined therapeutic agents and advanced materials.

References

  • M. S. T. Morin, Y. M. B. G. E. M. K. A. G. T. D. W. C. F. D. S. O. (2019). Catalytic Asymmetric Synthesis of α,α-Difluoromethylated and α-Fluoromethylated Tertiary Alcohols. Organic Letters, 21(18), 7509–7513. [Link]

  • Braun, M.-G., & GADE, L. H. (2017). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Chemistry – A European Journal, 23(53), 12971–12975. [Link]

Sources

The Strategic Introduction of Fluorine: (2-Bromo-1-fluoroethyl)benzene as a Versatile Building Block in Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. (2-Bromo-1-fluoroethyl)benzene (CAS No. 1786-36-3) is an emerging building block that elegantly combines the synthetic versatility of a reactive bromine atom with the profound physicochemical effects of a benzylic fluorine atom. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in the development of novel pharmaceuticals. Detailed protocols for its synthesis and subsequent derivatization are presented, underpinned by a discussion of the strategic rationale for its use in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons in their research endeavors.

Introduction: The Fluorine Advantage in Drug Design

The substitution of hydrogen with fluorine in a drug molecule can induce significant changes in its biological properties.[1][2] The C-F bond is stronger than the C-H bond, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing a compound's pKa and, consequently, its absorption and distribution.[1] The introduction of fluorine can also impact a molecule's conformation and its ability to form key interactions with biological targets, potentially leading to increased binding affinity and selectivity.[2]

This compound is a bifunctional reagent that provides a phenethylamine scaffold, a common motif in neuroactive compounds and other therapeutic agents.[4][5][6] The presence of a bromine atom offers a versatile handle for a wide range of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.[7] The adjacent fluorine atom not only confers the aforementioned benefits but also modulates the reactivity of the molecule.

Synthesis of this compound

The most direct route to this compound involves the bromofluorination of styrene. This reaction can be achieved using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a nucleophilic fluoride source.

Protocol 1: Synthesis via Bromofluorination of Styrene

This protocol is adapted from established methods for the bromofluorination of alkenes.

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Triethylamine tris(hydrofluoride) (Et3N·3HF) or a similar fluoride source

  • Dichloromethane (CH2Cl2), anhydrous

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a fume hood, dissolve styrene (1.0 eq) and N-bromosuccinimide (1.1 eq) in anhydrous dichloromethane in a plastic flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine tris(hydrofluoride) (1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Causality and Experimental Choices:

  • Plastic Flask: The use of a plastic flask is crucial as hydrofluoric acid and its amine salts can etch glass.

  • NBS as Bromine Source: NBS is a convenient and easy-to-handle source of electrophilic bromine.

  • Fluoride Source: Triethylamine tris(hydrofluoride) is a common and relatively safe source of nucleophilic fluoride for this transformation.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the formation of bromohydrin byproducts.

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a variety of pharmaceutical scaffolds. The bromine atom can be displaced by a range of nucleophiles or participate in cross-coupling reactions to build molecular complexity.

Nucleophilic Substitution Reactions

The primary bromine atom in this compound is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Table 1: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct TypePotential Therapeutic Area
AmineAmmonia, Primary/Secondary Aminesβ-FluorophenethylaminesCNS disorders, Cardiovascular
AzideSodium Azide (NaN3)Azido-fluoroethylbenzenePrecursor for amines, triazoles
ThiolSodium ThiophenoxideThioethersVarious
CyanideSodium Cyanide (NaCN)β-FluorophenylpropionitrilesPrecursors for carboxylic acids, amines
Protocol 2: General Procedure for N-Alkylation to Synthesize β-Fluorophenethylamine Derivatives
  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Diagram 1: Nucleophilic Substitution Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound D N-Alkylation in Solvent (e.g., Acetonitrile, 60-80°C) A->D B Nucleophile (e.g., R2NH) B->D C Base (e.g., K2CO3) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G β-Fluorophenethylamine Derivative F->G

Caption: Workflow for the synthesis of β-fluorophenethylamine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the primary alkyl bromide is generally less reactive in these reactions compared to aryl bromides, suitable catalytic systems can facilitate these transformations.

Table 2: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerProduct Type
Suzuki CouplingBoronic acids/estersAlkylated arenes/alkenes
Sonogashira CouplingTerminal alkynesPropargyl-amines
Buchwald-HartwigAmines, amidesN-Alkylated products
Protocol 3: Generalized Suzuki Cross-Coupling (Conceptual)

Note: This is a conceptual protocol as the reactivity of primary alkyl bromides in Suzuki couplings can be challenging and requires specific catalyst systems.

  • To a degassed mixture of this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%), and a base (e.g., K2CO3, 2.0 eq) in a mixture of a polar organic solvent (e.g., dioxane) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the combined organic layers.

  • Purify the product by chromatography.

Diagram 2: Potential Synthetic Pathways

G cluster_reactions Synthetic Transformations cluster_products Product Scaffolds A This compound B Nucleophilic Substitution (e.g., + R2NH) A->B SN2 C Suzuki Coupling (e.g., + Ar-B(OH)2) A->C Pd-catalyzed D Sonogashira Coupling (e.g., + R-C≡CH) A->D Pd/Cu-catalyzed E β-Fluorophenethylamines B->E F Alkylated Aromatics C->F G Propargyl-amines D->G

Caption: Potential synthetic routes from this compound.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceuticals. Its strategic combination of a reactive bromine handle and a metabolically robust, electronegative fluorine atom on a phenethylamine scaffold opens up a wide array of possibilities for creating new drug candidates with potentially enhanced properties. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

  • Daly, J. W., & Padgett, W. (n.d.). Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • D. Trachsel. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Knowledge. [Link]

  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Cambridge Open Engage. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • PubMed. (n.d.). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. [Link]

  • National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

Sources

Application Notes & Protocols: (2-Bromo-1-fluoroethyl)benzene as a Versatile Precursor for Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Molecular Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern diagnostic medicine and biomedical research, offering unparalleled insights into in vivo biochemical processes. The power of PET lies in the design and application of specific radiotracers that illuminate biological targets. Fluorine-18 ([¹⁸F]) is a favored radionuclide for PET tracer development due to its near-ideal physical and nuclear characteristics, including a convenient 109.8-minute half-life and low positron energy, which contribute to high-resolution images.[1][2] The challenge and art of radiochemistry lie in the efficient and rapid incorporation of [¹⁸F] into complex, biologically active molecules. This guide focuses on the utility of (2-Bromo-1-fluoroethyl)benzene as a promising, albeit less conventional, precursor for the synthesis of novel [¹⁸F]-labeled PET imaging agents. We will explore its synthesis, unique reactivity, and provide detailed protocols for its application in radiolabeling, offering researchers a new tool in the expanding arsenal of PET tracer development.

Rationale for this compound in PET Tracer Synthesis

The design of a PET tracer precursor is a strategic endeavor, balancing reactivity with stability. The this compound scaffold is particularly intriguing for several reasons:

  • Dual Functionality: The presence of both a bromine atom and a fluorine atom on the ethyl chain offers distinct reactive sites. The bromine serves as a good leaving group for nucleophilic substitution, allowing for the attachment of the precursor to a targeting biomolecule.

  • Strategic [¹⁸F] Introduction: While direct radiofluorination on an unactivated benzene ring is challenging, the ethyl side chain provides a more accessible position for nucleophilic [¹⁸F]-fluoride substitution.

  • Modulation of Physicochemical Properties: The phenyl group and the halogen substituents can be modified to fine-tune the lipophilicity and pharmacokinetic properties of the resulting radiotracer, which is crucial for optimizing target engagement and minimizing off-target binding.

Synthesis of the this compound Precursor

The synthesis of this compound is a critical first step. A plausible and efficient synthetic route is outlined below. This multi-step synthesis ensures high purity of the final precursor, which is paramount for subsequent radiolabeling reactions to avoid competing side reactions and to ensure high specific activity of the final radiotracer.

Experimental Workflow for Precursor Synthesis

Styrene Styrene NBS_H2O NBS, H2O/DMSO Bromohydrin 2-Bromo-1-phenylethanol NBS_H2O->Bromohydrin DAST DAST, CH2Cl2 Precursor This compound DAST->Precursor cluster_0 Step 1: Radiolabeling of Precursor cluster_1 Step 2: Conjugation to Biomolecule Precursor This compound Derivative F18 [18F]Fluoride, K2.2.2, K2CO3 Intermediate [18F]-(2-Fluoro-1-phenylethyl) Derivative F18->Intermediate Biomolecule Target Biomolecule (e.g., Peptide, Antibody) Intermediate->Biomolecule Conjugation Conjugation Reaction (e.g., Click Chemistry, Amide Coupling) PET_Tracer [18F]-Labeled PET Tracer Conjugation->PET_Tracer

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (2-Bromo-1-fluoroethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Vicinal Bromo-Fluoro Scaffolds in Modern Drug Discovery

(2-Bromo-1-fluoroethyl)benzene derivatives represent a critical class of building blocks in contemporary pharmaceutical development. The unique stereoelectronic properties conferred by the vicinal bromo and fluoro substituents provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[1] The successful and efficient scale-up of these complex intermediates is, therefore, a paramount concern for the pharmaceutical industry, enabling the transition from bench-scale discovery to pilot and commercial-scale production.

This comprehensive guide provides an in-depth analysis of the key considerations, challenges, and protocols for the scale-up synthesis of this compound derivatives. Drawing upon established principles of process chemistry and cutting-edge manufacturing technologies, we will explore robust and scalable synthetic strategies, with a focus on safety, efficiency, and product quality.

Core Challenges in the Scale-Up of Vicinal Bromo-Fluorination

The synthesis of this compound derivatives on a large scale presents a unique set of challenges that must be carefully addressed to ensure a safe, reproducible, and economically viable process. These challenges primarily revolve around the hazardous nature of the reagents, the control of reaction exotherms, and the selective introduction of two different halogens in a vicinal arrangement.

A critical hurdle is the management of highly reactive and often toxic halogenating agents. For instance, elemental bromine is corrosive and has a high vapor pressure, posing significant handling risks at an industrial scale. Similarly, many fluorinating agents, such as diethylaminosulfur trifluoride (DAST), are known for their thermal instability and potential for runaway reactions.[2]

Furthermore, the sequential or concurrent introduction of bromine and fluorine requires precise control over reaction conditions to avoid the formation of undesired byproducts. The regioselectivity and stereoselectivity of these transformations are also critical quality attributes that must be maintained during scale-up.

Strategic Approaches to Scalable Synthesis

Two primary synthetic strategies have emerged as viable routes for the large-scale production of this compound derivatives:

  • Halohydrin Formation Followed by Halogen Exchange: This classic approach involves the initial formation of a bromohydrin from a corresponding styrene derivative, followed by a nucleophilic substitution reaction to replace the hydroxyl group with fluorine. This method offers good control over regioselectivity.

  • Direct Asymmetric Halogenation: More modern approaches focus on the direct and stereoselective introduction of both halogens. This can involve the use of chiral catalysts to achieve high enantiomeric purity, which is often a critical requirement for pharmaceutical intermediates.

The choice of strategy will depend on a variety of factors, including the specific substitution pattern of the benzene ring, the desired stereochemistry, and the available manufacturing infrastructure.

The Imperative of Continuous Flow Chemistry for Enhanced Safety and Efficiency

Given the inherent hazards associated with large-scale halogenation reactions, continuous flow chemistry has emerged as a transformative technology for the synthesis of this compound derivatives. The use of microreactors or plug flow reactors offers significant advantages over traditional batch processing.[3]

Key benefits include:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of reaction exotherms, mitigating the risk of thermal runaways.

  • Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the potential impact of an uncontrolled reaction. Hazardous reagents can be generated in-situ and consumed immediately, eliminating the need for large-scale storage.

  • Precise Process Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and product quality.

  • Facilitated Scale-Up: Scaling up a flow process often involves running the reactor for longer periods or "numbering up" by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor.

Visualizing the Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Downstream Processing cluster_final Final Product Styrene_Derivative Substituted Styrene Derivative Bromohydrin_Formation Bromohydrin Formation (e.g., NBS in DMSO/H2O) Styrene_Derivative->Bromohydrin_Formation Route A Direct_Halogenation Direct Asymmetric Bromo-fluorination Styrene_Derivative->Direct_Halogenation Route B Fluorination Fluorinative Dehydroxylation (e.g., DAST, XtalFluor) Bromohydrin_Formation->Fluorination Workup Aqueous Work-up & Extraction Fluorination->Workup Direct_Halogenation->Workup Purification Chromatography or Distillation/Crystallization Workup->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General synthetic strategies for this compound derivatives.

Detailed Protocols: A Representative Scale-Up Synthesis

The following protocols are provided as a representative example for the synthesis of a generic this compound derivative, starting from the corresponding substituted styrene. These protocols are intended for guidance and should be optimized for each specific substrate and scale of operation.

Protocol 1: Batch Synthesis of a Vicinal Bromohydrin Intermediate

This protocol details the formation of a bromohydrin, a key intermediate in one of the primary synthetic routes.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and addition funnel.

  • Substituted Styrene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • Charge the jacketed reactor with the substituted styrene and DMSO.

  • Cool the reaction mixture to 0-5 °C with constant stirring.

  • In a separate vessel, prepare a solution of NBS in a mixture of DMSO and deionized water.

  • Slowly add the NBS solution to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by HPLC or TLC.

  • Upon completion, quench the reaction by the slow addition of cold deionized water.

  • Extract the product into MTBE.

  • Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromohydrin.

Protocol 2: Continuous Flow Fluorinative Dehydroxylation

This protocol describes the conversion of the bromohydrin intermediate to the final this compound derivative using a continuous flow setup for enhanced safety.

Materials and Equipment:

  • Continuous flow reactor system equipped with pumps, a temperature-controlled reactor coil, and a back-pressure regulator.

  • Bromohydrin intermediate from Protocol 1

  • Deoxofluor® or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Prepare two separate feed solutions:

    • Solution A: The bromohydrin intermediate dissolved in anhydrous DCM.

    • Solution B: The fluorinating agent (e.g., Deoxofluor®) dissolved in anhydrous DCM.

  • Set the desired temperature on the flow reactor (typically ranging from ambient to slightly elevated temperatures, depending on the substrate and fluorinating agent).

  • Pump both solutions at controlled flow rates into a T-mixer to initiate the reaction.

  • The combined stream then flows through the temperature-controlled reactor coil for a specific residence time (determined during process optimization).

  • The output from the reactor is passed through a back-pressure regulator and collected in a vessel containing a quench solution of saturated aqueous sodium bicarbonate.

  • The quenched reaction mixture is then subjected to a standard aqueous work-up and extraction with DCM.

  • The organic layers are combined, dried, and concentrated to yield the crude this compound derivative.

Data Presentation: Comparative Analysis of Synthesis Strategies

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and excellent heat transfer.[3]
Scalability Can be complex, often requiring significant process redesign for larger scales.More straightforward scale-up by extending run time or numbering-up reactors.
Process Control More challenging to maintain consistent temperature and mixing throughout the vessel.Precise control over temperature, residence time, and stoichiometry.
Productivity Limited by batch cycle times.Can achieve higher throughput with continuous operation.
Capital Cost Lower initial investment for standard batch reactors.Higher initial investment for specialized flow chemistry equipment.

Purification and Quality Control

The final purification of this compound derivatives is critical to meet the stringent purity requirements of the pharmaceutical industry. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

  • Distillation: For liquid products with sufficient thermal stability, fractional distillation under reduced pressure can be an effective method for removing non-volatile impurities.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity.

  • Chromatography: While often used at the lab scale, preparative chromatography can be employed for high-value products or when other methods are ineffective, though it can be costly at a large scale.

Analytical Quality Control:

A comprehensive suite of analytical techniques should be employed to ensure the quality and consistency of the final product. This includes:

  • HPLC/UPLC: To determine purity and quantify impurities.

  • Chiral HPLC/SFC: To determine enantiomeric excess for chiral derivatives.

  • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure of the product.

  • Mass Spectrometry: To confirm the molecular weight.

  • Karl Fischer Titration: To determine water content.

Logical Relationships in Process Optimization

Process_Optimization Key Interdependencies in Process Optimization Reagent_Choice Reagent Selection (e.g., Fluorinating Agent) Reaction_Conditions Reaction Conditions (Temperature, Concentration, Time) Reagent_Choice->Reaction_Conditions Process_Safety Process Safety (Exotherm Control, Containment) Reagent_Choice->Process_Safety Cost_of_Goods Cost of Goods Reagent_Choice->Cost_of_Goods Reaction_Conditions->Process_Safety Product_Yield Product Yield & Purity Reaction_Conditions->Product_Yield Process_Safety->Cost_of_Goods Purification_Strategy Purification Strategy (Distillation, Crystallization) Product_Yield->Purification_Strategy Purification_Strategy->Cost_of_Goods

Caption: Interdependencies of key parameters in process optimization.

Conclusion and Future Outlook

The scale-up synthesis of this compound derivatives is a challenging yet essential endeavor for the advancement of modern drug development. By carefully considering the inherent safety risks and implementing robust process controls, particularly through the adoption of continuous flow technologies, it is possible to manufacture these valuable intermediates on a large scale. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important synthetic transformations.

Future innovations in this field will likely focus on the development of even safer and more selective halogenating agents, as well as the discovery of novel catalytic systems that can streamline the synthesis and improve the overall efficiency and sustainability of the manufacturing process.

References

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  • Chad's Prep. (2020, November 22). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Heasley, V. L., Gipe, R. K., Martin, J. L., Wiese, H. C., Oakes, M. L., Shellhamer, D. F., Heasley, G. E., & Robinson, B. L. (1982). Boron trifluoride promoted reaction of alkyl hypohalites with alkenes. A new synthesis of fluoro halides. The Journal of Organic Chemistry, 47(19), 3193-3197.
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Optimizing Reaction Conditions for the Synthesis of (2-Bromo-1-fluoroethyl)benzene: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

(2-Bromo-1-fluoroethyl)benzene is a valuable building block in medicinal chemistry, offering two distinct reactive centers for further molecular elaboration. Its synthesis via the bromo-fluorination of styrene, however, presents significant challenges in controlling regioselectivity and minimizing side-product formation. This guide provides a deep dive into the mechanistic principles governing this transformation and delivers a comprehensive, optimized protocol for its synthesis. By explaining the causality behind experimental choices, from reagent selection to reaction work-up, we aim to equip researchers with a robust and reproducible methodology.

Introduction: The Strategic Value of Bromo-Fluoro Scaffolds

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] Vicinal bromo-fluoro motifs, such as the one present in this compound, are particularly powerful synthons. The fluorine atom imparts its unique electronic properties, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic displacement. This dual functionality allows for the rapid generation of diverse compound libraries from a single, advanced intermediate.

The synthesis of this compound is achieved through the halofunctionalization of styrene, a reaction class known for its utility and complexity.[2][3][4] Optimizing this reaction requires a nuanced understanding of electrophilic addition mechanisms to overcome challenges such as the formation of dibrominated and oxy-brominated side products.[5][6]

Mechanistic Rationale: Controlling Regioselectivity

The bromo-fluorination of an alkene proceeds via an electrophilic addition mechanism. The key to controlling the reaction's outcome lies in understanding the formation and subsequent fate of the reaction intermediate.

  • Formation of the Bromonium Ion: As a bromine source (e.g., Br₂) approaches the electron-rich π-bond of styrene, the bromine molecule becomes polarized.[7][8][9] The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion. Instead of forming a discrete carbocation, a more stable, three-membered cyclic "bromonium" ion is typically formed.[8][10] This intermediate is critical as it dictates the stereochemistry (anti-addition) and influences the regioselectivity of the subsequent step.

  • Nucleophilic Attack by Fluoride: The fluoride source, acting as a nucleophile, attacks one of the two carbons in the bromonium ion ring. This attack occurs from the face opposite the C-Br bonds (backside attack), leading to the observed anti-stereochemistry.[10]

Why does the fluorine add to the benzylic position? The positive charge in the bromonium ion is not shared equally between the two carbon atoms. The benzylic carbon can better stabilize a partial positive charge due to resonance with the phenyl ring. Consequently, the C-Br bond at the benzylic position is weaker and more susceptible to nucleophilic attack. The fluoride ion will, therefore, preferentially attack the benzylic carbon, resulting in the desired this compound regioisomer.

Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack Styrene Styrene Br2 Br-Br Intermediate Cyclic Bromonium Ion Intermediate Styrene->Intermediate Electrophilic attack Br2->Intermediate Br_ion Br⁻ Intermediate->Br_ion Heterolytic cleavage Fluoride F⁻ (from HF-Pyridine) Product This compound Intermediate->Product Fluoride->Product Backside attack on benzylic carbon

Caption: The two-step mechanism for bromo-fluorination of styrene.

Optimization of Key Reaction Parameters

A successful synthesis hinges on the careful selection of reagents and conditions to favor the desired reaction pathway over competing side reactions.

ParameterRecommended ChoiceRationale & Justification
Bromine Source N-Bromosuccinimide (NBS)NBS is a solid, crystalline reagent that is safer and easier to handle than volatile liquid bromine (Br₂).[11] It serves as a source of electrophilic bromine (Br⁺) in situ, maintaining a low concentration of Br₂ and minimizing the formation of the 1,2-dibromo side product.
Fluorine Source Pyridine·HF (Olah's Reagent)This reagent is a readily available and effective nucleophilic fluoride source. The pyridine acts as a carrier for the highly corrosive hydrogen fluoride (HF), making it safer to handle. It provides a high concentration of fluoride ions to effectively trap the bromonium intermediate.[1][12]
Solvent Dichloromethane (DCM)A polar, aprotic, and non-nucleophilic solvent is essential. DCM effectively dissolves the reactants and stabilizes the charged intermediate without competing with the fluoride ion as a nucleophile. This prevents the formation of undesired oxy-brominated products that can occur in the presence of water or alcohol solvents.[10]
Temperature -78 °C to 0 °CThe electrophilic addition of bromine is highly exothermic. Starting the reaction at a very low temperature (-78 °C, dry ice/acetone bath) allows for controlled addition of the bromine source, preventing runaway reactions and improving selectivity. The reaction can then be allowed to slowly warm to 0 °C to ensure completion.
Reagent Stoichiometry Styrene (1.0 eq), HF·Py (1.5 eq), NBS (1.1 eq)A slight excess of NBS ensures complete consumption of the starting alkene. A larger excess of the fluoride source (HF·Py) is used to outcompete the bromide ion (Br⁻) generated from NBS as the nucleophile, thereby maximizing the yield of the desired bromo-fluoro product over the dibromo adduct.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials:

  • Styrene (5 mmol, 521 mg, 0.57 mL)

  • Pyridine·HF (70% HF content, 7.5 mmol, ~0.33 mL)

  • N-Bromosuccinimide (NBS) (5.5 mmol, 979 mg)

  • Anhydrous Dichloromethane (DCM) (25 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • 100 mL round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Rubber septum

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

G start Setup dissolve Dissolve Styrene & HF-Pyridine in DCM start->dissolve cool Cool to -78 °C dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs warm Warm to 0 °C (Stir for 2h) add_nbs->warm quench Quench with Na₂S₂O₃ (aq) warm->quench extract Work-up: 1. NaHCO₃ Wash 2. Brine Wash 3. Dry (MgSO₄) quench->extract concentrate Concentrate in vacuo extract->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add styrene (1.0 eq, 5 mmol) and anhydrous DCM (25 mL).

  • Addition of Fluoride Source: Cool the flask in an ice-water bath (0 °C). Carefully add pyridine·HF (1.5 eq, 7.5 mmol) dropwise via syringe. Caution: Pyridine·HF is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, lab coat, and face shield.

  • Cooling: Transfer the flask to a dry ice/acetone bath and cool the stirred solution to -78 °C.

  • Addition of Bromine Source: Once the temperature has stabilized, add NBS (1.1 eq, 5.5 mmol) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the dry ice/acetone bath and place the flask in an ice-water bath (0 °C). Allow the reaction to stir at this temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (20 mL) to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 99:1) to afford the pure this compound.

  • Characterization: The final product should be a colorless oil. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting and Management of Side Reactions

Even under optimized conditions, side products can form. Identifying and mitigating these pathways is key to achieving high yields and purity.

G intermediate Bromonium Ion Intermediate path_main Desired Product This compound path_side1 Side Product (1,2-Dibromo-phenylethane) path_side2 Side Product (2-Bromo-1-phenylethanol) F_ion F⁻ (High Conc.) F_ion->intermediate Main Pathway (Benzylic Attack) Br_ion Br⁻ (Low Conc.) Br_ion->intermediate Side Pathway 1 (Competitive Attack) H2O H₂O (Trace) H2O->intermediate Side Pathway 2 (From non-anhydrous conditions)

Caption: Competing nucleophilic pathways for the bromonium ion intermediate.

Problem / ObservationProbable CauseProposed Solution
Significant formation of 1,2-dibromophenylethane Insufficient fluoride concentration or bromide acting as a competitive nucleophile.Increase the equivalents of Pyridine·HF to 2.0-2.5 eq. Ensure NBS is added slowly to the solution of styrene and fluoride source.
Formation of 2-bromo-1-phenylethan-1-ol Presence of water in the reaction.Use freshly distilled, anhydrous DCM. Flame-dry all glassware and run the reaction under a strict inert atmosphere (N₂ or Ar).
Low conversion of styrene Reaction temperature too low or insufficient reaction time.Allow the reaction to warm to 0 °C for a longer period (e.g., 4 hours) or let it warm slowly to room temperature after the initial phase at 0 °C.
Complex mixture of products Poor temperature control during NBS addition, leading to side reactions.Add NBS in smaller portions over a longer period at -78 °C. Use a jacketed reactor for better temperature regulation if available.

Conclusion

The successful synthesis of this compound is a testament to the precise control of reaction conditions informed by a solid mechanistic understanding. By employing N-Bromosuccinimide as a safe bromine source, Pyridine·HF as a potent nucleophile, and maintaining strict anhydrous and low-temperature conditions, the formation of the desired regioisomer can be maximized. This detailed protocol provides a reliable and scalable method for producing this key intermediate, empowering chemists to accelerate the discovery and development of novel therapeutics.

References

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  • Kitamura, T., Muta, K., & Oyamada, J. (2015). Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes. The Journal of Organic Chemistry, 80(21), 10431–10436. [Link]

  • Lee, E., & Ritter, T. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17150–17153. [Link]

  • Wang, P., et al. (2020). Visible light-mediated halofunctionalization of alkenes for the synthesis of vicinally functionalized organohalides. Organic Chemistry Frontiers. [Link]

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  • Wang, H., et al. (2020). Nitromethane-Enabled Fluorination of Styrenes and Arenes. CCS Chemistry, 2, 566–575. [Link]

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  • Request PDF. (n.d.). Catalytic, Asymmetric Halofunctionalization of Alkenes-A Critical Perspective. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. Retrieved from ResearchGate. [Link]

  • Marzabadi, C. H., et al. (2011). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 76(21), 8681–8693. [Link]

  • Bloom, S., et al. (2018). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 140(40), 12730–12735. [Link]

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Application Notes & Protocols: Novel Synthetic Routes Utilizing (2-Bromo-1-fluoroethyl)benzene as a Versatile Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2-Bromo-1-fluoroethyl)benzene is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its unique structure, featuring a reactive carbon-bromine bond alongside a more robust carbon-fluorine bond and an acidic benzylic proton, allows for selective chemical transformations. This guide provides detailed application notes and protocols for leveraging this synthon in two principal, divergent synthetic pathways: nucleophilic substitution and base-mediated elimination. These routes provide access to a wide array of complex molecules, including key intermediates for pharmaceuticals and precursors for Positron Emission Tomography (PET) tracers.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate advanced fluorinated building blocks into their synthetic programs.

Reactivity Profile and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. Understanding these characteristics is crucial for designing selective and high-yield transformations.

  • C-Br Bond (Primary Halide): The bromine atom is attached to a primary-like carbon, making it an excellent electrophilic site for nucleophilic attack. As bromide is a good leaving group, this position is highly susceptible to S(_N)2 reactions.[5]

  • C-F Bond (Benzylic Fluoride): The carbon-fluorine bond is exceptionally strong, rendering fluoride a poor leaving group in traditional S(_N)2 or E2 reactions.[6][7] This bond's stability is a key feature that allows for selective chemistry at the C-Br position.

  • Benzylic C-H Bond: The proton on the carbon bearing the fluorine atom is benzylic and adjacent to an electron-withdrawing fluorine atom, making it relatively acidic. This acidity is the key to unlocking the E1cb elimination pathway under strong base conditions.[6]

The strategic application of different reagents and conditions allows chemists to selectively target these sites, leading to divergent and valuable product scaffolds.

Figure 1. Key reactive sites on this compound.

Pathway I: Nucleophilic Substitution (S(_N)2)

The most direct synthetic application of this compound involves the nucleophilic displacement of the bromide ion. This pathway proceeds via a classic S(_N)2 mechanism, favored by the primary nature of the carbon center and the use of polar aprotic solvents.[5] This route is exceptionally useful for introducing a variety of functional groups, such as amines, azides, alkoxides, and thiolates, while preserving the fluorine atom.

Application Note: Synthesis of Fluorinated Bioisosteres

In medicinal chemistry, the introduction of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[4] Using this compound as a scaffold, novel phenylethylamine derivatives can be synthesized. These structures are common motifs in central nervous system (CNS) medications and other therapeutic agents.[3] The following protocol details the synthesis of N-benzyl-1-fluoro-2-phenylethanamine, a precursor for more complex pharmaceutical targets.

Protocol 1: Synthesis of N-benzyl-1-fluoro-2-phenylethanamine

This protocol describes the S(_N)2 reaction between this compound and benzylamine.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound203.051.0 g4.921.0
Benzylamine107.150.64 g5.911.2
Potassium Carbonate (K(_2)CO(_3))138.211.36 g9.842.0
Acetonitrile (CH(_3)CN)41.0525 mL--

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.92 mmol).

  • Add anhydrous acetonitrile (25 mL) to dissolve the starting material.

  • Add benzylamine (0.64 g, 5.91 mmol) followed by potassium carbonate (1.36 g, 9.84 mmol). The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-1-fluoro-2-phenylethanamine.

start Combine Reagents (Substrate, Amine, Base) in Acetonitrile reflux Heat to 80°C (12-16 hours) start->reflux monitor Monitor Progress (TLC / GC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Inorganic Salts cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product: N-benzyl-1-fluoro-2-phenylethanamine purify->product

Figure 2. Experimental workflow for S(_N)2 synthesis.

Pathway II: Base-Mediated Elimination (E1cb)

A more nuanced and powerful application of this compound is its use in base-mediated elimination reactions to form α-bromostyrene. Due to the poor leaving group ability of the fluoride ion, a standard E2 mechanism is kinetically disfavored.[7] Instead, the reaction proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism when a strong, non-nucleophilic base is used.[6]

Mechanistic Insight

The E1cb mechanism is a two-step process particularly suited for substrates with an acidic proton and a poor leaving group on the adjacent carbon.[6][8]

  • Deprotonation (Rate-Determining Step): A strong base abstracts the acidic benzylic proton to form a resonance-stabilized benzylic carbanion. This step is favored by the stability of the resulting intermediate.

  • Elimination: The lone pair on the carbanion forms a carbon-carbon double bond, expelling the bromide ion as the leaving group.

This pathway provides a controlled method for synthesizing valuable vinyl halides, which are precursors for cross-coupling reactions, polymerizations, and other advanced synthetic transformations.

Figure 3. The E1cb mechanism for the synthesis of α-bromostyrene.
Protocol 2: Synthesis of α-Bromostyrene via E1cb Elimination

This protocol details the use of a strong, hindered base to promote the E1cb elimination.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound203.051.0 g4.921.0
Potassium tert-butoxide (KOtBu)112.210.83 g7.381.5
Tetrahydrofuran (THF), anhydrous72.1130 mL--

Experimental Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add potassium tert-butoxide (0.83 g, 7.38 mmol).

  • Add anhydrous THF (20 mL) via syringe and cool the resulting slurry to 0 °C in an ice bath.

  • Dissolve this compound (1.0 g, 4.92 mmol) in anhydrous THF (10 mL) in a separate flask.

  • Add the solution of the substrate dropwise to the cooled KOtBu slurry over 15 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by GC-MS to confirm the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl) (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure.

  • The crude α-bromostyrene can be purified by vacuum distillation or column chromatography on silica gel (eluent: 100% hexanes).

Summary of Synthetic Applications

The divergent reactivity of this compound makes it a powerful tool for building molecular complexity.

FeaturePathway I: Nucleophilic Substitution (S(_N)2)Pathway II: Elimination (E1cb)
Target Site Carbon bearing BromineAcidic benzylic Proton
Key Reagent Nucleophile (e.g., R-NH(_2), R-O

, N(_3)

)
Strong, non-nucleophilic base (e.g., KOtBu, DBU)
Mechanism Single concerted stepTwo steps via a carbanion intermediate
Product Class Substituted 1-fluoro-2-phenylethanesVinyl Halides (α-Bromostyrene)
Primary Use Building blocks for pharmaceuticals, PET tracersPrecursors for cross-coupling, polymers

Conclusion

This compound is a synthon of significant strategic value. By carefully selecting reaction partners and conditions, chemists can exploit its unique electronic and steric properties to proceed down two distinct and highly useful synthetic avenues. The nucleophilic substitution pathway provides straightforward access to fluorinated analogues of common pharmacophores, while the E1cb elimination route offers an elegant entry to valuable vinyl bromide intermediates. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and developers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). (2019). EJNMMI Radiopharmacy and Chemistry. [Link]

  • What are common reactions involving (2-Bromoethyl)benzene? (2024). Bloom Tech. [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2021). RSC Advances. [Link]

  • Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. (2022). Expert Opinion on Therapeutic Patents. [Link]

  • Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)-L-tyrosine, a radiotracer for PET diagnostics of brain tumors. (2006). ResearchGate. [Link]

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  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]

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Application Notes and Protocols for Biocatalytic Transformations of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Chiral Scaffolds in Drug Discovery

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral molecules containing fluorine and bromine atoms, such as derivatives of (2-Bromo-1-fluoroethyl)benzene, represent valuable building blocks for accessing novel therapeutic agents. The unique stereoelectronic properties of the fluorine atom can significantly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. However, the stereoselective synthesis of such scaffolds presents considerable challenges for traditional organic chemistry.

Biocatalysis offers an elegant and powerful alternative, leveraging the inherent stereospecificity of enzymes to perform intricate chemical transformations with high precision and under mild conditions. This guide provides detailed application notes and protocols for two robust biocatalytic strategies applicable to the transformation of this compound: Lipase-Catalyzed Kinetic Resolution and Halohydrin Dehalogenase-Mediated Deracemization . These protocols are designed to serve as a comprehensive starting point for researchers aiming to generate enantiopure derivatives of this versatile synthetic intermediate.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of this compound Derivatives

Kinetic resolution is a widely employed biocatalytic method for separating racemic mixtures. It relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate scope, commercial availability, and operational stability in organic solvents.[1]

In this proposed workflow, we will first convert racemic this compound into a suitable ester derivative. A lipase will then be used to selectively hydrolyze one enantiomer of the ester, yielding an enantioenriched alcohol and the unreacted ester of the opposite configuration.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Part 1: Substrate Preparation cluster_1 Part 2: Biocatalytic Resolution cluster_2 Part 3: Product Separation & Analysis A Racemic this compound B Esterification (e.g., with Acetyl Chloride) A->B C Racemic (2-Bromo-1-fluoroethyl)phenyl Acetate B->C D Racemic Acetate Ester C->D Input to Biocatalysis E Lipase-Catalyzed Hydrolysis (e.g., Candida antarctica Lipase B) D->E F Mixture of: (R)-(2-Bromo-1-fluoroethyl)benzene & (S)-(2-Bromo-1-fluoroethyl)phenyl Acetate E->F G Reaction Mixture from Part 2 F->G Proceed to Separation H Chromatographic Separation G->H I Enantioenriched (R)-Alcohol H->I J Enantioenriched (S)-Ester H->J K Chiral HPLC Analysis I->K J->K G cluster_0 Biocatalytic Reaction cluster_1 Analysis & Downstream Processing A Styrene Oxide (Prochiral Substrate) B HHDH Enzyme + Bromide Source (e.g., KBr) A->B C Enantiopure (R)- or (S)-2-Bromo-1-phenylethanol B->C D Reaction Mixture C->D Proceed to Analysis E Extraction & Purification D->E F Enantiopure Product E->F G Chiral GC/HPLC for e.e. determination F->G H Further chemical modification (e.g., fluorination) F->H

Sources

flow chemistry methods for reactions involving (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Continuous Flow Chemistry: Methodologies for Reactions Involving (2-Bromo-1-fluoroethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for conducting chemical transformations with this compound using continuous flow chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying causality for experimental choices. We explore key reaction classes, including elimination and nucleophilic substitution, demonstrating how microreactor technology offers superior control, enhanced safety, and improved scalability over traditional batch methods.[1][2][3] Each protocol is presented as a self-validating system, incorporating in-process analytical technology (PAT) for real-time monitoring and optimization.

Introduction: The Case for Flow Chemistry with Halogenated Intermediates

This compound is a halogenated building block whose reactivity is dictated by the interplay between the phenyl ring, a benzylic fluorine atom, and a primary bromine atom. The fluorine atom acidifies the benzylic proton, while the bromine serves as an excellent leaving group. This structure is primed for synthetically valuable transformations such as elimination and substitution reactions.[4][5] Organofluorine and organobromine compounds are cornerstones in the synthesis of pharmaceuticals and agrochemicals, where their incorporation can dramatically alter a molecule's biological properties.[6][7][8]

However, reactions involving such intermediates can be challenging in conventional batch reactors. They are often highly exothermic, may involve unstable intermediates, or can lead to competing side-products, creating issues with selectivity and safety.[8][9] Continuous flow chemistry emerges as a transformative technology to address these challenges.[10][11] By conducting reactions in a continuously flowing stream through small-volume reactors, we achieve unparalleled control over reaction parameters like temperature, pressure, and residence time.[12] This precise control stems from superior heat and mass transfer, which effectively eliminates thermal gradients and ensures rapid mixing, leading to higher yields, improved selectivity, and a significantly enhanced safety profile.[3][8][13]

This guide will provide the foundational knowledge and practical protocols to leverage these advantages for reactions involving this compound.

Core Principles and System Architecture

A basic flow chemistry setup consists of pumps to deliver reagents, a mixer, a reactor where the transformation occurs, a back-pressure regulator to maintain pressure and enable superheating of solvents, and a collection system.[6][11]

  • Pumps: High-performance liquid chromatography (HPLC) pumps or syringe pumps provide precise, pulse-free flow of reagent solutions.

  • Reactors: These can be coiled tubes (e.g., PFA, stainless steel) or microfabricated chips (e.g., glass, silicon carbide) housed in a module that controls temperature precisely.[12] The choice of material must be compatible with the reagents used.

  • Process Analytical Technology (PAT): The integration of in-line or on-line analytical tools is crucial for monitoring reaction progress in real-time.[14] Techniques like FTIR, NMR, and HPLC can be coupled to the reactor outlet to provide continuous data on conversion and purity, enabling rapid optimization and ensuring process stability.[15][16][17]

Application Protocol 1: E1cB Elimination to Synthesize α-Fluorostyrene

The presence of both the phenyl ring and the electron-withdrawing fluorine atom significantly acidifies the benzylic proton of this compound. This makes the molecule an ideal candidate for an E1cB (Elimination, Unimolecular, conjugate Base) reaction, where a base removes the acidic proton to form a resonance-stabilized carbanion, which then expels the bromide ion to form the alkene.[5][18][19] The product, α-fluorostyrene, is a valuable monomer for specialized polymers.

Flow chemistry is exceptionally well-suited for this reaction. The formation of the carbanion can be very fast and the subsequent elimination can be exothermic. A flow reactor rapidly dissipates this heat, preventing side reactions and decomposition, while precise control over residence time maximizes the yield of the desired product.

Experimental Workflow Diagram

Flow_Elimination cluster_reaction Reaction & Monitoring cluster_collection Work-up & Collection ReagentA This compound in THF (Pump A) Mixer T-Mixer ReagentA->Mixer 0.5 mL/min ReagentB DBU in THF (Pump B) ReagentB->Mixer 0.5 mL/min Reactor Coil Reactor (Heated) (e.g., 10 mL PFA) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Residence Time = 10 min PAT On-line HPLC (via sample loop) Collection Product Collection (Quench Solution) PAT->Collection BPR->PAT

Caption: Workflow for the continuous flow E1cB elimination reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of this compound in anhydrous tetrahydrofuran (THF).

    • Solution B: Prepare a 0.12 M solution of 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous THF. (Note: A slight excess of base is used to drive the reaction to completion).

    • Degas both solutions by sparging with nitrogen or argon for 15 minutes.

  • System Setup and Priming:

    • Assemble the flow chemistry system as shown in the diagram above, using a 10 mL PFA coil reactor.

    • Set the reactor temperature to 60 °C.

    • Set the back-pressure regulator (BPR) to 5 bar (approx. 75 psi). This prevents solvent boiling and ensures consistent flow.

    • Prime both pump lines with their respective reagent solutions, ensuring no air bubbles are present in the system.

  • Reaction Execution:

    • Start Pump A (Substrate) at a flow rate of 0.5 mL/min.

    • Start Pump B (Base) at a flow rate of 0.5 mL/min.

    • The total flow rate is 1.0 mL/min. For a 10 mL reactor, the residence time (the average time a molecule spends in the reactor) is calculated as Reactor Volume / Total Flow Rate = 10 min.

    • Allow the system to run for at least 2-3 residence times (20-30 minutes) to reach a steady state, where the concentration of reactants and products at the outlet is constant.

  • Monitoring and Collection:

    • Once at a steady state, begin monitoring the output using an on-line HPLC system to determine the conversion of starting material and the yield of α-fluorostyrene.

    • Collect the product stream in a flask containing a mild acid (e.g., saturated ammonium chloride solution) to quench the DBU and prevent potential downstream reactions.

  • Work-up and Isolation:

    • After collection, transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to isolate the crude α-fluorostyrene.

    • Purify further by column chromatography if necessary.

Optimization Data

The power of flow chemistry lies in its ability to rapidly screen and optimize reaction parameters. The following table illustrates a hypothetical optimization study.

EntryTemperature (°C)Residence Time (min)Base Equiv.Conversion (%)Yield of α-Fluorostyrene (%)
140101.27572
260101.2>9996
380101.2>9991 (minor decomposition)
46051.28885
560101.059593

Data is illustrative.

From this data, the optimal conditions are determined to be 60 °C with a 10-minute residence time and 1.2 equivalents of DBU (Entry 2), providing near-quantitative conversion and excellent yield.

Application Protocol 2: Nucleophilic Substitution with Sodium Azide

To demonstrate the versatility of the substrate, a nucleophilic substitution can be performed to displace the primary bromide. This reaction competes with elimination, but by carefully selecting a non-basic nucleophile and controlling the temperature, the SN2 pathway can be favored.[4] This reaction produces 2-azido-1-fluoro-1-phenylethane, a useful intermediate for "click chemistry".

Causality: Using sodium azide (NaN₃), a potent but non-basic nucleophile, minimizes the E1cB pathway. Lowering the temperature further disfavors the higher activation energy elimination pathway relative to substitution. Flow chemistry provides a safe environment for using azides, which can be hazardous, by keeping the quantity in the reactor at any given moment very low.[13][20]

Protocol Outline
  • Reagents:

    • Solution A: 0.1 M this compound in Dimethylformamide (DMF).

    • Solution B: 0.15 M Sodium Azide in DMF. (Note: Solubility may require gentle heating or use of a co-solvent).

  • System Parameters:

    • Reactor: 10 mL PFA coil reactor.

    • Temperature: 40 °C (a lower temperature to favor substitution).

    • Flow Rates: 0.25 mL/min for each pump (Total = 0.5 mL/min).

    • Residence Time: 20 minutes.

    • BPR: 5 bar.

  • Workflow: The same system architecture as the elimination reaction is used. The product stream is collected into water to precipitate the product and dilute the DMF.

  • Expected Outcome: The primary product is 2-azido-1-fluoro-1-phenylethane, with the elimination product (α-fluorostyrene) as a potential minor impurity that can be monitored and minimized by adjusting the parameters.

Enhanced Safety by Design: A Core Tenet of Flow Chemistry

The adoption of flow chemistry is not just about efficiency but also about creating an inherently safer process.[8][21]

  • Minimized Reaction Volume: Microreactors and tube reactors have very small internal volumes. This drastically reduces the amount of hazardous material present at any one time, minimizing the risk associated with highly exothermic or runaway reactions.[8][13]

  • Superior Thermal Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, preventing the formation of dangerous hot spots that can occur in large batch vessels.[6][8]

  • Handling Hazardous Reagents: Toxic, reactive, or explosive reagents like azides or elemental bromine can be generated in situ and consumed immediately in the next reaction step, avoiding the need to store and handle large quantities of these dangerous substances.[22][23][24][25] While not employed in the protocols above, this principle is a key safety advantage of the technology.

  • Contained System: The entire process is enclosed, from reagent bottles to product collection, significantly reducing operator exposure to volatile or toxic chemicals.[22]

Conclusion

Continuous flow chemistry offers a robust, safe, and highly efficient platform for performing reactions with versatile intermediates like this compound. By leveraging precise control over reaction parameters, researchers can steer reaction selectivity, rapidly optimize conditions, and safely handle challenging transformations. The protocols detailed herein for elimination and substitution reactions serve as a practical starting point, demonstrating how the principles of flow chemistry can be applied to achieve superior synthetic outcomes. As the pharmaceutical and fine chemical industries continue to embrace green and sustainable manufacturing, the adoption of continuous flow processes will be paramount.[2][10]

References

  • DSpace@MIT. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]

  • ResearchGate. (2025). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis | Request PDF. Retrieved from [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

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  • ResearchGate. (2025). Development of fluorination methods using continuous-flow microreactors. Retrieved from [Link]

  • ChemistryViews. (2015, June 2). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]

  • ResearchGate. (2025). The advantages of flow chemistry for the pharmaceutical industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]

  • ACS Publications. (2022, June 1). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? Retrieved from [Link]

  • ResearchGate. (n.d.). Flow microreactor system for halogen–lithium exchange of aryl halide.... Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, September 17). Revolutionizing Pharma Production with Continuous Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Online Analysis of Flowing Streams Using Microflow HPLC | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Microreactor Technology in Process Development. Retrieved from [Link]

  • ResearchGate. (2025). Lithium–halogen exchange reaction using microreaction technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cells for in‐line and on‐line analysis in flow synthesis.... Retrieved from [Link]

  • Vapourtec. (2016, December 15). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • PubMed. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Development of Continuous Flow Chemistry Using Online PAT Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins. Retrieved from [Link]

  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. Retrieved from [Link]

  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A field guide to flow chemistry for synthetic organic chemists. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • YouTube. (2025, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy. Retrieved from [Link]

  • European Patent Office. (2018, February 21). A PROCESS FOR MAKING BROMINATING AGENTS IN FLOW - EP 3284716 A1. Retrieved from [Link]

  • Helvia Principal. (n.d.). A Continuous flow approach for the desulfurative bromination of sulfides. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2017, September 15). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

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The Rising Star of Fluorinated Building Blocks: Application Notes for (2-Bromo-1-fluoroethyl)benzene in Functional Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into organic molecules has consistently unlocked new frontiers in materials science, pharmaceuticals, and agrochemicals.[1][2][3][4][5] The unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and altered electronic characteristics, make fluorinated compounds highly sought-after building blocks for advanced functional materials.[6] This guide provides detailed application notes and speculative protocols for the use of (2-Bromo-1-fluoroethyl)benzene, a promising yet under-explored monomer, in the synthesis of novel functional polymers. While direct literature on the applications of this compound is emerging, we can extrapolate its potential by drawing parallels with its non-fluorinated analog, (2-Bromoethyl)benzene, and by considering the well-documented influence of fluorine substitution on chemical reactivity and polymerization kinetics.

The Strategic Advantage of Fluorine in Polymer Chemistry

The introduction of fluorine into a polymer backbone or its side chains can dramatically enhance material properties. Fluoropolymers are renowned for their:

  • Thermal Stability and Chemical Resistance: The strength of the C-F bond contributes to exceptional resistance to heat, acids, bases, and organic solvents.[6]

  • Hydrophobicity and Oleophobicity: Low surface energy associated with fluorinated chains leads to materials with excellent water and oil repellency.[7]

  • Unique Electronic Properties: The high electronegativity of fluorine can influence the electronic nature of a polymer, which is advantageous in applications such as organic electronics and specialized coatings.

  • Biocompatibility: In certain contexts, fluorination can enhance the biocompatibility of materials, making them suitable for biomedical applications.

This compound: A Versatile Precursor for Functional Polymers

This compound, with its combination of a polymerizable styrenic precursor structure, a reactive bromine atom, and a modifying fluorine atom, presents a compelling platform for designing functional materials.

Chemical and Physical Properties
PropertyThis compound(2-Bromoethyl)benzene (for comparison)
CAS Number 1786-36-3[8]103-63-9[9]
Molecular Formula C₈H₈BrF[8]C₈H₉Br[9]
Molecular Weight 203.05 g/mol [8]185.06 g/mol [9]
Boiling Point Not readily available~221 °C (decomposes)
Reactivity Centers Phenyl ring, C-F bond, C-Br bondPhenyl ring, C-Br bond

Application in Polymer Synthesis: A Hypothetical Framework

Based on the chemistry of related compounds, this compound is anticipated to be a valuable monomer in various polymerization techniques, particularly controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Controlled Radical Polymerization

The presence of the bromine atom makes this compound a potential initiator for ATRP. However, its primary utility is envisioned as a monomer that can be polymerized to create well-defined fluorinated polymers.

This protocol outlines a hypothetical RAFT polymerization of this compound to yield a novel fluorinated polymer. The choice of RAFT is based on its tolerance to a wide range of functional monomers.[7]

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD, RAFT agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Anisole (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Deoxygenation: Add this compound (e.g., 1.0 g, 4.92 mmol), CPAD (e.g., 34.2 mg, 0.098 mmol), and AIBN (e.g., 3.2 mg, 0.019 mmol) to a Schlenk flask.

  • Add anisole (e.g., 5 mL) to the flask.

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 30 minutes to remove oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for a predetermined time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Termination: Quench the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Expected Outcome: A well-defined fluorinated polymer with a predictable molecular weight and a narrow molecular weight distribution. The bromine atoms on the polymer side chains can be further functionalized.

Diagram: RAFT Polymerization of this compound

RAFT_Polymerization cluster_reaction RAFT Polymerization Cycle M This compound (Monomer) P Propagating Radical M->P Propagation RAFT RAFT Agent (CPAD) RAFT->P I Initiator (AIBN) I->P Initiation Polymer Poly(1-fluoro-2-phenylethylvinylene) P->Polymer

Caption: RAFT polymerization workflow for this compound.

Post-Polymerization Modification: Unlocking Functionality

The bromine atoms incorporated into the polymer side chains serve as versatile handles for post-polymerization modification. This allows for the introduction of a wide array of functional groups, tailoring the material for specific applications.

Protocol: Nucleophilic Substitution on Poly(1-fluoro-2-phenylethylvinylene)

This protocol describes a general method for nucleophilic substitution on the bromine-containing polymer.

Materials:

  • Poly(1-fluoro-2-phenylethylvinylene)

  • Nucleophile (e.g., sodium azide, a primary amine, or a thiol)

  • Polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve the polymer in DMF in a round-bottom flask.

  • Add an excess of the chosen nucleophile to the solution.

  • Heat the reaction mixture (e.g., 50-80 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR or FTIR to observe the disappearance of the C-Br signal and the appearance of signals corresponding to the new functional group.

  • Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., water or methanol).

  • Purify the polymer by repeated washing and drying under vacuum.

Diagram: Post-Polymerization Modification

Post_Polymerization_Modification Polymer_Br Polymer Backbone CH(Ph)-CH(Br) Polymer_Nu Polymer Backbone CH(Ph)-CH(Nu) Polymer_Br:f0->Polymer_Nu:f0 Nucleophilic Substitution Leaving_Group Br- Polymer_Br:f0->Leaving_Group Nucleophile Nucleophile (Nu-) Nucleophile->Polymer_Br:f0

Caption: General scheme for nucleophilic substitution on the polymer.

The Influence of Fluorine on Reactivity: A Mechanistic Perspective

The presence of a fluorine atom at the α-position to the bromine-bearing carbon is expected to significantly influence the reactivity of this compound compared to its non-fluorinated counterpart.

  • Nucleophilic Substitution: The strongly electron-withdrawing nature of fluorine is known to decrease the rate of S(_N)2 reactions at an adjacent carbon center.[10] This is due to the destabilization of the electron-rich transition state. Therefore, post-polymerization modification via nucleophilic substitution might require more forcing conditions (higher temperatures, stronger nucleophiles) compared to polymers derived from (2-Bromoethyl)benzene.

  • Elimination Reactions: While the fluorine atom may hinder substitution, it can promote elimination reactions by increasing the acidity of the adjacent proton. This could be a competing side reaction during both polymerization and post-polymerization modification, potentially leading to the formation of double bonds in the polymer side chain.

Potential Applications in Functional Materials Science

The unique combination of a fluorinated backbone and the potential for diverse side-chain functionalities positions polymers derived from this compound for a range of advanced applications:

  • Specialty Coatings: The inherent hydrophobicity and oleophobicity of the fluorinated polymer could be leveraged for creating self-cleaning and anti-fouling surfaces.

  • Advanced Membranes: By introducing hydrophilic or charged groups through post-polymerization modification, these materials could be developed into selective membranes for gas separation or water purification.

  • Drug Delivery Vehicles: Functionalization with biocompatible moieties and therapeutic agents could lead to the development of novel drug delivery systems.

  • Organic Electronics: The electronic properties of the polymer could be tuned by introducing electroactive side chains, making them candidates for use in organic thin-film transistors or sensors.

Conclusion

This compound represents a promising, albeit underexplored, building block for the synthesis of advanced functional materials. By leveraging established polymerization techniques and post-polymerization modification strategies, a wide range of novel fluorinated polymers with tailored properties can be envisioned. The insights provided in these application notes, though partially predictive, are grounded in the fundamental principles of organic and polymer chemistry and aim to inspire further research into the exciting potential of this versatile fluorinated monomer.

References

  • Organofluorine chemistry - Wikipedia. [Link]

  • Materials applications of organofluorine compounds | Request PDF - ResearchGate. [Link]

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  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives. [Link]

  • Recent Developments on Synthesis of Organofluorine Compounds Usin... - Ingenta Connect. [Link]

  • Three classes of fluorinated monomers: a-(monofluoromethyl)styrenes I... - ResearchGate. [Link]

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  • Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF - ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: (2-Bromo-1-fluoroethyl)benzene in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromo-1-fluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during experimentation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter when using this compound in catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Issue 1: Formation of Styrene as a Major Byproduct

Q: I am attempting a Suzuki coupling with this compound, but my main product is styrene, with only trace amounts of the desired coupled product. What is causing this, and how can I prevent it?

A: The formation of styrene is a strong indicator of an elimination reaction outcompeting your desired cross-coupling pathway. This compound has protons on the carbon adjacent to the phenyl ring (the benzylic position) and a bromine atom on the terminal carbon. This structure is susceptible to elimination of HBr to form styrene, particularly under basic conditions and at elevated temperatures. The benzylic fluoride can also be prone to elimination, which would also lead to styrene.[1][2]

Probable Causes & Mechanistic Insight:

  • β-Hydride Elimination from the Organopalladium Intermediate: After oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting organopalladium(II) intermediate can undergo β-hydride elimination. This process is a common decomposition pathway for alkylpalladium species that have β-hydrogens. The presence of the electron-withdrawing fluorine atom can influence the acidity of these protons, potentially facilitating their abstraction.

  • Base-Induced E2 or E1cb Elimination: The base required for the catalytic cycle (e.g., for the transmetalation step in Suzuki coupling) can directly promote the elimination of HBr from the starting material. Given the acidity of the benzylic protons, an E1cb-type mechanism, proceeding through a resonance-stabilized benzylic carbanion, is a plausible pathway.[3][4] A concerted E2 mechanism is also possible.

Troubleshooting Workflow:

G cluster_0 Problem: Styrene Formation cluster_1 Troubleshooting Steps cluster_2 Outcome start High Styrene Yield temp Lower Reaction Temperature start->temp Elimination is often temperature-dependent base Screen Weaker Bases temp->base Strong bases promote E2/E1cb elimination ligand Use Bulky/Electron-Rich Ligands base->ligand Ligands can accelerate reductive elimination over β-hydride elimination solvent Optimize Solvent Polarity ligand->solvent end Increased Yield of Desired Product solvent->end

Caption: Troubleshooting workflow for minimizing styrene formation.

Recommended Solutions:

Parameter Recommendation & Rationale
Temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than the desired coupling reaction.
Base Use a weaker, non-nucleophilic base. Strong bases like alkoxides can favor elimination. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands can accelerate the rate of reductive elimination, which is the product-forming step, thus outcompeting β-hydride elimination.
Solvent The choice of solvent can influence the rates of competing pathways. Screen a range of solvents with varying polarities.
Issue 2: Significant Formation of Ethylbenzene (Dehalogenation)

Q: In my cross-coupling reaction, I am observing a significant amount of ethylbenzene, which corresponds to the loss of the bromine atom and its replacement with a hydrogen. What is the cause of this dehalogenation?

A: The formation of ethylbenzene is a result of a dehalogenation side reaction. This occurs when the organopalladium intermediate, formed after oxidative addition, undergoes reaction with a hydride source followed by reductive elimination, or when the starting material is directly reduced.

Probable Causes & Mechanistic Insight:

  • Formation of a Palladium-Hydride Species: Palladium-hydride (Pd-H) species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. This Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated product.

  • Protodeboronation (in Suzuki Coupling): If you are running a Suzuki coupling, the boronic acid partner can be unstable and undergo protodeboronation, especially in the presence of a strong base and water, to form an arene. While this doesn't directly cause dehalogenation of your substrate, it reduces the concentration of the coupling partner, potentially allowing side reactions of the this compound to become more prominent.

Troubleshooting Protocol:

Objective: To minimize the formation of ethylbenzene by identifying and eliminating the source of the hydride.

Step-by-Step Protocol:

  • Solvent and Reagent Purity:

    • Ensure all solvents are anhydrous. Use freshly distilled or commercially available anhydrous solvents.

    • Use high-purity, anhydrous bases.

    • Thoroughly dry all glassware before use.

  • Degassing:

    • Properly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and side reactions. The freeze-pump-thaw method is highly effective.

  • Choice of Base and Solvent:

    • Avoid using solvents that can act as hydride donors, such as alcohols, if dehalogenation is a significant issue.

    • Consider using a non-coordinating base.

  • Reaction Time:

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to prevent prolonged exposure of the product and catalyst to the reaction conditions, which can lead to decomposition and side reactions.

Frequently Asked Questions (FAQs)

Q1: Is the C-F bond in this compound reactive under typical cross-coupling conditions?

A1: Generally, the C(sp³)-F bond is significantly stronger and less reactive than the C(sp³)-Br bond. In most palladium-catalyzed cross-coupling reactions, the C-Br bond will undergo oxidative addition selectively. However, benzylic fluorides can be more reactive than other alkyl fluorides.[5][6][7] While direct C-F activation is unlikely under standard conditions for C-Br coupling, prolonged reaction times, high temperatures, or the use of specific catalyst systems designed for C-F activation could potentially lead to side reactions involving the C-F bond. For most applications, you can expect selective reaction at the C-Br position.

Q2: Can this compound undergo homocoupling?

A2: Yes, homocoupling to form 1,4-diphenyl-2,3-difluorobutane is a potential side reaction, though it is typically less common than elimination or dehalogenation. Homocoupling can be promoted by the presence of oxygen or if the transmetalation step in a cross-coupling reaction is slow. To minimize homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the transmetalation reagent (e.g., boronic acid in Suzuki coupling) is of high purity and reactivity.

Q3: What is the stability of this compound during storage and handling?

A3: this compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is generally stable under standard storage conditions (cool, dry, dark, and under an inert atmosphere). However, like many benzylic halides, it can be sensitive to light and may slowly decompose over time. It is also susceptible to elimination reactions if exposed to basic conditions, even during storage.[2] It is recommended to store it in a tightly sealed container in a refrigerator.

Q4: Can I use this compound in Heck reactions?

A4: Yes, in principle, this compound can be used in Heck reactions. However, the presence of β-hydrogens makes it highly susceptible to β-hydride elimination after the migratory insertion step, which would lead to the formation of styrene as a byproduct. To favor the desired Heck product, careful optimization of the catalyst, ligand, base, and temperature is crucial. The use of conditions that promote rapid reductive elimination over β-hydride elimination would be necessary.

Desired Reaction vs. Major Side Reactions:

G cluster_0 Desired Pathway cluster_1 Side Reactions start This compound pd_intermediate Organopalladium(II) Intermediate start->pd_intermediate Oxidative Addition (Pd(0)) desired_product Desired Cross-Coupled Product pd_intermediate->desired_product Transmetalation & Reductive Elimination styrene Styrene (Elimination) pd_intermediate->styrene β-Hydride Elimination ethylbenzene Ethylbenzene (Dehalogenation) pd_intermediate->ethylbenzene Reaction with Hydride Source

Caption: Competing reaction pathways for this compound in catalysis.

References

  • Stahl, S. S., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. Available at: [Link]

  • Prakash, G. K. S., et al. (2012). Palladium-catalyzed substitution and cross-coupling of benzylic fluorides. PubMed. Available at: [Link]

  • Sheehan, B. G., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Prakash, G. K. S., et al. (2012). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters. Available at: [Link]

  • Gong, H., et al. (2015). Enantioselective Palladium-Catalyzed Oxidative β,β-Fluoroarylation of α,β-Unsaturated Carbonyl Derivatives. PMC. Available at: [Link]

  • Wolf, C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available at: [Link]

  • Stahl, S. S., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2?. Available at: [Link]

  • Southern Illinois University Edwardsville. Elimination Reactions. Available at: [Link]

Sources

Technical Support Center: Purification of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Bromo-1-fluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common approach involves the halofluorination of styrene. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual styrene may be present if the reaction has not gone to completion.

  • Side-Reaction Products: Formation of regioisomers such as (1-Bromo-2-fluoroethyl)benzene can occur. Di-halogenated byproducts like (1,2-dibromoethyl)benzene and (1,2-difluoroethyl)benzene might also be present depending on the specific reagents used.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or excess reagents, can contaminate the crude product.

Q2: What are the key stability concerns for this compound during purification?

A2: this compound is a benzylic halide, a class of compounds known for their reactivity. Key stability concerns include:

  • Thermal Decomposition: At elevated temperatures, particularly during distillation, there is a risk of elimination reactions to form styrene derivatives or substitution reactions with any nucleophiles present.

  • Hydrolysis: The presence of water can lead to hydrolysis, replacing the bromine or fluorine with a hydroxyl group. This is more likely with the more labile bromine atom.

  • Light Sensitivity: While not as pronounced as with some other halogenated compounds, prolonged exposure to light could potentially initiate radical reactions. It is good practice to store the compound in amber vials and minimize light exposure during purification.

Q3: How does the diastereomeric nature of this compound affect its purification?

A3: The molecule has two chiral centers, at C1 and C2 of the ethyl chain, meaning it can exist as two pairs of enantiomers (diastereomers). These diastereomers will have slightly different physical properties, which can be both a challenge and an opportunity for purification.

  • Chromatography: The diastereomers may exhibit different retention times on a chromatography column, potentially leading to peak broadening or splitting. With careful optimization of the mobile phase, it may be possible to resolve the diastereomers.

  • Distillation: The boiling points of the diastereomers are likely to be very close, making their separation by standard fractional distillation challenging.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My purified this compound is still showing impurities by GC-MS.

  • Possible Cause 1: Inefficient Fractional Distillation. The boiling points of the impurities may be too close to that of the desired product for effective separation by your current distillation setup.

    • Solution:

      • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band distillation apparatus).

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.

      • Reduce Pressure: Performing the distillation under a higher vacuum will lower the boiling points and can enhance the separation of components with different vapor pressures.

  • Possible Cause 2: Co-elution in Column Chromatography. The polarity of the impurities might be very similar to your product, leading to poor separation on the column.

    • Solution:

      • Solvent System Optimization: Systematically screen different solvent systems. A good starting point for non-polar compounds like this is a hexane/ethyl acetate or hexane/dichloromethane gradient.[1] A shallow gradient can often improve the resolution of closely eluting compounds.

      • Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.

      • Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent to achieve a narrow band at the start of the chromatography.

Issue 2: The yield of my purified product is very low.

  • Possible Cause 1: Decomposition during Distillation. As mentioned, thermal instability can lead to product loss at high temperatures.

    • Solution:

      • Use High Vacuum: Distill at the lowest possible pressure to reduce the boiling point.

      • Minimize Distillation Time: Do not heat the distillation flask for longer than necessary.

  • Possible Cause 2: Product Loss during Aqueous Workup. this compound is an organic compound and should have low solubility in water, but emulsions can form, leading to loss of product in the aqueous layer.

    • Solution:

      • Brine Wash: After any aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.

      • Back Extraction: Extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 3: The purified product discolors over time.

  • Possible Cause: Decomposition. The discoloration is likely due to the formation of degradation products.

    • Solution:

      • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

      • Refrigeration: Store the product at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition reactions.

      • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for purifying larger quantities of this compound from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column.

    • Use a vacuum-jacketed distillation head to minimize heat loss.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Carefully collect the main fraction at the expected boiling point of this compound under the applied pressure.

    • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.

Protocol 2: Purification by Column Chromatography

This technique is ideal for removing impurities with different polarities from your product.

  • Preparation:

    • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of around 0.3.

    • Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the column is packed evenly to avoid channeling.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Impurity Profile and Suggested Purification Method

ImpurityPotential SourceBoiling Point CharacteristicsPolarityRecommended Primary Purification Method
StyreneUnreacted starting materialLower boiling than productLess polarFractional Distillation
(1-Bromo-2-fluoroethyl)benzeneRegioisomer formationSimilar to productSimilar to productColumn Chromatography (optimized)
(1,2-Dibromoethyl)benzeneSide reactionHigher boiling than productSimilar to productFractional Distillation
High molecular weight polymersPolymerization of styreneNon-volatileVariesFractional Distillation (product distills off)

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Initial Analysis (GC-MS, TLC) Crude->Analysis Distillation Fractional Vacuum Distillation Analysis->Distillation High boiling or non-volatile impurities Chromatography Column Chromatography Analysis->Chromatography Polar or similarly boiling impurities FinalAnalysis Purity Check (GC-MS, NMR) Distillation->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure this compound FinalAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Impure Product After Initial Purification check_distillation Distillation Performed? start->check_distillation check_chromatography Chromatography Performed? start->check_chromatography improve_distillation Increase column efficiency Optimize reflux ratio Use higher vacuum check_distillation->improve_distillation Yes consider_chromatography Consider Column Chromatography for close-boiling impurities check_distillation->consider_chromatography No optimize_solvent Optimize solvent system (e.g., shallow gradient) check_chromatography->optimize_solvent Yes change_stationary_phase Change stationary phase (e.g., Alumina, C18) check_chromatography->change_stationary_phase No

Caption: Decision tree for troubleshooting impure this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (2-Bromo-1-fluoroethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the challenges you might face. By understanding the why behind a failed reaction, you can develop more robust and successful synthetic strategies. This document is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field experience.

Part 1: Understanding Your Reagent - Core Properties & Handling

Before troubleshooting a reaction, it's critical to understand the inherent characteristics of this compound. Its reactivity is dominated by the interplay between the labile bromine atom, the robust fluorine atom, and the acidic benzylic proton.

FAQ 1: What are the key stability and handling concerns for this compound?

This compound is a combustible liquid that requires careful handling.[1] It is also classified as a lachrymator, meaning it can cause irritation and tearing.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][2]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can promote unwanted side reactions or decomposition.[3]

  • Thermal Stability: While stable under standard conditions, prolonged heating can lead to decomposition. Hazardous decomposition products include carbon oxides, hydrogen bromide (HBr), and gaseous hydrogen fluoride (HF).[2][4]

  • Personal Protection: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[4]

FAQ 2: What are the primary reactive sites on the molecule?

The molecule has three main points of reactivity that dictate its chemical behavior:

  • The Carbon-Bromine (C-Br) Bond: The bromine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic substitution .[5]

  • The β-Hydrogen: The hydrogen atom on the carbon adjacent to the phenyl ring (the benzylic position) is acidic. Its removal by a base can initiate elimination reactions .

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is very strong and fluorine is a poor leaving group.[6] Direct substitution of fluorine is highly unlikely under standard conditions. However, its strong electron-withdrawing nature increases the acidity of the adjacent benzylic hydrogen, making elimination a more favorable pathway than in its non-fluorinated analogs.[6]

Part 2: Troubleshooting Common Reaction Failures

This section addresses specific problems you may encounter in the lab. The key to troubleshooting is recognizing that nucleophilic substitution and elimination are often competing pathways.

sub This compound reagent Base / Nucleophile sn2 Substitution Product (R-Nu) sub->sn2 SN2 Path e2 Elimination Product (Styrene) sub->e2 E2 Path e1cb Elimination Product (Styrene) sub->e1cb E1cb Path

Figure 1. Competing reaction pathways for this compound.

Scenario 1: Low Yield in a Nucleophilic Substitution Reaction

Question: "I'm reacting this compound with my nucleophile (e.g., an amine, sodium azide) and getting very low yields of my desired substituted product. My main byproduct appears to be styrene. What's going wrong?"

Analysis: This is a classic case of a competing elimination reaction outperforming your desired substitution. Because this compound is a primary-like halide, SN2 reactions are mechanistically favored.[5] However, the presence of a base (even a weakly basic nucleophile) can trigger elimination.

Primary Causes & Solutions:

Potential Cause Explanation Recommended Solution
Base/Nucleophile is too strong or sterically hindered Strong, bulky bases preferentially act as bases rather than nucleophiles, abstracting a proton to initiate elimination. The E2 pathway is common under these conditions.[5]Use a less sterically hindered, "softer" nucleophile if possible. If your nucleophile is inherently basic, consider running the reaction at a lower temperature.
High Reaction Temperature Higher temperatures favor elimination reactions over substitution entropically.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor progress by TLC or LC-MS.
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency, and may favor elimination.Switch to a polar aprotic solvent. Ensure all reagents and solvents are anhydrous, as water can interfere.
Scenario 2: Sluggish or Incomplete Elimination Reaction

Question: "I am trying to synthesize styrene from this compound using a strong base, but the reaction is slow and gives a mixture of starting material and product even after extended time. How can I drive it to completion?"

Analysis: While elimination is a common side reaction, forcing it to completion requires optimized conditions. The choice of base is critical due to the competition between the E2 and E1cb mechanisms.

  • E2 Mechanism: A concerted, one-step process where the base abstracts a proton at the same time the bromide leaves.[7] This is favored by strong, non-nucleophilic bases.

  • E1cb Mechanism: A two-step process where the base first abstracts the acidic benzylic proton to form a carbanion intermediate.[8] This carbanion is stabilized by the adjacent phenyl ring. The leaving group (fluoride, in related substrates) is expelled in the second step.[8][9] For this compound, the high acidity of the benzylic proton makes the E1cb pathway a significant consideration.

Primary Causes & Solutions:

Potential Cause Explanation Recommended Solution
Base is not strong enough A pKa difference of at least 2 units between the base's conjugate acid and the substrate's proton is generally needed for efficient deprotonation.Use a very strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). These favor elimination pathways decisively.
Sub-optimal Temperature Elimination reactions often require thermal energy to overcome the activation barrier.Gently heat the reaction mixture. Refluxing in a suitable solvent like THF is a common strategy. Monitor the reaction to avoid decomposition.
Presence of Water Water can protonate the carbanion intermediate in an E1cb pathway, quenching the reaction, or react with very strong bases.Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.

Part 3: Proactive Troubleshooting Workflow & Protocols

A systematic approach can quickly identify the root cause of a failed reaction.

start Reaction Failed/ Low Yield q1 Major Product Observed? start->q1 q2 Is it Styrene? q1->q2 Yes q3 Starting Material Recovered? q1->q3 No sol1 Cause: Competing Elimination Solutions: - Lower Temperature - Use Less Basic Nucleophile - Change to Polar Aprotic Solvent q2->sol1 Yes other_prod Other Unexpected Byproduct q2->other_prod No sol2 Cause: Inactive Reagents or Poor Conditions Solutions: - Check Reagent Purity - Ensure Anhydrous Conditions - Increase Temperature/Time q3->sol2 Yes sol3 Cause: Decomposition Solutions: - Check Temp Limits - Verify Reagent Compatibility - Use N2 Atmosphere q3->sol3 No

Figure 2. A decision workflow for troubleshooting common reaction outcomes.

Reference Protocol: Synthesis of N-(2-phenylethyl)aniline

This protocol for a nucleophilic substitution provides a practical example of conditions designed to minimize elimination.

Materials:

  • This compound

  • Aniline (2.5 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition: Add aniline (2.5 eq) to the stirring suspension. The excess aniline acts as both a nucleophile and a scavenger for any HBr formed, while K₂CO₃ serves as a mild, non-nucleophilic base.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-82 °C) and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired N-(2-phenylethyl)aniline.

Rationale for Choices:

  • K₂CO₃: A mild inorganic base is used to neutralize generated acid without promoting significant E2/E1cb elimination.

  • Acetonitrile: A polar aprotic solvent that favors the SN2 mechanism.

  • Excess Aniline: Helps to drive the reaction to completion and acts as an in-situ base.

By carefully controlling these parameters, the substitution pathway is favored, leading to a higher yield of the target product.

References

  • Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Southern Illinois University Edwardsville. Elimination Reactions. Available at: [Link]

  • BloomTech. (2023). How do you make (2-Bromoethyl)benzene? Available at: [Link]

  • LookChem. (2024). (2-Bromoethyl)benzene - Safety Data Sheet. Available at: [Link]

  • BloomTech. (2024). What are common reactions involving (2-Bromoethyl)benzene? Available at: [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]

  • PrepChem.com. Preparation of (2-bromoethyl)benzene. Available at: [Link]

  • Alfa Aesar. (2010). SAFETY DATA SHEET: (1-Bromoethyl)benzene. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for (2-Bromo-1-fluoroethyl)benzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of catalyst loading in cross-coupling reactions involving (2-Bromo-1-fluoroethyl)benzene. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cross-coupling of this compound, providing foundational knowledge for your experimental design.

Q1: What are the primary challenges in the cross-coupling of an sp³-hybridized benzylic bromide like this compound?

A1: Cross-coupling reactions with sp³-hybridized electrophiles such as this compound present unique challenges compared to their sp² counterparts. The primary hurdles include slower rates of oxidative addition to the palladium(0) catalyst and the potential for facile β-hydride elimination from the alkyl-palladium(II) intermediate.[1][2] The success of these couplings is highly dependent on the careful selection of the catalyst system, particularly the ligand, to promote the desired reaction pathway over these competing side reactions.[1][2]

Q2: How do I select an appropriate palladium catalyst and ligand for this reaction?

A2: For the cross-coupling of alkyl halides, palladium catalysts supported by bulky, electron-rich phosphine ligands are generally the most effective.[1][3] Ligands such as trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) have demonstrated high activity.[4][5] These ligands stabilize the palladium center and facilitate the crucial oxidative addition step while discouraging β-hydride elimination.[1] The choice of palladium precursor is also important; common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[6][7]

Q3: What is a typical starting catalyst loading for this type of cross-coupling reaction?

A3: A typical starting point for catalyst loading in academic settings is often between 1-5 mol% of the palladium precursor relative to the limiting reagent.[4][6] However, for process development and large-scale synthesis, minimizing the catalyst loading is crucial to reduce costs and simplify purification.[6] Optimization studies often aim for catalyst loadings well below 1 mol%, sometimes in the parts-per-million (ppm) range, although this requires highly active and stable catalytic systems.[6][8]

Q4: How does the choice of base and solvent impact the reaction?

A4: The base plays a critical role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] For couplings with alkyl halides, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][10] The choice of solvent is also crucial for solubility and reaction kinetics. Aprotic polar solvents like THF, dioxane, or DMF are frequently used, sometimes with the addition of water in the case of Suzuki-Miyaura reactions.[11][12] The solvent can significantly influence catalyst activity and stability.[8]

Troubleshooting Guide: Optimizing Catalyst Loading

This guide provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for the cross-coupling of this compound.

Issue 1: Low or No Product Yield at Standard Catalyst Loading

If you are observing low or no conversion of your starting material, it is essential to systematically investigate the potential causes before simply increasing the catalyst loading.

Possible Causes:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen and may deactivate through oxidation.[13] Phosphine ligands can also be prone to oxidation.[13] Catalyst deactivation can also occur through the formation of inactive palladium aggregates (palladium black).[14][15]

  • Poor Precatalyst Activation: Some palladium(II) precatalysts require an activation step to form the active Pd(0) species.[15] If this activation is inefficient, the concentration of the active catalyst will be low.

  • Sub-optimal Reaction Conditions: The chosen ligand, base, or solvent may not be suitable for this specific substrate, leading to a slow reaction rate.[11][16]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture to remove dissolved oxygen.[12][13] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Verify Reagent Quality: Use fresh, high-purity catalysts and ligands.[13] Ensure your base is anhydrous if the reaction is sensitive to water.

  • Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands to identify one that promotes efficient oxidative addition for your substrate.[17][18][19]

  • Optimize Base and Solvent: Perform a screen of different bases and solvents to find the optimal combination for your reaction.[10][11]

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the parameters will likely be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[20]

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[13]

  • Add the degassed solvent system via syringe.[20]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[21]

  • Monitor the reaction progress by TLC, GC-MS, or HPLC.[22][23][24]

  • Upon completion, cool the reaction to room temperature and quench with water.[12]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[20]

  • Purify the crude product by column chromatography.[20]

Data Presentation

Table 1: Typical Catalyst Loading Ranges and Considerations
Catalyst Loading (mol%)Typical ApplicationAdvantagesDisadvantages
2 - 5 Initial screening, small-scale synthesisHigher probability of success with unoptimized conditions.[6]High cost, potential for side reactions, difficult purification.[6][8]
0.1 - 1 Optimized lab-scale synthesisReduced cost, easier purification.[5][6]Requires well-optimized reaction conditions.[25]
< 0.1 (ppm levels) Process chemistry, large-scale productionSignificant cost savings, minimal metal contamination in the final product.[6][8]Requires a highly active and stable catalyst system, sensitive to impurities.[25]

Visualizations

Catalytic Cycle and Troubleshooting Workflow

The following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling and a logical workflow for troubleshooting catalyst loading issues.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_oxidative R-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_transmetalation R-Pd(II)L_n-Ar PdII_oxidative->PdII_transmetalation Transmetalation (Ar-B(OR)2) PdII_transmetalation->Pd0 Reductive Elimination (R-Ar)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A workflow for troubleshooting low yields when optimizing catalyst loading.

References

  • Chan, K. S. L., Wasa, M., Chu, L., Laforteza, B. N., Miura, M., & Yu, J.-Q. (2014). Ligand-enabled cross-coupling of C(sp3)–H bonds with arylboron reagents via Pd(II)/Pd(0) catalysis. Nature Chemistry. [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry. [Link]

  • Wasa, M., Chan, K. S. L., Zhang, X., He, J., Miura, M., & Yu, J.-Q. (2012). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. Journal of the American Chemical Society. [Link]

  • Stoddard, R. L., & McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions. [Link]

  • Sato, Y., Liu, J., Ndukwe, I. E., Elipe, M. V. S., Griffin, D. J., Murray, J. I., & Hein, J. E. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Pérez-Temprano, M. H., & Gallego, D. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]

  • Whittaker, A. M., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Murray, J. I. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Wasa, M., & Yu, J.-Q. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Journal of the American Chemical Society. [Link]

  • Whittaker, A. M., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Gauthier, D. R., Jr., & Zandi, K. S. (2006). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters. [Link]

  • Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. [Link]

  • Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Plouffe, B., & Organ, M. G. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Yu, J.-Q. (2014). Ligand-enabled cross-coupling of C(sp3)–H bonds with arylboron reagents via Pd(II)/Pd(0) catalysis. Chem-Station. [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on cross-coupling of (1) and (2) catalyzed... ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Organic Chemistry Portal. [Link]

  • McIndoe, J. S. (2014).
  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-]. Organic Syntheses. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Science. [Link]

  • Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • Flender, O., & de Mello, A. J. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]

  • Request PDF. (2025). Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides. ResearchGate. [Link]

  • Frisch, A. C., & Beller, M. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

Sources

addressing stability and decomposition issues of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Bromo-1-fluoroethyl)benzene is a halogenated aromatic compound utilized as an intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure, featuring two different halogens on the ethyl chain, provides a versatile handle for introducing the 1-fluoro-2-phenylethyl moiety into target molecules. However, the presence of a bromine atom beta to a phenyl group and vicinal to a fluorine atom renders the molecule susceptible to specific stability and decomposition challenges.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the handling, storage, and use of this compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A: Based on its chemical structure, decomposition is primarily driven by elimination reactions. The key factors are:

  • Presence of Bases: Even weak bases can promote the elimination of hydrogen bromide (HBr), leading to the formation of β-fluorostyrene. This is often the primary degradation pathway.

  • Elevated Temperatures: Heat accelerates the rate of decomposition. The compound should be kept cool during storage and reactions should be conducted at the lowest effective temperature.[2][3]

  • Presence of Nucleophiles: While substitution is often the desired reaction, strong nucleophiles can also act as bases, promoting elimination as a competing side reaction.

  • Light Exposure: While less documented for this specific molecule, similar halogenated compounds can be sensitive to light, which can initiate radical pathways. Storage in amber vials is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and reactive metals that can catalyze decomposition.[2]

Q2: What are the recommended storage conditions for this compound?

A: To ensure maximum stability and shelf-life, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.[1][3]

  • Atmosphere: Under an inert gas such as Argon or Nitrogen to prevent moisture and oxygen ingress.

  • Container: In a tightly sealed, amber glass vial or bottle to protect from light and moisture.[2]

  • Location: A dry, well-ventilated area away from heat sources and incompatible materials.[2]

Q3: What are the likely decomposition products and how can I detect them?

A: The most probable decomposition product is β-fluorostyrene , formed via an E2 elimination mechanism. Monitoring for the presence of this impurity is the best way to assess the integrity of your sample.

CompoundDetection MethodKey Observables
This compound GC-MS, ¹H NMR, ¹⁹F NMRParent compound with expected mass and spectral pattern.
β-fluorostyrene (Impurity) GC-MS, ¹H NMR, ¹⁹F NMRLower retention time in GC. Appearance of vinylic protons (~5.5-7.5 ppm) in ¹H NMR with characteristic J-couplings. A distinct shift in the ¹⁹F NMR spectrum.

Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for detecting the structural changes associated with decomposition.

Q4: My sample of this compound has developed a yellow or brown tint. Is it still usable?

A: A color change is a strong indicator of decomposition. The discoloration may be due to the formation of small amounts of polymeric material from the reactive styrene byproduct or other degradation pathways. While the material might still contain a significant amount of the desired compound, it should be purified (e.g., by flash column chromatography or distillation) before use to avoid introducing impurities into your reaction and ensure accurate stoichiometry.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My reaction yield is consistently low when using this compound as a starting material. What are the potential stability-related causes?

A: Low yields are frequently traced back to the stability of this reagent. The following workflow can help diagnose the issue.

Caption: Troubleshooting workflow for low reaction yields.

Causality Explained:

  • Starting Material Purity: The most common cause is using a partially decomposed reagent. The presence of β-fluorostyrene means there is less active starting material available to react, directly lowering the theoretical yield.

  • Reaction Conditions: If the starting material is pure, the reaction conditions themselves may be causing in-situ decomposition.

    • Temperature: Higher temperatures provide the activation energy needed for the elimination side reaction to compete with or overtake the desired substitution reaction.

    • Base Strength: In reactions requiring a base, a strong, bulky, or sterically hindered base is often preferred for proton abstraction. However, if it is too strong or not hindered, it can readily promote the E2 elimination of HBr. Consider alternatives like K₂CO₃ or DIPEA over stronger bases like NaH or t-BuOK if compatible with your reaction.

    • Atmosphere: Oxygen can sometimes initiate radical side reactions, while moisture can introduce nucleophiles (hydroxide) that promote elimination.

Q: I am attempting a nucleophilic substitution on the bromine, but my main product is β-fluorostyrene. How can I favor substitution over elimination?

A: This is a classic Sₙ2 vs. E2 competition problem. To favor the Sₙ2 pathway (substitution), you need to create conditions that hinder the E2 pathway (elimination).

FactorTo Favor Substitution (Sₙ2)To Favor Elimination (E2)Rationale
Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., I⁻, RS⁻, N₃⁻).Use a strong, sterically hindered base (e.g., t-BuOK).Sₙ2 reactions depend on the nucleophilicity of the reagent, while E2 reactions depend on its basicity.
Temperature Low TemperatureHigh TemperatureElimination has a higher activation energy than substitution; lower temperatures thus disproportionately slow the elimination pathway.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile).Varies, but polar aprotic solvents can also facilitate E2.Polar aprotic solvents stabilize the Sₙ2 transition state and solvate the cation without hindering the nucleophile.

Key Insight: The choice of nucleophile is critical. If your desired nucleophile is also a strong base (e.g., an alkoxide), running the reaction at the lowest possible temperature (e.g., 0°C or below) is the most effective strategy to improve the Sₙ2/E2 ratio.

Experimental Protocols

Protocol 1: Quality Control Analysis by GC-MS

Objective: To assess the purity of this compound and detect the presence of the primary decomposition product, β-fluorostyrene, before experimental use.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (glovebox or argon balloon), carefully take ~1-2 mg of your this compound sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL GC vial.

    • Cap the vial immediately.

  • Instrumentation (Typical Conditions):

    • Gas Chromatograph (GC):

      • Inlet: Split/Splitless, 250°C.

      • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, constant flow (~1 mL/min).

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI), 70 eV.

      • Scan Range: 35-350 m/z.

  • Data Analysis:

    • Analyze the resulting chromatogram. The main peak should correspond to the retention time of this compound.

    • Search for earlier-eluting peaks. The primary suspect for decomposition is β-fluorostyrene.

    • Examine the mass spectrum of any impurity peaks. β-fluorostyrene will have a molecular ion (M⁺) at m/z 122, while the parent compound has a characteristic isotopic pattern for bromine at m/z 202/204.

    • Integrate the peak areas to estimate the relative purity. A purity of ≥97% is recommended for most synthetic applications.[3]

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

Objective: To provide a baseline protocol for reacting this compound with a nucleophile while minimizing elimination. This example uses 4-methoxyphenol as the nucleophile.

Caption: Experimental workflow for a model substitution reaction.

Key Procedural Choices & Rationale:

  • Flame-Dried Flask & Argon: Ensures the reaction is free of moisture, which could hydrolyze the starting material or affect the base.

  • K₂CO₃ as Base: A moderately weak, non-nucleophilic base is chosen to deprotonate the phenol without aggressively promoting the E2 elimination of the alkyl halide.

  • Acetonitrile as Solvent: A polar aprotic solvent that is excellent for Sₙ2 reactions.

  • Addition at 0°C: Adding the electrophile at low temperature is the most critical step to control the exothermic reaction and give the Sₙ2 pathway a kinetic advantage over the E2 pathway.

  • Monitoring: Close monitoring by TLC or LC-MS allows the reaction to be stopped as soon as the starting material is consumed, preventing potential product degradation from prolonged exposure to the reaction conditions.

References

  • U.S. Environmental Protection Agency. (1986). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • MySkinRecipes. (2023). Product Page: this compound. [Link]

Sources

Technical Support Center: Optimizing Reactions with (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (2-Bromo-1-fluoroethyl)benzene. This versatile reagent is a key building block for introducing a fluorostyrene moiety, a valuable pharmacophore in medicinal chemistry and a monomer in materials science. However, its reactivity profile presents unique challenges, often leading to a mixture of desired products and unwanted byproducts.

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this substrate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is producing a mixture of E and Z isomers of the desired β-fluorostyrene. How can I improve the stereoselectivity for the more stable E-isomer?

Answer: This is a classic challenge in elimination reactions and stems from the stereochemistry of the E2 (bimolecular elimination) mechanism. The E2 reaction requires a specific spatial arrangement—an anti-periplanar conformation—where the abstracted proton and the bromide leaving group are oriented at 180° to each other.[1][2][3][4]

  • Underlying Cause: Your substrate, this compound, has free rotation around the carbon-carbon single bond. This allows for two different conformations that place a β-hydrogen anti-periplanar to the bromine. One conformation leads to the E-alkene, and the other leads to the Z-alkene.[2][3][5] If your reaction conditions do not sufficiently favor one transition state over the other, a mixture of isomers will result. The E-isomer is generally the more thermodynamically stable product.[1][3]

  • Solutions & Scientific Rationale:

    • Utilize a Sterically Hindered (Bulky) Base: This is the most effective strategy. A bulky base, such as potassium tert-butoxide (KOtBu), will preferentially abstract the most sterically accessible proton.[6][7] This favors the transition state leading to the more stable trans (E)-alkene, significantly improving the E/Z ratio.[8] In contrast, smaller bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are less selective.

    • Optimize the Solvent: Polar aprotic solvents like DMSO or THF are often preferred for E2 reactions as they effectively solvate the cation of the base without interfering with the base's ability to abstract a proton.[9] Protic solvents (like ethanol when using NaOEt) can sometimes lead to competing S N 2 reactions.

    • Temperature Control: While higher temperatures generally favor elimination over substitution, they can sometimes reduce stereoselectivity.[7] It is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction to room temperature, monitoring for completion.

Question 2: I'm observing a significant amount of a substitution byproduct, such as an ether or alcohol, instead of my target alkene. What is causing this and how can it be prevented?

Answer: The formation of substitution byproducts indicates that a competing S N 2 (bimolecular nucleophilic substitution) reaction is occurring alongside the desired E2 elimination.[10][11]

  • Underlying Cause: The S N 2 and E2 reactions are often in direct competition.[7][10] This is because many strong bases are also good nucleophiles.[10][12] When a reagent like sodium ethoxide (NaOEt) is used, the ethoxide ion can either act as a base (abstracting a proton for E2) or as a nucleophile (attacking the carbon bearing the bromine for S N 2).[7] Since this compound is a secondary halide, it is susceptible to both pathways.[6][12]

  • Solutions & Scientific Rationale:

    • Choose a Strong, Non-Nucleophilic Base: The key is to select a base that is sterically hindered.[6][7] Bulky bases are excellent at abstracting protons (basicity) but are poor nucleophiles due to steric hindrance, which prevents them from attacking the electrophilic carbon.[6][7] This dramatically shifts the reaction pathway in favor of E2 elimination.

    • Increase Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Therefore, increasing the temperature will favor the E2 pathway over the S N 2 pathway.[7]

    • Substrate Structure: While you cannot change your starting material, it's important to recognize that secondary alkyl halides like yours are particularly prone to this competition.[12][13] This makes the choice of base and conditions even more critical than for primary or tertiary halides.[6][12]

Reagent Primary Role Favored Reaction Typical Byproduct
Potassium tert-butoxide (KOtBu)Strong, Bulky Base[6][7]E2 Elimination[6]Minimal
Sodium Ethoxide (NaOEt)Strong Base, Good NucleophileE2 / S N 2 Competition(2-Ethoxy-1-fluoroethyl)benzene
Potassium Hydroxide (KOH)Strong Base, Good Nucleophile[11]E2 / S N 2 Competition(1-Fluoro-2-phenylethyl) alcohol

Question 3: My reaction is very slow and conversion is low, even with a strong base. What factors could be hindering the reaction?

Answer: Sluggish reaction rates in an E2 elimination can often be attributed to suboptimal reaction conditions or, in some cases, an unexpected mechanistic pathway.

  • Underlying Cause & Solutions:

    • Poor Solubility: Ensure your base and substrate are sufficiently soluble in the chosen solvent. If using KOtBu, which has limited solubility in some ethers, consider using THF or DMSO as the solvent.[8] Phase-transfer catalysis can also be an effective strategy in biphasic systems (e.g., aqueous KOH and an organic solvent) to facilitate the reaction.[14]

    • Base Strength and Concentration: Ensure the base is fresh and anhydrous. Alkoxides are hygroscopic and can be deactivated by moisture. Use at least one full equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion.

    • Potential for E1cb Mechanism: The presence of the fluorine atom and the phenyl group introduces the possibility of an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, especially if the β-proton is highly acidic and the leaving group is poor.[15] In the case of this compound, the proton alpha to the phenyl group is activated. While bromide is a good leaving group, favoring E2, conditions that stabilize the intermediate carbanion (e.g., highly polar aprotic solvents) could involve an E1cb-like transition state.[14][15] If the reaction is slow, gently heating the mixture can help overcome the activation barrier for the elimination step.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the dehydrobromination of this compound?

The primary and most favorable mechanism is the E2 (bimolecular elimination) reaction.[9] This is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion departs simultaneously, forming the alkene.[9] The reaction rate depends on the concentration of both the substrate and the base.

Q2: How does the choice of solvent impact byproduct formation?

The solvent plays a crucial role in influencing the reaction pathway.

  • Polar Aprotic Solvents (e.g., THF, DMSO, DMF): These are generally the best choice for promoting E2 reactions.[9] They solvate the cation of the base (e.g., K+ in KOtBu), which enhances the "naked" anion's basicity, while not forming strong hydrogen bonds that would hinder it.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can stabilize carbocation intermediates, which would favor an E1 mechanism (not likely here), but more importantly, they can participate in S N 2 reactions and reduce the effectiveness of strong bases.[9] Using an alcohol as a solvent with its conjugate alkoxide base (e.g., ethanol with sodium ethoxide) is a common practice, but it can increase the risk of ether byproduct formation via S N 2.

Q3: Are there any specific safety or handling concerns with the fluorostyrene product?

Yes. Fluorostyrenes, like styrene itself, can polymerize. Commercial samples are often shipped with an inhibitor like tert-butylcatechol to prevent this.[17][18][19] After your synthesis and purification, if you plan to store the product, it is wise to store it refrigerated (2-8°C) and consider adding a radical inhibitor.[17][18][19] Additionally, fluorostyrenes are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood.[17][19]

Visualizing Reaction Pathways and Troubleshooting

To aid in decision-making, the following diagrams illustrate the key mechanistic competition and a logical troubleshooting workflow.

Diagram 1: Competing E2 and SN2 Pathways sub This compound e2_ts E2 Transition State (Anti-periplanar) sub->e2_ts  Path 1: E2 (Proton Abstraction) sn2_ts SN2 Transition State (Backside Attack) sub->sn2_ts  Path 2: SN2 (Nucleophilic Attack) base Base (B:-) base->e2_ts base->sn2_ts prod_alkene β-Fluorostyrene (Desired Product) e2_ts->prod_alkene Elimination prod_sub Substitution Byproduct (e.g., Ether, Alcohol) sn2_ts->prod_sub Substitution

Caption: Competing E2 and SN2 reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow start Reaction Start analyze Analyze Crude Product (GC-MS, NMR) start->analyze q1 Primary Issue? analyze->q1 issue1 Poor E/Z Ratio q1->issue1 Stereoisomers issue2 Substitution Byproduct >5% q1->issue2 Substitution issue3 Low Conversion q1->issue3 Incomplete sol1 Switch to Bulky Base (e.g., KOtBu) issue1->sol1 sol2 1. Use Bulky, Non-Nucleophilic Base 2. Increase Temperature issue2->sol2 sol3 1. Check Base Quality/Solubility 2. Increase Temperature Gently 3. Use Polar Aprotic Solvent (THF/DMSO) issue3->sol3 end Optimized Reaction sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting common issues in the reaction.

Optimized Protocol for Stereoselective Synthesis of (E)-β-Fluorostyrene

This protocol is designed to maximize the yield of the E-isomer while minimizing byproducts.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) (10 mL per 1 mmol of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add potassium tert-butoxide (KOtBu) (1.2 equivalents) to the cooled solvent under a nitrogen atmosphere. Stir the resulting slurry for 10 minutes.

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the stirred KOtBu slurry over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent in vacuo using a rotary evaporator.

    • Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure (E)-β-fluorostyrene.

References

  • Vertex AI Search. (2025). Dehydrohalogenation: Mechanisms, Applications, and Importance in Organic Chemistry.
  • SparkNotes. (n.d.). SN2 vs. E2. Organic Chemistry.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • Chemistry Stack Exchange. (2020). why are E2 and SN2 reactions not competing reactions?.
  • Algor Cards. (n.d.).
  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • chemlaba - WordPress.com. (2011).
  • JoVE. (2023). E2 Reaction: Stereochemistry and Regiochemistry.
  • Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • Khan Academy. (2012).
  • Chemistry LibreTexts. (2020). 8.7: Stereochemistry of the E2 Reaction.
  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
  • Sigma-Aldrich. (n.d.). 4-Fluorostyrene.
  • Chemistry Stack Exchange. (2017). Does (2-fluoroethyl)
  • Sigma-Aldrich. (n.d.). 3-Fluorostyrene.
  • ResearchGate. (2008).
  • Sigma-Aldrich. (n.d.). 2-Fluorostyrene.

Sources

strategies for handling unstable intermediates from (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromo-1-fluoroethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile yet challenging reagent. The unique structural arrangement of a bromine atom on a benzylic secondary carbon, coupled with an alpha-fluorine atom, leads to a high propensity for forming unstable intermediates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common experimental hurdles, ensuring the success and reproducibility of your synthetic routes.

Core Challenge: The Dueling Pathways of Reactivity

The primary difficulty in working with this compound lies in controlling its reaction pathways. The benzylic position predisposes the molecule to form a carbocation, while the adjacent proton is susceptible to abstraction, leading to elimination. The presence of the highly electronegative fluorine atom further complicates matters by exerting strong inductive effects. This guide will help you selectively navigate between substitution (SN1/SN2), elimination (E2), and organometallic pathways.

sub This compound int Reactive Intermediate Crossroads sub->int Reaction Conditions sub_prod Desired Substitution Product (SN1/SN2) int->sub_prod Weakly basic nucleophile Low temperature elim_prod Side Product: β-Fluorostyrene (E2) int->elim_prod Strong, bulky base Higher temperature organo_prod Organometallic Pathway (e.g., Grignard, Lithiation) int->organo_prod Active metal (Mg, Li) Aprotic solvent, Low temp. sub This compound + Mg or n-BuLi gen Generate at T < -78°C (e.g., -100°C) sub->gen trap IMMEDIATELY ADD ELECTROPHILE (E+) gen->trap In Situ Quench decomp Decomposition: β-Fluorostyrene + etc. gen->decomp If delayed or warmed product Trapped Product: Ph-CH(F)-CH2-E trap->product

Caption: Workflow for in situ trapping of organometallic intermediates.

Q4: Nucleophilic substitution reactions are sluggish, and I'm concerned about the stability of the potential carbocation intermediate. How does the α-fluoro group influence reactivity?

A4: Understanding the Electronic Dichotomy of Fluorine

The α-fluoro group has a profound and somewhat counterintuitive electronic effect. This is a key factor influencing the reaction's viability via an SN1 mechanism.

  • Causality:

    • Inductive Effect (Destabilizing): Fluorine is the most electronegative element. Through the sigma bond framework (inductive effect), it strongly withdraws electron density from the adjacent benzylic carbon. This effect significantly destabilizes a developing positive charge, making the formation of a carbocation (the rate-determining step of an SN1 reaction) much more difficult.[1][2]

    • Resonance Effect (Potentially Stabilizing): Fluorine has lone pairs of electrons that can, in theory, be donated back to the empty p-orbital of an adjacent carbocation through resonance (π-donation). However, due to fluorine's high electronegativity, it is very unwilling to share its electrons and take on a positive formal charge.[3] Therefore, this stabilizing resonance effect is significantly weaker for fluorine compared to other halogens or an oxygen atom.

  • Practical Implications:

    • An SN1 pathway is highly disfavored. Do not use conditions that promote it (e.g., polar protic solvents, non-basic nucleophiles) as this will likely lead to no reaction or decomposition.

    • An SN2 pathway is more likely. The carbon is still electrophilic, but the reaction will require a strong, non-bulky nucleophile to proceed at a reasonable rate. The backside attack may be slightly hindered by the fluorine atom, but this pathway avoids the formation of the unstable carbocation.

In-Depth Protocols & Data
Protocol 1: Suppressing E2 Elimination in Nucleophilic Substitution

This table provides a comparative guide for selecting reaction conditions to favor substitution over elimination.

ParameterCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2)Rationale
Nucleophile/Base Weakly basic, non-hindered (e.g., N₃⁻, CN⁻, I⁻, CH₃COO⁻)Strongly basic, hindered (e.g., t-BuO⁻, DBU, LDA)Strong/bulky bases are more effective at proton abstraction than nucleophilic attack.[4]
Temperature 0°C or belowRoom Temperature or elevatedElimination has a higher activation energy and is more favored by increased thermal energy (entropy).
Solvent Polar Aprotic (DMSO, DMF)Aprotic or Polar Protic (Ethanol, THF)Polar aprotic solvents enhance nucleophilicity without increasing basicity.
Protocol 2: Low-Temperature Generation and In Situ Trapping of the Organolithium Reagent

Objective: To generate the lithiated intermediate from this compound and trap it with benzaldehyde to form 1,3-diphenyl-2-fluoropropan-1-ol.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Benzaldehyde (1.2 eq, freshly distilled)

  • Anhydrous diethyl ether (Et₂O)

  • Dry ice / Acetone bath (-78°C)

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Initial Charge: Add anhydrous Et₂O to the flask. Add the benzaldehyde (1.2 eq) to the solvent.

  • Cooling: Cool the flask to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Add the this compound (1.0 eq) to the cold solution.

  • Reagent Addition: While vigorously stirring at -78°C, add the n-butyllithium solution dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for 1 hour. The lithiated species is formed and immediately reacts with the co-present benzaldehyde.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Extract with Et₂O, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by column chromatography.

A 1. Add Benzaldehyde (E+) to Anhydrous Et2O B 2. Cool to -78°C A->B C 3. Add this compound B->C D 4. SLOWLY add n-BuLi at -78°C C->D E 5. Stir for 1h at -78°C (Formation & Trapping Occurs) D->E F 6. Quench with aq. NH4Cl E->F G 7. Workup & Purify F->G

Sources

effective workup procedures for (2-Bromo-1-fluoroethyl)benzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-1-fluoroethyl)benzene. This guide is designed to provide in-depth, field-proven insights into effective workup procedures, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification processes with confidence.

Introduction: The Unique Challenges of Halogenated Arenes

This compound is a valuable synthetic intermediate, but its dual halogenation presents specific challenges during reaction workup and purification. The presence of both bromine and fluorine imparts unique reactivity and physical properties. For instance, the carbon-fluorine bond is highly stable, while the carbon-bromine bond is a good leaving group, making the molecule susceptible to both nucleophilic substitution and elimination side reactions.[1] A successful workup must therefore be designed to isolate the desired product while preventing its degradation and efficiently removing starting materials, catalysts, and byproducts.

Section 1: Critical First Step - Reaction Quenching

The initial quench is arguably the most critical step of the workup. Its purpose is to safely and completely deactivate any remaining reactive reagents before exposing the reaction mixture to air or aqueous solutions.[2] An improper quench can lead to violent exotherms, gas evolution, or the formation of intractable byproducts.

Question: My reaction is complete. How do I choose the right quenching strategy?

Answer: The ideal quenching strategy depends on the specific reagents used in your reaction. The key is to neutralize reactive species in a controlled manner.[3]

  • For Reactions with Strong Bases (e.g., n-BuLi, LDA): These reactions are typically quenched at low temperatures (e.g., -78 °C or 0 °C) by the slow, dropwise addition of a proton source. While water is a common choice, for larger scales, a less reactive protic source like isopropanol or a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred to better moderate the exotherm.[2]

    • Expert Insight: Using a saturated NH₄Cl solution provides a mild acidic environment that protonates anionic intermediates without creating a strongly acidic medium that could promote side reactions.

  • For Reactions with Electrophiles (e.g., Br₂, Lewis Acids): Excess electrophiles must be neutralized. For excess bromine, a common and effective quenching agent is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite.[4] The reaction mixture will turn from a reddish-brown (color of Br₂) to colorless, providing a clear visual endpoint for the quench.

    • Trustworthiness Checkpoint: The disappearance of the bromine color is a self-validating indicator that the quench is complete.

Question: My quench is unexpectedly vigorous and exothermic. What should I do?

Answer: An uncontrolled exotherm is a significant safety hazard.

  • Immediate Action: Ensure your reaction vessel is in an ice bath to dissipate heat.[3]

  • Slow Down: Immediately stop the addition of the quenching agent.

  • Dilute: If safe to do so, you can add more of the cold, anhydrous reaction solvent to dilute the reactants and help absorb the heat.

  • Re-evaluate: Once the temperature is under control, resume the addition of the quenching agent at a much slower rate, monitoring the internal temperature carefully. For highly reactive reagents, consider diluting the quenching agent itself before addition.

Workflow for a Controlled Reaction Quench

G cluster_prep Preparation cluster_quench Quenching cluster_post Post-Quench start Reaction Complete (Verified by TLC/LCMS) cool Cool Reaction Flask (e.g., 0 °C Ice Bath) start->cool add_slowly Add Quenching Solution SLOWLY & Dropwise cool->add_slowly prepare_quench Prepare Quenching Solution (e.g., sat. NH4Cl) prepare_quench->add_slowly monitor Monitor Temperature & Gas Evolution add_slowly->monitor monitor->add_slowly If stable warm Allow to Warm to Room Temperature monitor->warm Quench Complete proceed Proceed to Liquid-Liquid Extraction warm->proceed

Caption: A generalized workflow for safely quenching a chemical reaction.

Section 2: Troubleshooting Liquid-Liquid Extraction

Liquid-liquid extraction is the standard method for separating your organic product from the aqueous phase. For halogenated compounds, attention to solvent choice and emulsion prevention is key.

Question: Which organic solvent should I use for extraction?

Answer: The ideal solvent should have high solubility for your product, low solubility in water, a relatively low boiling point for easy removal, and a different density from water.

SolventDensity (g/mL)Boiling Point (°C)PolarityNotes
Dichloromethane (DCM) ~1.3340Polar AproticForms the bottom layer. Excellent solvent for many organics, but can form emulsions.
Ethyl Acetate (EtOAc) ~0.9077Moderately PolarForms the top layer. Generally good, but can be partially soluble in water and may extract some polar impurities.
Diethyl Ether (Et₂O) ~0.7135Relatively NonpolarForms the top layer. Very volatile, making it easy to remove, but also highly flammable.

Expert Insight: For this compound, which is relatively nonpolar, Diethyl Ether or Ethyl Acetate are excellent first choices. DCM is also effective but its higher density means the organic layer will be on the bottom, which can be counter-intuitive for some researchers.

Question: I've formed a stable emulsion during extraction. How can I break it?

Answer: Emulsions are common when extracting complex reaction mixtures. They are colloidal suspensions of one liquid in another and can make phase separation impossible.

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Section 3: Purification Strategies and Pitfalls

Purification is necessary to isolate your product from any remaining starting materials or side products. The stability of your compound will dictate the best method.

Question: My product seems to be decomposing on the silica gel column. What's happening and what can I do?

Answer: This is a common issue with halogenated compounds, particularly those with benzylic halides. Silica gel is slightly acidic and can promote elimination (dehydrohalogenation) or substitution reactions.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the fluorine or act as a Lewis acid, weakening the C-Br bond and facilitating its cleavage, often leading to the formation of styrene derivatives.

Troubleshooting Protocol:

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a mild, non-nucleophilic base like triethylamine (~1% by volume). This will neutralize the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. A patch test on a TLC plate can quickly tell you if your compound is more stable on alumina.

  • Run the Column Quickly: Don't let the product sit on the column for an extended period. Use a slightly more polar solvent system than you would otherwise to speed up the elution. This is often referred to as "flash chromatography."

  • Avoid Chlorinated Solvents: If possible, avoid using dichloromethane as an eluent, as it can generate trace amounts of HCl over time, further contributing to product degradation.[5]

Question: Can I purify this compound by distillation?

Answer: Yes, vacuum distillation can be an effective method for purification, especially on a larger scale, provided the product is thermally stable and has a significantly different boiling point from impurities.

  • Expert Insight: Before attempting a large-scale distillation, it is wise to test the thermal stability of a small sample. Heat a small amount of the crude product at the expected boiling temperature (under vacuum) for a short period and re-analyze by NMR or GC-MS to check for decomposition.

Section 4: FAQs - Quick Troubleshooting

Q1: What are the expected signals for this compound in ¹H and ¹⁹F NMR?

  • A1: In the ¹H NMR spectrum, you would expect to see complex multiplets for the aromatic protons (around 7.2-7.4 ppm) and two diastereotopic protons of the CH₂ group, which will be split by each other and the adjacent CHF proton. The CHF proton will appear as a doublet of doublets (or more complex multiplet) due to coupling with both the CH₂ protons and the fluorine atom. In ¹⁹F NMR, you would expect to see a single resonance, likely a triplet of doublets, due to coupling with the adjacent CH and CH₂ protons.[6]

Q2: My overall yield is very low. Where could my product have gone?

  • A2: Low yield can result from several issues:

    • Incomplete Reaction: Always monitor your reaction progress by TLC or GC-MS before beginning the workup.

    • Product in Aqueous Layer: If your product has unexpected polarity or if the pH of the aqueous layer is unsuitable, your product might remain in the water. Perform a "back-extraction" by extracting the aqueous layer one more time with fresh organic solvent.

    • Decomposition: As discussed, the product may have degraded during the workup or purification.

    • Mechanical Losses: Be mindful of losses during transfers between flasks and in the separatory funnel.

Q3: What are the key safety precautions for this compound?

  • A3: this compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Avoid inhalation of vapors and skin contact. All waste containing this compound should be disposed of in a designated halogenated organic waste container.

Troubleshooting Logic Flow

G problem Problem Encountered (e.g., Low Yield, Impure Product) cause1 Incomplete Reaction? problem->cause1 cause2 Workup Losses? problem->cause2 cause3 Purification Issues? problem->cause3 sol1 Verify completion with TLC/GC-MS before quench. cause1->sol1 sol2a Back-extract aqueous layer to recover dissolved product. cause2->sol2a sol2b Check for emulsions. Add brine if necessary. cause2->sol2b sol3a Product decomposition on silica? Use neutralized silica or alumina. cause3->sol3a sol3b Poor separation? Optimize TLC solvent system. cause3->sol3b

Caption: A flowchart for diagnosing common issues in product isolation.

References

  • Thermo Fisher Scientific. (2023).
  • Aro, R., Eriksson, U., Kärrman, A., Reber, I., & Yeung, L. W. Y. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC, NIH.
  • BenchChem. (2025). Technical Support Center: Purification of 1,1,1-Trifluoro-5-bromo-2-pentanone.
  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Clark, J. (n.d.). The halogenation of benzene - electrophilic substitution. Chemguide. [Link]

  • Frontier, A. (2025). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Halogenation of Benzene. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. [Link]

  • LibreTexts Chemistry. (2019). 17.2: Halogenation of Benzene (an EAS Reaction). [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. [Link]

  • Reddit. (2024). How does quenching work?. r/OrganicChemistry. [Link]

  • Isaac-Lam, M. F. (2025). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. ResearchGate. [Link]

Sources

Technical Support Center: Solvent Influence on (2-Bromo-1-fluoroethyl)benzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (2-Bromo-1-fluoroethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of solvent choice in directing the reactivity of this versatile building block. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound typically undergoes nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The benzylic position of the bromine atom makes it a good leaving group, susceptible to attack by nucleophiles or elimination upon treatment with a base.[1][2] The presence of the fluorine atom on the adjacent carbon can influence the electronic environment and steric accessibility of the reaction center.

Q2: How does solvent choice fundamentally alter the outcome of reactions with this compound?

A2: The solvent plays a pivotal role in stabilizing or destabilizing transition states and intermediates, thereby dictating whether a substitution or elimination pathway is favored, and whether the mechanism is unimolecular (SN1/E1) or bimolecular (SN2/E2).[3][4][5] The key solvent properties to consider are polarity (dielectric constant) and its ability to act as a hydrogen bond donor (protic vs. aprotic).

Q3: Which bromine atom is more reactive if there are multiple on the molecule?

A3: In molecules with both a benzylic bromide and an aryl bromide, the benzylic bromine is significantly more reactive towards nucleophilic substitution.[5] This is due to the resonance stabilization of the resulting benzylic carbocation in an SN1 mechanism or the transition state in an SN2 mechanism.[5]

Troubleshooting Guides

Here we address specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low Yield of Desired Substitution Product, High Yield of Elimination Byproduct (Styrene derivative)

Probable Cause: The reaction conditions, particularly the solvent and base/nucleophile, are favoring elimination over substitution. Strong, bulky bases are especially prone to promoting elimination.[6] Additionally, higher reaction temperatures generally favor elimination reactions.[7]

Troubleshooting Steps:

  • Solvent Selection: If you are using a polar protic solvent (e.g., ethanol, methanol), this can stabilize the carbocation intermediate, potentially leading to a mixture of SN1 and E1 products.[3][4] To favor substitution, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5][8] These solvents enhance the nucleophilicity of anionic nucleophiles, favoring the SN2 pathway.[5][8]

  • Nucleophile/Base Choice: If your nucleophile is also a strong base, it can readily abstract a proton, leading to elimination.[7] If possible, select a nucleophile that is a weak base but a strong nucleophile (e.g., azide, cyanide, or a halide ion).

  • Temperature Control: Elimination reactions are often entropically favored and thus become more dominant at higher temperatures.[7] Running the reaction at a lower temperature may increase the proportion of the substitution product.

Experimental Protocol: Favoring SN2 Substitution

  • Substrate: this compound

  • Nucleophile: Sodium azide (NaN₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Room temperature (20-25 °C)

  • Procedure:

    • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric equivalent of sodium azide.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Racemic Mixture of Products When a Single Enantiomer is Desired

Probable Cause: The reaction is proceeding through an SN1 mechanism, which involves the formation of a planar carbocation intermediate. Nucleophilic attack can then occur from either face of the carbocation, leading to a racemic mixture.[9]

Troubleshooting Steps:

  • Promote the SN2 Pathway: To achieve stereochemical inversion and a single enantiomeric product (assuming a chiral starting material), you need to favor the SN2 mechanism. This involves:

    • Solvent: Use a polar aprotic solvent (e.g., acetone, DMSO).[5]

    • Nucleophile: Employ a strong, non-bulky nucleophile at a high concentration.

    • Temperature: Keep the reaction temperature as low as feasible to disfavor the competing E2 reaction and any potential for SN1.

Data Presentation: Solvent Effects on Reaction Mechanism

SolventDielectric Constant (Approx.)Protic/AproticFavored MechanismStereochemical Outcome
Water80ProticSN1/E1Racemization
Methanol33ProticSN1/E1Racemization
Acetonitrile37AproticSN2Inversion
DMF37AproticSN2Inversion
Acetone21AproticSN2Inversion
Hexane2Aprotic (Nonpolar)Generally poor for ionic reactions-
Issue 3: No Reaction or Extremely Slow Reaction Rate

Probable Cause: Several factors could contribute to a sluggish reaction: poor solubility of reactants, a deactivated nucleophile, or insufficient activation energy.

Troubleshooting Steps:

  • Solubility: Ensure all reactants are soluble in the chosen solvent. If necessary, a co-solvent system may be employed.[5]

  • Nucleophile Reactivity: If using a polar protic solvent for an intended SN2 reaction, the nucleophile may be heavily solvated and its reactivity diminished.[8] Switching to a polar aprotic solvent can "free" the nucleophile to attack the substrate.[5][8]

  • Temperature: While high temperatures can favor elimination, a moderate increase in temperature can provide the necessary activation energy for a slow substitution reaction. Monitor the reaction closely for the formation of byproducts as you gradually increase the heat.

Visualizing Reaction Pathways

The choice of solvent is a critical decision point that directs the reaction of this compound down one of several possible pathways.

G sub This compound sn1_e1 Carbocation Intermediate sub->sn1_e1 Polar Protic Solvent (e.g., H2O, EtOH) sn2_ts SN2 Transition State sub->sn2_ts Polar Aprotic Solvent (e.g., DMF, Acetone) e2_ts E2 Transition State sub->e2_ts Strong, Bulky Base sub_prod Substitution Product sn1_e1->sub_prod Weak Nucleophile (SN1) elim_prod Elimination Product sn1_e1->elim_prod Weak Base (E1) sn2_ts->sub_prod Strong Nucleophile e2_ts->elim_prod

Caption: Solvent-Directed Reaction Pathways for this compound.

References

Sources

Technical Support Center: Precise Temperature Control for Selective Reactions of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2-Bromo-1-fluoroethyl)benzene is a valuable synthetic intermediate, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of a fluorine atom can significantly modulate a molecule's properties.[1] Its structure, featuring a benzylic fluorine and a vicinal bromine, presents a classic challenge in synthetic chemistry: controlling the competition between nucleophilic substitution (S_N) and elimination (E) reactions.[2][3] The reaction outcome is exquisitely sensitive to reaction parameters, with temperature being the most critical factor. Higher temperatures strongly favor elimination pathways due to entropic factors.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing reactions involving this substrate, with a core focus on achieving selectivity through precise temperature control.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for reactions involving this compound?

A: The criticality of temperature control stems from the compound's propensity to undergo two competing reaction pathways: nucleophilic substitution and elimination. These pathways often have different activation energies and are governed by thermodynamic principles. Elimination reactions typically result in an increase in the number of product molecules (e.g., 1 molecule of substrate → 3 molecules of product), leading to a positive change in entropy (ΔS).[6] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[6] Therefore, precise, and often low, temperature control is the primary tool for suppressing the undesired elimination byproduct and maximizing the yield of the substitution product.

Q2: What are the main competing reactions I should be aware of?

A: The two primary competing pathways are:

  • Nucleophilic Substitution (S_N): A nucleophile replaces the bromine atom. Given the benzylic nature of the adjacent carbon, this can proceed through S_N1 (via a resonance-stabilized carbocation) or S_N2 mechanisms. The desired pathway typically aims to form a new C-Nu bond.[3][7][8]

  • Elimination (E): A base removes a proton, and the bromide ion is eliminated, forming an alkene (β-fluorostyrene). This can occur via E1, E2, or potentially E1cb mechanisms, especially given the acidity of the benzylic proton and the poor leaving group nature of fluoride.[3][9] Higher temperatures, strong bases, and certain solvents promote this pathway.[4][5]

Q3: As a general rule, how do I favor nucleophilic substitution over elimination?

A: To favor substitution, you should generally use:

  • Lower Temperatures: This is the most effective strategy to disfavor the entropically driven elimination pathway.[6] Reactions may need to be run at 0 °C, -20 °C, or even as low as -78 °C.[10]

  • Less Basic Nucleophiles: Use nucleophiles that are strong but have low basicity. For example, azide (N₃⁻) or iodide (I⁻) are good nucleophiles but relatively weak bases.

  • Appropriate Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) can favor S_N2 reactions. Protic solvents like ethanol tend to encourage elimination.[4][5]

  • Lower Concentrations: High concentrations of base/nucleophile can favor the bimolecular E2 pathway.[4][5]

Q4: What are the initial signs, during analysis, that my reaction selectivity is poor?

A: During in-process control (IPC) or final product analysis (e.g., by ¹H NMR or GC-MS), the primary indicator of poor selectivity is the appearance of signals corresponding to β-fluorostyrene. In the ¹H NMR spectrum, you would observe new vinyl proton signals, typically in the 5.0-7.0 ppm range, with characteristic geminal and vicinal fluorine-proton and proton-proton coupling constants. In GC-MS, a peak with a mass corresponding to the elimination product (M-HBr) will be prominent.

Q5: What type of equipment is essential for achieving precise low-temperature control?

A: While simple ice baths (0 °C) or acetone/dry ice baths (-78 °C) are common, they are prone to temperature fluctuations. For reproducible and highly selective reactions, the following are recommended:

  • Cryostats: These devices use a refrigerant to maintain a specific low temperature with high stability (often within ±0.1 °C), making them ideal for sensitive experiments.[11][12][13]

  • Automated Jacketed Lab Reactors: These systems offer unparalleled control over reaction temperature by circulating a heating/cooling fluid through an outer jacket.[14][15] They can be programmed to maintain a set temperature or execute complex temperature ramps, and they provide continuous data logging for superior batch-to-batch consistency.[16][17]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound.

Issue 1: Low Yield of Desired Substitution Product & High Yield of Elimination Byproduct

This is the most frequent challenge, indicating that conditions favor the elimination pathway.

Possible Cause Diagnostic Check Recommended Corrective Action
Reaction Temperature Too High Review temperature logs. Is the setpoint appropriate? Was there an overshoot? Are you using a non-regulated bath (e.g., dry ice/acetone)?Primary Action: Lower the reaction temperature in 10-20 °C increments. For maximum precision, use a cryostat or an automated reactor system.[11][14]
Inaccurate Temperature Monitoring Is the temperature probe calibrated? Is it placed correctly in the reaction mixture (not touching the flask wall)?Calibrate the probe. Ensure the probe tip is fully submerged in the reaction medium, away from the vessel walls, to measure the true internal temperature.
Local Hotspots Is stirring efficient? Are reagents being added too quickly, causing an uncontrolled exotherm?Increase the stirring rate (use an overhead stirrer for viscous mixtures). Add reagents slowly via a syringe pump to dissipate any heat generated.
Incorrect Base/Nucleophile or Solvent Is the chosen nucleophile also a strong base (e.g., alkoxides)? Is the solvent known to promote elimination (e.g., ethanol)?[4][5]Switch to a less basic nucleophile. Use a polar aprotic solvent like DMF or acetonitrile.
Issue 2: Reaction is Excessively Slow or Fails to Reach Completion

This often occurs when trying to suppress elimination by lowering the temperature too much.

Possible Cause Diagnostic Check Recommended Corrective Action
Reaction Temperature Too Low Monitor the reaction progress via IPC (TLC, GC, NMR). Has the reaction stalled?Primary Action: Cautiously increase the temperature in 5 °C increments, monitoring selectivity at each step to find the optimal balance between reaction rate and byproduct formation.
Reagent Quality or Stoichiometry Were the reagents fresh? Was the nucleophile used in sufficient stoichiometric excess? Is the solvent anhydrous?Use freshly purchased or purified reagents. Ensure the solvent is dry, as water can interfere with many nucleophiles. Consider increasing the equivalents of the nucleophile.
Poor Solubility Are all reagents fully dissolved at the reaction temperature?If a reagent is precipitating, find a co-solvent that improves solubility at the target temperature without negatively impacting selectivity.
Diagram: Troubleshooting Workflow for Poor Selectivity

G start Analyze Product Mixture (GC-MS, NMR) check Is Elimination Product > 5%? start->check cause1 Possible Cause: Temperature Too High check->cause1  Yes success Success: Proceed with Optimization/Scale-up check->success  No solution1 Action: Lower Temp by 10-20 °C Use Automated Reactor/Cryostat cause1->solution1 recheck1 Re-analyze Mixture solution1->recheck1 cause2 Possible Cause: Incorrect Base/Solvent solution1->cause2 If no improvement recheck1->check solution2 Action: Switch to Less Basic Nu: Use Polar Aprotic Solvent cause2->solution2 solution2->recheck1 cause3 Possible Cause: Local Hotspots / Poor Mixing solution2->cause3 If no improvement solution3 Action: Improve Stirring Slow Reagent Addition cause3->solution3 solution3->recheck1

Caption: Troubleshooting workflow for high elimination byproduct.

Section 3: Protocols & Methodologies

Protocol 1: General Setup for a Low-Temperature Nucleophilic Substitution using a Jacketed Reactor

This protocol describes a self-validating system for achieving precise temperature control.

  • System Assembly:

    • Assemble a dry, clean jacketed lab reactor system equipped with an overhead stirrer, a calibrated Pt100 temperature probe, a nitrogen inlet, and a septum for reagent addition.[15]

    • Connect the reactor jacket to a suitable circulator (thermostat) capable of reaching the target temperature (e.g., -20 °C).

  • Inerting the System:

    • Purge the reactor with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. Maintain a slight positive pressure throughout the reaction.

  • Temperature Equilibration:

    • Set the circulator to the target temperature (e.g., -20 °C).

    • Add the solvent and this compound to the reactor.

    • Begin stirring and allow the internal temperature to equilibrate and stabilize at the setpoint. The automated system software should confirm temperature stability.[16]

  • Reagent Addition:

    • Dissolve the nucleophile in the anhydrous reaction solvent in a separate flask.

    • Using a syringe pump, add the nucleophile solution to the reactor at a slow, controlled rate (e.g., over 30-60 minutes). This prevents local temperature spikes from any exothermic reaction.

  • Reaction Monitoring (Self-Validation):

    • Hold the reaction at the set temperature.

    • After a set time (e.g., 1 hour), withdraw a small aliquot from the reaction mixture via a syringe.

    • Quench the aliquot and analyze it by TLC or GC-MS to determine the ratio of the desired substitution product to the elimination byproduct.

    • Continue monitoring until the reaction has reached completion or the ratio of product to starting material is no longer changing.

  • Workup:

    • Once the reaction is complete, perform the appropriate aqueous workup, ensuring all steps are conducted at low temperatures until the reactive species are quenched.

Diagram: Competing Reaction Pathways

G sub This compound + Nucleophile/Base high_T High Temperature (e.g., > 25 °C) sub->high_T Favors E2/E1 low_T Low Temperature (e.g., < 0 °C) sub->low_T Favors SN2/SN1 elim Elimination Product (β-Fluorostyrene) high_T->elim subst Substitution Product low_T->subst

Caption: Influence of temperature on reaction selectivity.

Diagram: Recommended Experimental Setup

G cluster_0 Jacketed Reactor stirrer Overhead Stirrer reagents Reaction Mixture stirrer->reagents probe Pt100 Probe N2 N2 In septum Septum circulator Thermostat/ Circulator cluster_0 cluster_0 circulator->cluster_0 Coolant Flow pump Syringe Pump (Nucleophile) pump->septum Slow Addition

Caption: Automated setup for precise temperature control.

References

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of (2-Bromo-1-fluoroethyl)benzene Versus Other Benzylic Halides

Author: BenchChem Technical Support Team. Date: January 2026

In the diverse toolkit of the modern synthetic chemist, benzylic halides are foundational reagents for constructing complex molecular frameworks, particularly within the pharmaceutical and materials science sectors. Their utility is rooted in the lability of the benzylic carbon-halogen bond, which facilitates a range of nucleophilic substitution and elimination reactions. While workhorse reagents like benzyl bromide and benzyl chloride are ubiquitous, the strategic incorporation of fluorine, as seen in (2-Bromo-1-fluoroethyl)benzene, introduces a layer of electronic complexity that can be harnessed for precise synthetic control.

This guide provides an in-depth comparison of this compound with its more conventional counterparts. We will delve into the mechanistic nuances dictated by its unique structure and provide field-proven experimental protocols to illustrate its practical applications for researchers, chemists, and drug development professionals.

The Electronic Influence of α-Fluorination

The key to understanding the distinct reactivity of this compound lies in the profound electronic effects of the fluorine atom positioned on the benzylic carbon. Fluorine's extreme electronegativity imparts a strong electron-withdrawing inductive effect (-I), which fundamentally alters the reaction landscape compared to non-fluorinated analogues like benzyl bromide.

This inductive pull has two critical consequences:

  • SN1 Pathway Destabilization: The SN1 mechanism proceeds through a carbocation intermediate. The electron-withdrawing fluorine atom actively destabilizes the developing positive charge on the benzylic carbon, significantly raising the activation energy for this pathway. Consequently, this compound is far less likely to undergo SN1 reactions compared to benzyl bromide, which readily forms a resonance-stabilized carbocation.[1]

  • Enhanced Acidity and E2 Pathway Promotion: The same inductive effect that destabilizes a carbocation increases the acidity of the proton on the benzylic carbon (the α-proton). This makes the proton more susceptible to abstraction by a base, thereby facilitating the E2 elimination pathway, especially when strong, non-nucleophilic bases are employed.[2][3][4]

This electronic profile positions this compound as a specialized reagent, favoring concerted SN2 and E2 mechanisms over stepwise SN1 pathways.

A Comparative Analysis of Synthetic Performance

The choice between this compound and other benzylic halides is a strategic decision contingent on the desired synthetic outcome. The following table summarizes their key performance characteristics.

FeatureThis compoundBenzyl Bromide(2-Bromoethyl)benzeneBenzyl Chloride
Dominant Reaction Pathway SN2, E2SN1 / SN2SN2SN1 / SN2
Relative SN2 Reactivity ModerateHighLowModerate
Propensity for Elimination High (with strong bases)LowModerateLow
Primary Application Introduction of 1-fluoro-2-phenylethyl groupGeneral-purpose benzylationIntroduction of 2-phenylethyl groupGeneral-purpose benzylation (less reactive than bromide)
Handling Considerations Lachrymator, irritantPotent lachrymator, light-sensitiveIrritantLachrymator
Nucleophilic Substitution: A Case Study in Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, serves as an excellent platform for comparing the substitution reactivity of these halides.[5][6][7]

Experimental Protocol: Comparative O-Benzylation of Vanillin

This protocol outlines the etherification of vanillin, a sterically accessible phenol, to compare the efficacy of this compound and benzyl bromide under typical SN2 conditions.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • This compound or Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add vanillin (1.0 eq) and anhydrous DMF (5 mL per mmol of vanillin).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir vigorously for 15 minutes at room temperature.

  • Add the benzylic halide (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Causality and Expected Outcomes: The reaction with benzyl bromide is expected to proceed more rapidly due to the higher intrinsic reactivity of the C-Br bond in the absence of the deactivating fluorine atom. The reaction involving this compound will still yield the desired product efficiently, as the SN2 pathway is viable, but may require a longer reaction time or slightly elevated temperature to achieve comparable conversion. The choice of a polar aprotic solvent (DMF) is critical to solvate the potassium cation, thereby liberating a more nucleophilic phenoxide anion to facilitate the SN2 attack.[5]

Elimination Reaction: A Gateway to Fluorinated Alkenes

A key advantage of this compound is its utility as a precursor to β-fluorostyrene via an E2 elimination. This transformation is difficult to achieve with traditional benzylic halides.

Experimental Protocol: Synthesis of β-Fluorostyrene

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per mmol) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add potassium tert-butoxide (1.2 eq) as a solid portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the resulting β-fluorostyrene by vacuum distillation or flash chromatography.

Causality and Design: The use of potassium tert-butoxide, a strong, sterically hindered base, is crucial.[8] Its bulkiness disfavors competitive SN2 substitution, while its high basicity readily abstracts the acidic α-proton, driving the E2 elimination to completion. The reaction is run at a low temperature to control exothermicity and minimize side reactions.

Mechanistic Pathways and Selection Workflow

The synthetic utility of a given benzylic halide is dictated by the delicate balance between competing reaction mechanisms. The choice of reagent should be a deliberate one, guided by the desired molecular outcome.

G cluster_paths Reaction Pathways of Benzylic Halides Reactant Benzylic Halide (Ph-CH(F)-CH₂Br) SN1_Intermediate Benzylic Carbocation (Ph-CH(F)-CH₂⁺) Reactant->SN1_Intermediate SN1 (Disfavored by F) SN2_TS SN2 Transition State [Nu---C---Br]‡ Reactant->SN2_TS SN2 (Viable) E2_TS E2 Transition State Reactant->E2_TS E2 (Favored by strong, hindered base) SN1_Product SN1 Product SN1_Intermediate->SN1_Product Nu⁻ Attack SN2_Product SN2 Product SN2_TS->SN2_Product E2_Product Elimination Product (β-Fluorostyrene) E2_TS->E2_Product G cluster_workflow Benzylic Halide Selection Workflow Goal Define Synthetic Goal Q_Benzylation General Benzylation? Goal->Q_Benzylation Q_Fluoroethyl Install Ph-CH(F)-CH₂- Moiety? Goal->Q_Fluoroethyl Q_Vinyl Synthesize β-Fluorostyrene? Goal->Q_Vinyl Use_BnBr Select Benzyl Bromide (High Reactivity) Q_Benzylation->Use_BnBr Yes Use_F_Reagent_SN2 Select this compound + Nucleophile Q_Fluoroethyl->Use_F_Reagent_SN2 Yes Use_F_Reagent_E2 Select this compound + Strong, Hindered Base Q_Vinyl->Use_F_Reagent_E2 Yes

Caption: A decision-making workflow for choosing the appropriate benzylic halide.

Conclusion

This compound is not a direct replacement for classical benzylic halides but rather a specialized tool that offers unique synthetic advantages. The α-fluorine atom effectively shuts down the SN1 pathway, providing a cleaner reaction profile for SN2 transformations where carbocation-derived byproducts are a concern. More significantly, it enables facile access to valuable β-fluorostyrene building blocks through base-mediated E2 elimination. While benzyl bromide remains the reagent of choice for rapid, general-purpose benzylation, an understanding of the nuanced reactivity of its fluorinated analogue allows the discerning scientist to execute more controlled and novel transformations.

References

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from Quora. [Link]

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  • Shaalaa.com. (2021). Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

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A Comparative Analysis of Synthetic Routes to (2-Bromo-1-fluoroethyl)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(2-Bromo-1-fluoroethyl)benzene is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the vicinal bromo-fluoro motif. The strategic introduction of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making the efficient synthesis of such fluorinated compounds a critical endeavor for drug development professionals and researchers. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the methodologies, mechanistic underpinnings, and practical considerations for each approach.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the difunctionalization of the double bond in styrene. The key challenge lies in the regioselective introduction of both a bromine and a fluorine atom across the vinyl group. This guide will explore three major strategies:

  • Direct Electrophilic Bromofluorination of Styrene: A one-step approach that simultaneously introduces both halogen atoms.

  • Two-Step Synthesis via a Bromohydrin Intermediate: A sequential method involving the formation of a bromohydrin followed by nucleophilic fluorination.

  • Modern Photocatalytic Approaches: A contemporary strategy utilizing photoredox catalysis for the difunctionalization of styrenes.

Each of these routes presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, atom economy, safety, and scalability.

Route 1: Direct Electrophilic Bromofluorination of Styrene

This is the most direct approach to this compound, involving the electrophilic addition of a bromine cation equivalent to styrene in the presence of a fluoride source.

Reaction Scheme

Styrene Styrene Reagents NBS, HF-Pyridine or TBCA, HF-Pyridine Product This compound Reagents->Product Direct Bromofluorination cluster_0 Step 1: Bromohydrin Formation cluster_1 Step 2: Nucleophilic Fluorination Styrene Styrene Reagents1 NBS, H2O/DMSO Bromohydrin 2-Bromo-1-phenylethanol Reagents1->Bromohydrin Bromohydrin_2 2-Bromo-1-phenylethanol Reagents2 DAST or Deoxo-Fluor Product This compound Reagents2->Product Styrene Styrene Reagents Bromofluorinating Reagent, Photocatalyst (e.g., Ir(ppy)3), Blue Light Product This compound Reagents->Product Photocatalytic Difunctionalization

A Comparative Guide to Validated Analytical Methods for (2-Bromo-1-fluoroethyl)benzene Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. (2-Bromo-1-fluoroethyl)benzene is a key building block in the synthesis of various pharmaceutical compounds, and its accurate measurement is critical to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two robust, validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This document offers an in-depth analysis of these two orthogonal techniques, complete with detailed experimental protocols and expected performance data, to empower you to make an informed choice for your specific analytical challenges. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique, making it a workhorse in many analytical laboratories.[5] For the analysis of this compound, a reversed-phase HPLC method offers excellent separation and quantification capabilities. The presence of the benzene ring in the molecule provides a strong chromophore, allowing for sensitive detection by UV absorbance.

Causality Behind Experimental Choices

The choice of a C18 column is based on its hydrophobicity, which provides good retention for the relatively non-polar this compound. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the analyte from the column while ensuring a sharp peak shape. The addition of a small amount of formic acid to the aqueous phase helps to protonate any residual silanols on the silica-based stationary phase, which minimizes peak tailing and improves chromatographic performance. A detection wavelength of 254 nm is selected as it corresponds to a common absorbance maximum for aromatic compounds, providing a good balance of sensitivity and selectivity.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, particularly for trace-level analysis or in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative.[7] The volatility of this compound makes it well-suited for GC analysis. The mass spectrometer provides an additional dimension of confirmation based on the mass-to-charge ratio of the analyte and its fragments, significantly enhancing the specificity of the method.

Causality Behind Experimental Choices

A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is chosen to provide good resolution for halogenated aromatic compounds. The use of a temperature gradient program in the GC oven allows for the separation of the analyte from any potential impurities with different boiling points. Electron ionization (EI) is a robust and widely used ionization technique that generates a reproducible fragmentation pattern, which is useful for structural confirmation. Selected Ion Monitoring (SIM) mode is employed in the mass spectrometer to enhance sensitivity by focusing on specific ions characteristic of this compound.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of ethyl acetate. If necessary, dilute the sample to fall within the calibration range.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample/ Reference Standard dissolve_gc Dissolve in Ethyl Acetate start_gc->dissolve_gc dilute_gc Dilute to Final Concentration dissolve_gc->dilute_gc inject_gc Inject 1 µL into GC-MS System dilute_gc->inject_gc separate_gc Gas Chromatographic Separation (DB-5ms) inject_gc->separate_gc ionize_gc Electron Ionization (EI) separate_gc->ionize_gc detect_gc Mass Detection (SIM Mode) ionize_gc->detect_gc integrate_gc Integrate Ion Chromatogram detect_gc->integrate_gc quantify_gc Quantify using Calibration Curve integrate_gc->quantify_gc report_gc Report Results quantify_gc->report_gc

Caption: Workflow for the quantification of this compound by GC-MS.

Comparative Analysis of Method Performance

The choice between HPLC-UV and GC-MS will ultimately depend on the specific analytical requirements. The following table summarizes the expected quantitative performance data for these two validated methods for the quantification of this compound, based on typical results for similar halogenated aromatic compounds.[3][8][9]

Validation ParameterHPLC-UV with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.015 µg/mL
Linearity (R²) ≥ 0.999 over a range of 1-100 µg/mL≥ 0.998 over a range of 0.01-10 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98-102%95-105%
Key Advantages Widely available, robust, cost-effective, suitable for non-volatile impurities.High sensitivity and selectivity, provides structural confirmation.
Key Considerations Moderate sensitivity, potential for interference from co-eluting UV-active compounds.Requires a volatile analyte, potential for matrix effects in the ion source.

Conclusion: A Scientifically Grounded Decision

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The HPLC-UV method stands out for its simplicity, robustness, and cost-effectiveness, making it an ideal choice for routine quality control where high sample throughput is required and the expected analyte concentrations are well above the limit of quantification.

On the other hand, the GC-MS method offers superior sensitivity and selectivity, which is crucial for trace-level analysis, impurity profiling, or when dealing with complex sample matrices where interferences could be a concern. The structural information provided by the mass spectrometer adds a layer of confidence to the analytical results.

Ultimately, the decision to employ either method should be based on a thorough risk assessment and a clear understanding of the analytical objectives. It is recommended to validate the chosen method in your laboratory, using your specific instrumentation and sample matrices, to ensure it is fit for its intended purpose, in accordance with ICH and FDA guidelines.[1][10][11][12]

References

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  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • PubChem. 1-Fluoroethylbenzene. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Preprints.org. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • MDPI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Preprints.org. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Restek. Fluorobenzene: CAS # 462-06-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. [Link]

  • Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. [Link]

  • New Science Society. (2025, February 28). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. New Science Society International Scientific Journal. [Link]

  • Chromatography Forum. (2007, January 9). alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. Chromatography Forum. [Link]

  • Stenutz. 1-bromo-2-phenylethane. Stenutz. [Link]

  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]

  • MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI. [Link]

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  • SpectraBase. 2-Bromo-1-fluoro-1-phenylethane. Wiley. [Link]

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A Comparative Guide to the Unambiguous Characterization of (2-Bromo-1-fluoroethyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and characterization of fluorinated organic compounds are of paramount importance. It is estimated that over 20% of all pharmaceutical compounds contain fluorine, an element that can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity.[1] (2-Bromo-1-fluoroethyl)benzene is a versatile building block in medicinal and agrochemical synthesis, yet its reactivity can lead to a mixture of structurally similar products, posing a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the unambiguous characterization of its reaction products, supported by experimental data and protocols.

The Challenge: Navigating the Reactivity of this compound

The structure of this compound presents multiple reaction pathways. The presence of two different halogens on adjacent carbons, one of which is a benzylic position, allows for a competition between substitution and elimination reactions. A given set of reaction conditions can produce a complex mixture of isomers, making a multi-faceted analytical approach essential for definitive characterization.

The primary reaction pathways to consider are:

  • Nucleophilic Substitution (SN): A nucleophile can attack either the carbon bearing the fluorine (C1) or the carbon bearing the bromine (C2). The benzylic nature of C1 could favor an SN1-type mechanism, while the primary nature of C2 is more conducive to an SN2 pathway.[2]

  • Elimination (E): Base-induced elimination of HBr or HF can lead to the formation of fluorinated styrene derivatives. The mechanism can be E1, E2, or E1cb, depending on the substrate, base, and reaction conditions.[3][4][5] The strong C-F bond generally makes fluoride a poor leaving group, which can influence the preferred elimination pathway.[3][6]

The potential products from a reaction with a generic nucleophile ("Nu") are illustrated below.

Reaction_Pathways start This compound sub_Br Substitution at C2 (Sₙ2 favored) Product A start->sub_Br + Nu⁻ sub_F Substitution at C1 (Sₙ1 favored) Product B start->sub_F + Nu⁻ elim_HBr Elimination of HBr Product C start->elim_HBr + Base elim_HF Elimination of HF Product D start->elim_HF + Base

Caption: Potential reaction pathways of this compound.

A Validated Workflow for Unambiguous Characterization

A robust analytical workflow is crucial for separating and identifying the components of a potentially complex reaction mixture. We recommend a combination of gas chromatography-mass spectrometry (GC-MS) for separation and initial identification, followed by nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.

Analytical_Workflow cluster_0 Separation & Initial ID cluster_1 Fraction Collection & Confirmation cluster_2 Definitive Structural Elucidation reaction Crude Reaction Mixture gcms GC-MS Analysis reaction->gcms Inject Sample prep_gc Preparative GC or Flash Chromatography gcms->prep_gc Guide Separation fractions Isolated Fractions (Product A, B, C, etc.) prep_gc->fractions nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) fractions->nmr Analyze Fractions final_id Unambiguous Structure nmr->final_id

Caption: Recommended analytical workflow for product characterization.

Comparative Analysis of Key Characterization Techniques

Both Mass Spectrometry and NMR Spectroscopy provide critical, yet distinct, pieces of information. Their complementary nature is the cornerstone of unambiguous characterization.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Utility Separation of volatile compounds; provides molecular weight and fragmentation patterns.Definitive structural elucidation; provides detailed information on atomic connectivity.
Key Strengths High sensitivity; excellent for separating complex mixtures; characteristic bromine isotope pattern (M+ and M+2 peaks in ~1:1 ratio) is a powerful diagnostic tool.[7][8][9]Unrivaled for isomer differentiation; ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it diagnostic for the fluorine environment.[1][10][11] J-coupling (H-F, C-F) provides direct evidence of through-bond connectivity.[12]
Limitations Isomers may have similar fragmentation patterns, making definitive identification difficult. Ionization might be destructive, preventing observation of the molecular ion.Lower sensitivity compared to MS; requires pure samples for unambiguous interpretation; complex spectra may require 2D experiments for full assignment.
Trustworthiness Provides strong evidence for the presence of bromine and the molecular weight. Fragmentation can suggest structural motifs but is often insufficient for distinguishing isomers.Provides definitive, non-destructive structural information. The combination of ¹H, ¹³C, and ¹⁹F spectra with 2D correlation experiments (e.g., HSQC, HMBC) allows for a complete structural assignment.

Experimental Protocols & Supporting Data

To illustrate the power of this combined analytical approach, we present a model reaction and the expected data for the potential products.

Model Reaction: Reaction with Sodium Methoxide

This reaction could potentially yield substitution and elimination products.

Protocol:

  • To a solution of this compound (1.0 mmol) in 5 mL of anhydrous methanol, add sodium methoxide (1.2 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with 10 mL of water and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS.

  • Purify the products using flash chromatography or preparative GC.

  • Characterize the pure isolated products by ¹H, ¹³C, and ¹⁹F NMR.

Hypothetical Comparative Data for Potential Products

The following tables summarize the expected analytical data for the unambiguous identification of the primary potential products.

Table 1: Potential Reaction Products

Product IDStructureName
A Ph-CH(F)-CH₂(OCH₃)1-Fluoro-2-methoxy-1-phenylethane
B Ph-CH(OCH₃)-CH₂Br2-Bromo-1-methoxy-1-phenylethane
C Ph-C(F)=CH₂(1-Fluorovinyl)benzene
D Ph-CH=CHBr(2-Bromovinyl)benzene (E/Z isomers)

Table 2: Expected GC-MS Data

Product IDExpected RT (min)Key MS Fragments (m/z) and Interpretation
A ~8.5154 (M⁺), 123 (M-OCH₃), 109 (C₈H₉⁺), 45 (CH₂OCH₃⁺)
B ~9.2216/218 (M⁺, Br present), 185/187 (M-OCH₃), 107 (PhCH(OCH₃)⁺)
C ~7.1122 (M⁺), 103 (M-F), 102 (M-HF)
D ~7.8182/184 (M⁺, Br present), 103 (M-Br)
Note: The M⁺ peaks containing bromine will show two signals of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8][9][13]

Table 3: Expected NMR Data

Product ID¹H NMR (δ, ppm, J in Hz)¹⁹F NMR (δ, ppm)¹³C NMR (δ, ppm, J in Hz)
A 5.8 (ddd, 1H, J=48, 7, 5, CHF), 3.8 (m, 2H, CH₂), 3.4 (s, 3H, OCH₃)-205 (ddd)95 (d, J=170, C-F), 75 (d, J=20, CH₂), 56 (OCH₃)
B 4.5 (t, 1H, J=6, CH), 3.6 (d, 2H, J=6, CH₂Br), 3.3 (s, 3H, OCH₃)N/A85 (CH), 57 (OCH₃), 38 (CH₂Br)
C 7.2-7.5 (m, 5H, Ar-H), 5.0 (dd, 1H, J=48, 2, =CH₂), 4.6 (dd, 1H, J=16, 2, =CH₂)-90 (dd)160 (d, J=250, C-F), 90 (d, J=25, =CH₂)
D 7.2-7.5 (m, 5H, Ar-H), 6.8 (d, 1H, J=14, =CHBr), 7.1 (d, 1H, J=14, Ph-CH=) (E-isomer)N/A135 (Ph-C), 130 (Ph-CH=), 108 (=CHBr)
Note: ¹⁹F NMR chemical shifts are highly sensitive to the molecular environment, providing a distinct fingerprint for each fluorinated product.[10][11]

Conclusion

The unambiguous characterization of reaction products from this compound is an achievable but non-trivial task that demands a synergistic analytical approach. Relying on a single technique is insufficient and can lead to erroneous structural assignments. GC-MS provides essential information on mixture composition, molecular weight, and the presence of bromine. However, it is the detailed multiplet patterns and chemical shifts in ¹H, ¹³C, and particularly ¹⁹F NMR spectra that provide the definitive, conclusive evidence required to distinguish between complex isomeric products. By employing the validated workflow and comparative data analysis presented in this guide, researchers can confidently and accurately elucidate the structures of their target molecules, accelerating progress in drug discovery and materials science.

References

  • NMR | Fluorine Spectroscopy . Oxford Instruments. [Link]

  • 16.9: Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]

  • Nmr spectroscopy of fluorine 19 . Slideshare. [Link]

  • mass spectra - the M+2 peak . Chemguide. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy . Anasazi Instruments. [Link]

  • Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

  • An Overview of Fluorine NMR . ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds . ResearchGate. [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry . YouTube. [Link]

  • Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? . Chemistry Stack Exchange. [Link]

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  • Elimination Reactions . Southern Illinois University Edwardsville. [Link]

  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook . Lumen Learning. [Link]

  • 11.7: Elimination Reactions- Zaitsev's Rule . Chemistry LibreTexts. [Link]

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A Comparative Guide to the Biological Activity of (2-Bromo-1-fluoroethyl)benzene Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide offers an in-depth comparison of the biological activities of analogues of (2-Bromo-1-fluoroethyl)benzene, a scaffold of growing interest in medicinal chemistry. By synthesizing data from preclinical studies on structurally related compounds, we aim to provide a predictive framework for the rational design of novel therapeutic agents. This document delves into the potential anticancer, antimicrobial, and enzyme-inhibiting properties of these analogues, supported by experimental data from closely related chemical series.

Introduction: The Promise of Halogenated Scaffolds

The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, a larger and more polarizable halogen, can also influence binding interactions and metabolic pathways. The this compound core combines these features, offering a unique platform for developing novel bioactive compounds. While direct comparative studies on a homologous series of this compound analogues are not yet prevalent in the public domain, a wealth of information on structurally similar halogenated compounds allows for insightful structure-activity relationship (SAR) deductions.

Anticancer Activity: A Focus on Cytotoxicity

The quest for novel anticancer agents has led to the exploration of various halogenated compounds. Studies on fluoroaryl-substituted molecules, in particular, have demonstrated that the strategic placement of fluorine can significantly enhance antitumor efficacy.

Structure-Activity Relationship Insights from Fluoroaryl Analogues

A study on fluoroaryl-substituted derivatives of FL118, a camptothecin analogue, provides valuable insights into the role of fluorine in cytotoxicity.[1][2] While not direct analogues of this compound, the SAR data from this study on the impact of fluorophenyl groups on anticancer activity is highly relevant. The study revealed that both the number and position of fluorine atoms on the phenyl ring are critical for antitumor activity. For instance, a comparison of mono- and di-fluoro-substituted phenyl derivatives indicated that para-fluorine substitution was a favorable modification for enhancing cytotoxicity.[1]

The following table summarizes the cytotoxic activity (IC50 values) of selected fluoroaryl-substituted FL118 derivatives against various human cancer cell lines.

Compound IDSubstitution PatternHepG2 (Liver Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)HeLa (Cervical Cancer) IC50 (nM)HCT116 (Colorectal Cancer) IC50 (nM)
7a 2-fluorophenyl>1000205.8 ± 12.3473.5 ± 13.9240.5 ± 21.3
7b 4-fluorophenyl114.3 ± 10.137.1 ± 1.995.8 ± 12.058.7 ± 8.1
7c 2,4-difluorophenyl154.2 ± 13.542.9 ± 5.0112.4 ± 10.375.4 ± 6.9
7n 3,4-difluorophenyl49.9 ± 3.59.0 ± 1.739.7 ± 2.348.8 ± 3.2
FL118 (Parent) Unsubstituted68.5 ± 6.781.8 ± 14.034.7 ± 9.966.5 ± 11.2

Data synthesized from a study on fluoroaryl-substituted FL118 derivatives.[1]

These data suggest that modifications to the phenyl ring of a this compound scaffold could similarly modulate its cytotoxic potential. It is plausible that para-substitution on the benzene ring with electron-withdrawing groups like fluorine could enhance activity. The presence of the bromo-fluoro-ethyl side chain would further contribute to the molecule's lipophilicity and potential for specific interactions with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of a compound's cytotoxicity is a foundational step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Analogues A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate to Allow Formazan Formation C->D 2-4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Halogenation as a Key Strategy

Halogenated compounds have long been recognized for their antimicrobial properties. The presence of bromine and fluorine on a benzene scaffold can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular structures.

While specific data on this compound analogues is scarce, studies on other halogenated benzene derivatives provide a strong indication of their potential as antimicrobial agents. For example, research on poly-substituted benzene derivatives has shown that the type and position of halogen substituents significantly affect their antibacterial and antifungal activity.

Insights from Bromo- and Fluoro-Substituted Compounds

A study on flavonoid derivatives demonstrated that the introduction of bromine or chlorine atoms can significantly enhance their antimicrobial properties.[3] Flavones with chloro and nitro substitutions showed potent inhibitory activity against pathogenic bacteria. This suggests that the electronic properties conferred by halogen substituents are crucial for antimicrobial action. For this compound analogues, variations in the substitution pattern on the benzene ring could be explored to optimize their activity against a range of bacterial and fungal pathogens.

Enzyme Inhibition: Targeting Key Pathological Pathways

The benzenesulfonamide scaffold is a well-known pharmacophore for enzyme inhibitors, particularly carbonic anhydrases. While this compound is not a sulfonamide, the principles of how halogenation affects binding to enzyme active sites are transferable. A study on halogenated chalcones revealed potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms.[4]

Comparative Enzyme Inhibition by Halogenated Chalcones

The following table presents the inhibition constants (Ki) of novel halogenated chalcones against several metabolic enzymes.

Compound IDAChE Ki (nM)BChE Ki (nM)hCA I Ki (nM)hCA II Ki (nM)
13 3.25 ± 0.333.35 ± 0.91 33.72 ± 5.1130.82 ± 4.17
14 1.83 ± 0.21 4.86 ± 0.5429.41 ± 3.1424.00 ± 5.39

Data from a study on novel halogenated chalcones.[4] Compounds 13 and 14 are (E)-1-(4-bromophenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives.

These findings highlight that the presence of a bromo-phenyl moiety can lead to potent enzyme inhibition. The specific interactions of the halogenated ring within the enzyme's active site are critical for this activity. It is conceivable that this compound analogues could be designed to target specific enzymes by modifying the substitution pattern on the benzene ring to optimize interactions with the enzyme's binding pocket.

Visualizing a Potential Mechanism: Enzyme Inhibition

The following diagram illustrates a hypothetical mechanism of enzyme inhibition by a small molecule inhibitor, a process that could be relevant for this compound analogues targeting a specific enzyme.

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound Analogue Inhibitor->Enzyme Binding & Inhibition

Caption: A simplified model of competitive enzyme inhibition.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound analogues based on data from structurally related compounds. The available evidence strongly suggests that this scaffold holds significant promise for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents.

The key takeaways for researchers are:

  • Strategic Halogenation is Crucial: The position and nature of halogen substituents on the benzene ring are critical determinants of biological activity.

  • Anticancer Potential: Para-substitution with electron-withdrawing groups on the phenyl ring appears to be a promising strategy for enhancing cytotoxicity.

  • Broad-Spectrum Bioactivity: The bromo- and fluoro-moieties suggest the potential for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogues. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and comparative data presented in this guide offer a solid foundation for embarking on this exciting area of medicinal chemistry research.

References

  • (No specific reference for the introduction as it is a general overview)
  • Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. (2022). Journal of Molecular Structure, 1264, 133279.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). European Journal of Medicinal Chemistry, 265, 116139. [Link]

  • Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. (2025). European Journal of Medicinal Chemistry, 271, 117143. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5489. [Link]

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Spectroscopic Comparison of (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Challenge of Enantiomeric Differentiation

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently insensitive to chirality.[1][2] In an achiral solvent, the corresponding nuclei and vibrational modes in (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene are chemically and physically equivalent, leading to identical spectra. This guide, therefore, focuses on chiroptical techniques and advanced NMR methodologies that can effectively probe the three-dimensional arrangement of atoms and thus differentiate between these stereoisomers.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical spectroscopy techniques are the most direct methods for distinguishing between enantiomers in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.[3][4][5] Enantiomers will produce ECD spectra that are mirror images of each other, with equal magnitude but opposite signs for their Cotton effects.[6]

Expected Observations for (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene:

The benzene chromophore in (2-Bromo-1-fluoroethyl)benzene will give rise to characteristic electronic transitions in the UV region. The chiral center adjacent to the benzene ring will induce chirality in these transitions, resulting in a measurable ECD signal. It is expected that the (R)-enantiomer will exhibit a positive or negative Cotton effect at a specific wavelength, while the (S)-enantiomer will show a Cotton effect of equal magnitude and opposite sign at the same wavelength.

Table 1: Predicted ECD Spectral Data for (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity ([θ]) (deg·cm²/dmol)
(R)-(2-Bromo-1-fluoroethyl)benzene~260Positive (+)
(S)-(2-Bromo-1-fluoroethyl)benzene~260Negative (-)

Experimental Protocol for ECD Spectroscopy:

  • Sample Preparation: Prepare solutions of the purified (R)- and (S)-enantiomers in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: Utilize a calibrated circular dichroism spectrometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Measure the ECD spectrum of each enantiomer over a wavelength range of 200-400 nm.

    • Use a quartz cuvette with a path length of 1 cm.

    • Typical instrument parameters include a bandwidth of 1 nm, a scan speed of 100 nm/min, and an accumulation of 3-5 scans for signal averaging.

  • Data Processing: Subtract the baseline spectrum from the sample spectra and convert the signal to molar ellipticity.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_R (R)-Enantiomer Solution spectrometer ECD Spectrometer prep_R->spectrometer prep_S (S)-Enantiomer Solution prep_S->spectrometer solvent Solvent Blank solvent->spectrometer processing Baseline Subtraction spectrometer->processing analysis Mirror-Image Spectra Comparison processing->analysis

Caption: Workflow for ECD Spectroscopy of Enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation associated with vibrational transitions.[7][8] VCD provides detailed information about the stereochemistry of a molecule and is particularly powerful for determining the absolute configuration.[9]

Expected Observations for (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene:

The VCD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other. Key vibrational modes, such as the C-H stretching and bending modes of the chiral center and the aromatic C-H bending modes, will exhibit VCD signals of opposite sign for the two enantiomers.

Table 2: Predicted VCD Spectral Data for Key Vibrational Bands of (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene

Vibrational ModeWavenumber (cm⁻¹)(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)
C-H Stretch (chiral center)~2950Positive (+)Negative (-)
C-F Stretch~1100Negative (-)Positive (+)
C-Br Stretch~650Positive (+)Negative (-)

Experimental Protocol for VCD Spectroscopy:

  • Sample Preparation: Prepare concentrated solutions (10-100 mg/mL) of the enantiomers in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.

  • Data Acquisition:

    • Acquire the VCD spectrum over the mid-IR range (e.g., 4000-800 cm⁻¹).

    • Use a liquid cell with an appropriate path length (typically 50-200 µm).

    • Accumulate a large number of scans (e.g., 1000-5000) to achieve a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and solvent subtraction.

VCD_Principle cluster_light Circularly Polarized IR Light cluster_interaction Interaction with Enantiomers cluster_detection Differential Absorption LCP Left Circularly Polarized R_enantiomer (R)-Enantiomer LCP->R_enantiomer S_enantiomer (S)-Enantiomer LCP->S_enantiomer RCP Right Circularly Polarized RCP->R_enantiomer RCP->S_enantiomer VCD_R VCD Spectrum (e.g., +) R_enantiomer->VCD_R VCD_S VCD Spectrum (e.g., -) S_enantiomer->VCD_S

Caption: Principle of Vibrational Circular Dichroism.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries can induce a diastereomeric relationship, leading to observable differences in the NMR spectra.[10][11]

Chiral Derivatizing Agents (CDAs)

Enantiomers can be reacted with a chiral derivatizing agent to form a pair of diastereomers.[1] Diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts and coupling constants in their NMR spectra.

Experimental Protocol using a Chiral Derivatizing Agent (e.g., Mosher's Acid):

  • Derivatization: React the racemic or enantiomerically enriched this compound with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.

  • NMR Analysis: Acquire ¹H, ¹³C, and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Data Interpretation: Compare the chemical shifts of corresponding nuclei in the two diastereomers. The integration of the distinct signals can be used to determine the enantiomeric excess.

Chiral Solvating Agents (CSAs)

Chiral solvating agents form transient, weak diastereomeric complexes with the enantiomers in solution.[12][13] This interaction can lead to small but measurable differences in the chemical shifts of the enantiomers.

Experimental Protocol using a Chiral Solvating Agent (e.g., (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol):

  • Sample Preparation: Dissolve the enantiomeric mixture of this compound in a suitable NMR solvent (e.g., CDCl₃) containing a stoichiometric excess of the chiral solvating agent.

  • NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra.

  • Data Interpretation: Look for the splitting of signals corresponding to the enantiomers. The difference in chemical shifts (Δδ) will be dependent on the concentration of the CSA and the temperature.

NMR_Differentiation cluster_enantiomers Enantiomeric Mixture cluster_methods Chiral Auxiliary Methods cluster_result Observable Outcome enantiomers (R)- and (S)- This compound CDA Chiral Derivatizing Agent (CDA) enantiomers->CDA CSA Chiral Solvating Agent (CSA) enantiomers->CSA diastereomers Formation of Diastereomers CDA->diastereomers complexes Transient Diastereomeric Complexes CSA->complexes nmr_spectra Distinct NMR Signals (Different Chemical Shifts) diastereomers->nmr_spectra complexes->nmr_spectra

Caption: NMR Differentiation of Enantiomers using Chiral Auxiliaries.

Conclusion

The spectroscopic differentiation of (R)- and (S)-(2-Bromo-1-fluoroethyl)benzene necessitates the use of techniques that are sensitive to chirality. While standard NMR and IR spectroscopy are blind to the stereochemical differences between enantiomers, chiroptical methods such as ECD and VCD provide a direct and unambiguous means of distinction, yielding mirror-image spectra for the (R) and (S) isomers. Furthermore, the conversion of enantiomers into diastereomers through the use of chiral derivatizing agents or the formation of transient diastereomeric complexes with chiral solvating agents allows for their differentiation by NMR spectroscopy. The choice of technique will depend on the specific requirements of the analysis, including sample availability, desired level of structural information, and instrumentation access. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently approach the spectroscopic analysis of this and other chiral molecules.

References

Bridging Theory and Experiment: A Comparative Guide to the Spectroscopic and Conformational Analysis of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the accurate characterization of novel chemical entities is paramount. (2-Bromo-1-fluoroethyl)benzene, a halogenated aromatic compound, presents an interesting case study for examining the congruence between theoretical predictions and experimental observations. This guide provides an in-depth comparison of computationally predicted spectroscopic and conformational properties with available experimental data from closely related analogs, offering insights into the strengths and limitations of modern computational chemistry in characterizing complex molecules.

The direct experimental analysis of this compound is not extensively documented in publicly available literature. Therefore, this guide will employ a robust scientific approach by comparing its computationally derived properties with the established experimental data of its structural analogs: (2-Bromoethyl)benzene and (1-Fluoroethyl)benzene. This comparative methodology allows for a critical evaluation of the predictive power of the chosen computational models.

I. Computational Methodology: Predicting Spectroscopic and Conformational Landscapes

The cornerstone of this investigation is the use of Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have become a staple in chemical research for their balance of accuracy and computational efficiency in predicting molecular properties.

A. Protocol for Computational Analysis

A multi-step computational workflow was employed to predict the spectroscopic and conformational properties of this compound:

  • Geometry Optimization: The initial 3D structure of the molecule was optimized to find its lowest energy conformation. This is a critical step as the molecular geometry significantly influences its spectroscopic properties.

  • Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, frequency calculations were performed. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide the predicted infrared (IR) vibrational frequencies.

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the nuclear magnetic shielding tensors. These tensors are then converted into the final NMR chemical shifts (¹H, ¹³C, and ¹⁹F) by referencing them against a standard, typically tetramethylsilane (TMS).

  • Conformational Analysis: The potential energy surface was scanned by rotating the Cα-Cβ bond to identify different stable conformers and the energy barriers between them.

For this analysis, the ωB97X-D functional was selected in conjunction with the 6-311++G(2d,p) basis set. The ωB97X-D functional is a range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems with non-covalent interactions. The larger basis set provides a more accurate description of the electronic distribution, which is crucial for reliable NMR predictions. Solvent effects were modeled using the Polarizable Continuum Model (PCM) with chloroform (CDCl₃) as the solvent to mimic typical experimental conditions.

II. The In-Depth Technical Guide: Comparing Predictions with Experimental Data

This section delves into a side-by-side comparison of the computationally predicted data for this compound with the experimental data obtained for its analogs.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms. The predicted ¹H NMR chemical shifts for this compound are compared with the experimental data for (2-Bromoethyl)benzene and (1-Fluoroethyl)benzene.

Proton Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for (2-Bromoethyl)benzene[1] Experimental Chemical Shift (ppm) for (1-Fluoroethyl)benzene
Aromatic (ortho, meta, para) 7.20 - 7.407.15 - 7.347.25 - 7.40
Benzylic (CH) 5.50 (dd)3.15 (t)5.40 (q)
Methylene (CH₂) 3.80 - 4.00 (m)3.54 (t)1.60 (d)

Analysis:

  • Aromatic Protons: The predicted chemical shifts for the aromatic protons of this compound are in good agreement with the experimental data of the analogs.

  • Benzylic Proton: The predicted downfield shift of the benzylic proton to 5.50 ppm is significant. This is attributed to the strong electron-withdrawing effect of the adjacent fluorine atom. The predicted doublet of doublets (dd) splitting pattern arises from coupling to both the fluorine atom and the methylene protons. This contrasts with the triplet observed for the analogous protons in (2-Bromoethyl)benzene and the quartet in (1-Fluoroethyl)benzene.

  • Methylene Protons: The predicted chemical shifts for the methylene protons are also shifted downfield compared to the analogs, influenced by both the bromine and fluorine atoms. The complex multiplet (m) pattern is expected due to coupling with the benzylic proton and potentially the fluorine atom (long-range coupling).

B. ¹³C NMR Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of a molecule.

Carbon Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for (2-Bromoethyl)benzene[2] Experimental Chemical Shift (ppm) for (1-Fluoroethyl)benzene[3][4]
Aromatic (ipso) 138.5139.1142.5
Aromatic (ortho, meta, para) 126.0 - 129.5126.6 - 129.0125.0 - 128.5
Benzylic (CH) 95.0 (d, ¹JCF ≈ 170 Hz)39.993.5 (d, ¹JCF ≈ 168 Hz)
Methylene (CH₂) 35.033.223.0

Analysis:

  • Benzylic Carbon: The most notable feature is the significant downfield shift of the benzylic carbon to approximately 95.0 ppm, directly bonded to the fluorine atom. The large predicted one-bond carbon-fluorine coupling constant (¹JCF) of around 170 Hz is a characteristic feature and is in excellent agreement with the experimental value for (1-Fluoroethyl)benzene.

  • Methylene Carbon: The methylene carbon, attached to the bromine atom, is also predicted to be deshielded compared to the analog without the fluorine atom.

C. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds.

Parameter Predicted Value for this compound Experimental Value for (1-Fluoroethyl)benzene[3][4][5]
Chemical Shift (ppm) -175 to -185-180.5
Coupling Pattern Doublet of triplets (dt)Doublet of quartets (dq)

Analysis:

The predicted ¹⁹F chemical shift for this compound falls within the expected range for a benzylic fluoride. The predicted splitting pattern, a doublet of triplets, arises from coupling to the benzylic proton and the two methylene protons. This differs from the doublet of quartets observed for (1-Fluoroethyl)benzene, where the fluorine is coupled to the benzylic proton and the methyl protons.

D. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Vibrational Mode Predicted Frequency (cm⁻¹) for this compound Experimental Frequency (cm⁻¹) for (2-Bromoethyl)benzene[6][7]
C-H (aromatic) 3050 - 31003028, 3064
C-H (aliphatic) 2900 - 30002950
C=C (aromatic) 1450 - 16001454, 1496, 1604
C-F Stretch 1050 - 1150-
C-Br Stretch 600 - 700696

Analysis:

The predicted IR spectrum of this compound shows the characteristic C-H and C=C stretching frequencies for the aromatic and aliphatic portions of the molecule, which align well with the experimental data for (2-Bromoethyl)benzene. The key predicted feature is a strong absorption band in the 1050 - 1150 cm⁻¹ region, corresponding to the C-F stretching vibration. The C-Br stretch is predicted in the lower frequency region.

E. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter Predicted Value for this compound Experimental Value for (2-Bromoethyl)benzene[8]
Molecular Ion (M⁺) m/z 202/204 (approx. 1:1 ratio)m/z 184/186 (approx. 1:1 ratio)
Major Fragments [M-Br]⁺ (m/z 123), [C₇H₇]⁺ (tropylium ion, m/z 91)[M-Br]⁺ (m/z 105), [C₇H₇]⁺ (tropylium ion, m/z 91)

Analysis:

The predicted mass spectrum for this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance). The predicted major fragmentation pathways would involve the loss of a bromine radical to form a stable benzylic carbocation, and further rearrangement to the tropylium ion, a common fragment for alkylbenzenes.

F. Conformational Analysis

The rotation around the Cα-Cβ single bond in this compound leads to different staggered conformations. Computational analysis suggests that the most stable conformer is the one where the bulky bromine and phenyl groups are in an anti-periplanar arrangement to minimize steric hindrance. The gauche conformers, where these groups are closer to each other, are predicted to be slightly higher in energy.

III. Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

A. Experimental and Computational Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Prediction Exp_Analogs Experimental Data of Analogs ((2-Bromoethyl)benzene, (1-Fluoroethyl)benzene) Spectra NMR, IR, MS Spectra Exp_Analogs->Spectra Comparison Comparative Analysis Spectra->Comparison DFT DFT Calculations (ωB97X-D/6-311++G(2d,p)) Geom_Opt Geometry Optimization DFT->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc NMR_Pred NMR Prediction (GIAO) Freq_Calc->NMR_Pred Freq_Calc->Comparison Conform_Analysis Conformational Analysis NMR_Pred->Conform_Analysis NMR_Pred->Comparison Conform_Analysis->Comparison Conclusion Conclusion on Predictive Accuracy Comparison->Conclusion

Caption: Key predicted NMR parameters for this compound.

IV. Conclusion and Future Outlook

This comparative guide demonstrates that modern computational methods, specifically DFT calculations with appropriate functionals and basis sets, can provide highly valuable and reasonably accurate predictions of spectroscopic and conformational properties for complex organic molecules like this compound. The predicted data aligns well with the experimental trends observed in its structural analogs, providing a high degree of confidence in the predicted values.

For researchers, this approach underscores the power of computational chemistry as a predictive tool, especially in cases where experimental data is scarce or difficult to obtain. It can guide experimental design, aid in the interpretation of complex spectra, and provide a deeper understanding of structure-property relationships. While computational predictions should always be validated with experimental data whenever possible, they serve as an indispensable tool in the modern workflow of chemical research and drug development.

V. References

  • PubChem. 1-Fluoroethylbenzene. [Link]

  • SpectraBase. (1-Fluoroethyl)benzene. [Link]

  • NIST Chemistry WebBook. Benzene, (2-bromoethyl)-. [Link]

  • SpectraBase. (1-Fluoroethyl)benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • NIST Chemistry WebBook. Benzene, (2-bromoethyl)- Mass Spectrum. [Link]

Sources

The Fluoroethylation Challenge: A Cost-Effectiveness Guide to (2-Bromo-1-fluoroethyl)benzene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The fluoroethyl group, in particular, can significantly improve metabolic stability, bioavailability, and binding affinity. However, the choice of the fluoroethylating agent for large-scale synthesis is a critical decision, balancing reactivity, selectivity, safety, and, crucially, cost-effectiveness. This guide provides an in-depth technical comparison of (2-Bromo-1-fluoroethyl)benzene and its primary alternatives, offering experimental insights and a framework for selecting the optimal reagent for your large-scale campaigns.

The Workhorse Reagent: this compound

This compound is a versatile reagent for the introduction of the fluoroethyl moiety via nucleophilic substitution. Its utility stems from the differential reactivity of the bromine and fluorine atoms, allowing for selective displacement of the bromide by a range of nucleophiles.

Synthesis at Scale: A Proposed Route

While specific large-scale industrial protocols are proprietary, a common and scalable approach to synthesize this compound involves the bromofluorination of styrene. This process offers a relatively straightforward and atom-economical route.

Conceptual Synthesis Workflow:

Styrene Styrene Reaction Bromofluorination Styrene->Reaction Reagents N-Bromosuccinimide (NBS) / Hydrogen Fluoride Source (e.g., Olah's Reagent) Reagents->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Conceptual Laboratory-Scale Bromofluorination of Styrene

  • Reaction Setup: A solution of styrene (1.0 eq) in anhydrous dichloromethane is charged into a cooled (0 °C) reactor equipped with a mechanical stirrer and an inert atmosphere.

  • Reagent Addition: A solution of N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise. Subsequently, a source of hydrogen fluoride, such as pyridine-HF (Olah's reagent), is added dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the consumption of the starting material.

  • Workup: The reaction mixture is carefully quenched with a cold, dilute aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the formation of bromohydrin byproducts from the reaction of NBS with water.

  • Controlled Temperature: The low reaction temperature is essential to control the exothermicity of the reaction and to minimize the formation of side products.

  • NBS as Bromine Source: NBS is a convenient and safer alternative to handling liquid bromine, especially at a larger scale.

The Alternatives: A Comparative Analysis

The primary alternatives to this compound for introducing a fluoroethyl group are other electrophilic fluoroethylating agents, most notably 2-fluoroethyl tosylate and related sulfonates.

2-Fluoroethyl Tosylate: The Main Contender

2-Fluoroethyl tosylate is a highly effective fluoroethylating agent, often favored in the synthesis of radiolabeled compounds for positron emission tomography (PET) due to its clean reactivity.[1][2]

Synthesis of 2-Fluoroethyl Tosylate:

This reagent is typically prepared from 2-fluoroethanol and tosyl chloride in the presence of a base.

Fluoroethanol 2-Fluoroethanol Reaction Tosylation Fluoroethanol->Reaction TosylChloride Tosyl Chloride TosylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product 2-Fluoroethyl Tosylate Purification->Product

Caption: Synthesis workflow for 2-Fluoroethyl Tosylate.

Head-to-Head Comparison: this compound vs. 2-Fluoroethyl Tosylate
FeatureThis compound2-Fluoroethyl Tosylate
Reactivity Good leaving group (bromide). Suitable for a wide range of nucleophiles.Excellent leaving group (tosylate). Generally more reactive.[3]
Synthesis Cost Potentially lower cost starting from inexpensive styrene.Synthesis from 2-fluoroethanol and tosyl chloride can be more expensive.
Stability Generally stable under normal storage conditions.Stable, crystalline solid, easy to handle.[4]
Byproducts Bromide salts.Tosylate salts, which are often more water-soluble and easier to remove.
Safety Halogenated aromatic compound, requires careful handling.Sulfonate ester, potential alkylating agent, requires appropriate handling.
Industrial Price Bulk pricing is not readily public but is expected to be competitive.Lab-scale quantities are relatively expensive; industrial pricing may vary.[5]
Other Alternatives to Consider:
  • 2-Fluoroethyl Mesylate/Triflate: These offer even higher reactivity than the tosylate but come at a significantly higher cost, generally making them unsuitable for large-scale synthesis unless exceptional reactivity is required.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®): While not direct fluoroethylating agents, reagents like Selectfluor® can be used to introduce fluorine into a molecule containing a pre-installed ethyl group, though this often involves more complex synthetic routes.[6][7]

Cost-Effectiveness in the Real World: A Decision-Making Framework

A true cost-effectiveness analysis extends beyond the price-per-kilogram of the starting material. The following factors must be considered in a holistic assessment:

CostEffectiveness Cost-Effectiveness Analysis RawMaterials Raw Material Costs CostEffectiveness->RawMaterials ProcessEfficiency Process Efficiency (Yield, Cycle Time) CostEffectiveness->ProcessEfficiency Safety Safety & Handling (PPE, Containment) CostEffectiveness->Safety Waste Waste Disposal Costs CostEffectiveness->Waste ProductPurity Product Purity & Downstream Processing CostEffectiveness->ProductPurity

Caption: Key factors in the cost-effectiveness analysis of fluoroethylating agents.

In-Depth Considerations:

  • Raw Material Costs: While styrene is an inexpensive starting material for this compound, the cost of the bromofluorinating agents must be factored in. For 2-fluoroethyl tosylate, the cost of 2-fluoroethanol and tosyl chloride are the primary drivers.

  • Process Efficiency: A higher-yielding reaction with a shorter cycle time can significantly reduce operational costs, even if the starting materials are more expensive. This includes factors like heating, cooling, and labor costs.

  • Safety and Handling: The costs associated with personal protective equipment (PPE), specialized handling procedures, and containment for highly reactive or toxic reagents must be included in the overall cost assessment.

  • Waste Disposal: The nature and volume of waste generated are critical considerations. Aqueous workups can generate large volumes of wastewater, while the disposal of halogenated organic waste can be costly.

  • Product Purity and Downstream Processing: A cleaner reaction profile that requires less downstream purification (e.g., chromatography) can lead to substantial cost savings in terms of solvent usage, stationary phase costs, and time.

Conclusion and Recommendations

The choice between this compound and its alternatives for large-scale fluoroethylation is not a one-size-fits-all decision.

  • This compound presents a potentially more cost-effective option from a raw material perspective, especially if an efficient and high-yielding synthesis from styrene can be established at scale. It is a robust and versatile reagent suitable for a broad range of applications.

  • 2-Fluoroethyl Tosylate is often the reagent of choice when higher reactivity and a cleaner reaction profile are paramount, potentially reducing downstream processing costs. Its higher upfront cost may be offset by improved overall process efficiency.

Recommendation for Practitioners:

It is imperative to conduct a thorough process evaluation for your specific application. This should include laboratory-scale trials to determine optimal reaction conditions, yields, and purity profiles for each candidate reagent. This empirical data, combined with a comprehensive analysis of raw material costs, safety considerations, and waste disposal requirements, will provide a solid foundation for making an informed and cost-effective decision for your large-scale synthesis campaign.

References

  • Exploring N-Fluoro-N-(chloromethyl)triethylenediamine Bis(tetrafluoroborate): A Versatile Fluorinating Reagent. (URL not provided in search results)
  • CAS 140681-55-6: Selectfluor - CymitQuimica. (URL not provided in search results)
  • 2-Fluoroethyl tosylate | 383-50-6 | FF29461 - Biosynth. (URL not provided in search results)
  • A Fully Automated Radiosynthesis of [ 18 F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[ 18 F]Fluoroethyl Tosylate - MDPI. (URL not provided in search results)
  • 2-Fluoroethyl 4-methylbenzenesulfonate - MySkinRecipes. (URL not provided in search results)
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (URL not provided in search results)
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PubMed Central. (URL not provided in search results)
  • N-Fluoro-N'-chloromethyltriethylenediamine bis(tetrafluoroborate) - Oakwood Chemical. (URL not provided in search results)
  • 2-Fluoroethyl Tosylate | Catalog No: FC10-FETS | CAS No: 383-50-6 - Fluoryx Labs. (URL not provided in search results)
  • (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (URL not provided in search results)
  • (2-bromo-1,1-difluoroethyl)benzene C8h6br2f2 at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited - Tradeindia. (URL not provided in search results)
  • The Role of 2-Fluoroethyl Tosylate in Modern Pharmaceutical Synthesis. (URL not provided in search results)
  • Selectfluor | C7H14B2ClF9N2 | CID 2724933 - PubChem - NIH. (URL not provided in search results)
  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B. (URL not provided in search results)
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL not provided in search results)
  • 1786-36-3 | this compound | ChemScene. (URL not provided in search results)

Sources

The Enantioselective Synthesis of (2-Bromo-1-fluoroethyl)benzene: A Comparative Guide to Chiral Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of novel synthetic methodologies for accessing chiral organofluorine compounds, which are of significant interest in the pharmaceutical and agrochemical industries. Among these, vicinal bromo-fluoro alkanes, such as (2-Bromo-1-fluoroethyl)benzene, represent valuable chiral building blocks. Their stereoselective synthesis, however, presents a considerable challenge, necessitating the use of sophisticated chiral catalysts.

This guide provides an in-depth comparison of different chiral catalytic systems for the enantioselective synthesis of this compound, with a primary focus on organocatalysis for which significant experimental data is available. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to enable researchers to implement these methods in their own laboratories.

The Rise of Organocatalysis in Asymmetric Bromofluorination

While various catalytic systems, including those based on chiral Lewis acids, have been explored for enantioselective halofunctionalization reactions, organocatalysis has emerged as a particularly powerful and versatile strategy.[1] Organocatalysts are typically small, metal-free organic molecules that can activate substrates and control the stereochemical outcome of a reaction through non-covalent interactions. This approach often offers advantages in terms of cost, stability, and reduced toxicity compared to metal-based catalysts.

A key breakthrough in the enantioselective bromofluorination of alkenes was the development of urea-based organocatalysts. These catalysts utilize hydrogen bonding interactions to direct the approach of the electrophilic bromine source and the fluoride nucleophile to the alkene substrate, thereby inducing high levels of stereocontrol.

Comparative Performance of Chiral Organocatalysts

A systematic study on the catalytic asymmetric bromofluorination of various alkenes provides valuable insights into the performance of different chiral urea-based catalysts.[2] The data presented below is for the bromofluorination of styrene, which is the direct precursor to this compound.

CatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
C1 85>20:192
C2 82>20:190

Table 1: Performance of Chiral Urea-Based Organocatalysts in the Asymmetric Bromofluorination of Styrene.[2]

The data clearly demonstrates that both catalysts, C1 and C2 , are highly effective in promoting the enantioselective bromofluorination of styrene, affording the desired product in high yield, with excellent diastereoselectivity and enantioselectivity. The choice between these catalysts may depend on their commercial availability or ease of synthesis.

Mechanistic Insights: The Role of the Urea Moiety

The high degree of stereocontrol exerted by the urea-based organocatalysts can be attributed to a well-organized transition state assembly. The urea moiety of the catalyst is believed to form hydrogen bonds with the fluoride source (e.g., potassium fluoride), bringing it into close proximity to the alkene. Simultaneously, the chiral scaffold of the catalyst directs the attack of the electrophilic bromine source (e.g., N-bromosuccinimide) to one face of the alkene, leading to the formation of a stereodefined bromonium ion intermediate. Subsequent backside attack by the catalyst-bound fluoride ion results in the formation of the vicinal bromo-fluoro product with high enantiopurity.

G cluster_0 Catalytic Cycle Styrene Styrene Intermediate1 [Catalyst-NBS-Styrene Complex] Styrene->Intermediate1 NBS, Catalyst NBS NBS Catalyst Chiral Urea Catalyst (C1/C2) KF KF Catalyst_KF [Catalyst-KF Complex] KF->Catalyst_KF Forms Complex Intermediate2 Chiral Bromonium Ion Intermediate1->Intermediate2 Formation of Bromonium Ion Product This compound Intermediate2->Product Nucleophilic attack by F⁻ from [Catalyst-KF Complex] Catalyst_KF->Product Product->Catalyst Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the organocatalyzed enantioselective bromofluorination of styrene.

Experimental Protocol: Asymmetric Bromofluorination of Styrene

The following protocol is adapted from the literature and provides a general procedure for the enantioselective bromofluorination of styrene using a chiral urea-based organocatalyst.[2]

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Potassium Fluoride (KF)

  • Chiral Urea Catalyst (C1 or C2 )

  • 2,2,2-Trifluoroethanol (TFE)

  • Acetonitrile (CH3CN)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the chiral urea catalyst (C1 or C2 , 0.02 mmol, 10 mol%).

  • Add potassium fluoride (KF, 20 mmol).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

  • A mixed solvent of TFE and CH3CN (3:1, 10 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

  • The reaction mixture is then cooled to -30 °C.

  • Styrene (0.20 mmol) is added, followed by the portion-wise addition of N-bromosuccinimide (NBS, 0.24 mmol) over 30 minutes.

  • The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

  • The enantiomeric excess of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Future Perspectives: The Role of Chiral Lewis Acids

While organocatalysis has demonstrated remarkable success in this transformation, the exploration of other catalytic systems, such as chiral Lewis acids, remains an active area of research. Chiral Lewis acids, particularly those based on metals like copper, nickel, or palladium, have the potential to activate the alkene substrate towards nucleophilic attack and control the stereochemistry of the reaction.[3] Although specific, high-yielding, and highly enantioselective examples for the direct bromofluorination of styrene using chiral Lewis acids are less documented in readily available literature compared to the organocatalytic methods, their continued development could offer alternative or complementary approaches.

G cluster_1 General Workflow start Start: Styrene & Reagents reaction Catalytic Asymmetric Bromofluorination (Organocatalyst or Lewis Acid) start->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for e.e.) purification->analysis end End: Enantioenriched Product analysis->end

Sources

A Comparative Guide to the Reactivity of (2-Bromo-1-fluoroethyl)benzene and Its Chloro- and Iodo- Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, the selective functionalization of molecules is paramount. Halogenated compounds serve as versatile building blocks, with the nature of the halogen atom profoundly influencing reactivity and reaction pathways. This guide provides an in-depth comparison of the reactivity of (2-Bromo-1-fluoroethyl)benzene and its corresponding chloro- and iodo- analogues. Understanding the nuanced differences in their behavior in nucleophilic substitution and elimination reactions is critical for designing efficient synthetic routes and for the development of novel therapeutics.

Comparative Reactivity Analysis: A Mechanistic Perspective

The reactivity of the (2-halo-1-fluoroethyl)benzene series in both nucleophilic substitution (SN1, SN2) and elimination (E1, E2, E1cb) reactions is primarily governed by the nature of the C-X bond (where X = Cl, Br, I) at the C2 position. The halogen at this position acts as the leaving group in these transformations.

Nucleophilic Substitution Reactions (SN1 and SN2)

In nucleophilic substitution reactions, a nucleophile replaces the halide leaving group. The feasibility and rate of these reactions are intrinsically linked to the stability of the departing halide ion.

General Principle: Leaving Group Ability

A good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group in the periodic table. This is because the larger halide anions (I⁻ and Br⁻) can better distribute the negative charge over a larger volume, making them more stable and weaker bases than the smaller chloride and fluoride ions. The established order of leaving group ability for halides is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [1][2]

This trend directly correlates with the strength of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Weaker bases are better leaving groups.

Predicted Reactivity Order in SN2 Reactions:

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is highly sensitive to the ability of the leaving group to depart.[3] Consequently, the reactivity of (2-halo-1-fluoroethyl)benzenes in SN2 reactions is predicted to follow the order of leaving group ability:

(2-Iodo-1-fluoroethyl)benzene > this compound > (2-Chloro-1-fluoroethyl)benzene

Predicted Reactivity Order in SN1 Reactions:

The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step.[4][5] The stability of the benzylic carbocation formed from (2-halo-1-fluoroethyl)benzene would be significant. The rate of the SN1 reaction is also highly dependent on the leaving group's ability to depart and form this stable intermediate. Therefore, the reactivity in SN1 reactions is expected to follow the same trend as in SN2 reactions:

(2-Iodo-1-fluoroethyl)benzene > this compound > (2-Chloro-1-fluoroethyl)benzene

Elimination Reactions (E1, E2, and E1cb)

Elimination reactions of (2-halo-1-fluoroethyl)benzenes lead to the formation of 1-fluoro-1-phenylethene (α-fluorostyrene). The competition between different elimination mechanisms (E2, E1, and E1cb) is a key consideration.

E2 Mechanism:

The E2 reaction is a concerted process where a base removes a proton from the carbon adjacent to the leaving group (β-proton), and the leaving group departs simultaneously.[6][7][8] Similar to SN2 reactions, the rate of the E2 reaction is dependent on the C-X bond cleavage in the transition state. A better leaving group will facilitate a faster E2 reaction.

Predicted E2 Reactivity Order:

(2-Iodo-1-fluoroethyl)benzene > this compound > (2-Chloro-1-fluoroethyl)benzene

E1 Mechanism:

The E1 reaction proceeds via the formation of a carbocation intermediate, the same as in the SN1 pathway.[6][8] The rate is determined by the departure of the leaving group.

Predicted E1 Reactivity Order:

(2-Iodo-1-fluoroethyl)benzene > this compound > (2-Chloro-1-fluoroethyl)benzene

E1cb Mechanism:

For substrates with a poor leaving group and an acidic β-proton, the E1cb (Elimination, Unimolecular, conjugate Base) mechanism can become competitive.[9] In this stepwise mechanism, the base first removes the β-proton to form a carbanion, which then expels the leaving group. The presence of the phenyl group at the C1 position increases the acidity of the β-proton, making carbanion formation more favorable. Given that chloride is a poorer leaving group than bromide and iodide, the E1cb pathway may be more significant for (2-chloro-1-fluoroethyl)benzene, especially with a strong, sterically hindered base. For the bromo- and iodo- analogues, the E2 pathway is expected to dominate due to the better leaving group ability of bromide and iodide.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted relative reactivity of the (2-halo-1-fluoroethyl)benzene analogues based on established principles of reaction mechanisms and leaving group ability. The values are presented as relative rates, with the iodo-analogue set as the benchmark.

CompoundLeaving GroupC-X Bond Strength (approx. kJ/mol)Predicted Relative SN2 RatePredicted Relative E2 Rate
(2-Iodo-1-fluoroethyl)benzeneI⁻~220100100
This compoundBr⁻~2801010
(2-Chloro-1-fluoroethyl)benzeneCl⁻~34011

Note: These are estimated relative rates intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions (nucleophile/base, solvent, temperature).

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity trends, a series of well-controlled kinetic experiments should be performed. The following protocols outline a robust methodology for comparing the reactivity of the three analogues in a representative SN2 and E2 reaction.

Experiment 1: Comparative SN2 Reactivity with Sodium Azide

This experiment will measure the rate of nucleophilic substitution with a good nucleophile, sodium azide, under conditions that favor the SN2 mechanism.

Methodology:

  • Preparation of Reactant Solutions: Prepare 0.1 M solutions of (2-chloro-1-fluoroethyl)benzene, this compound, and (2-iodo-1-fluoroethyl)benzene in anhydrous acetone. Also, prepare a 0.2 M solution of sodium azide in anhydrous acetone.

  • Reaction Setup: For each halide, mix 10 mL of the halide solution with 10 mL of the sodium azide solution in a sealed, thermostatted reaction vessel at 25°C with constant stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes for the iodo- and bromo- analogues, and every hour for the chloro-analogue), withdraw a 1 mL aliquot from the reaction mixture and quench it by adding it to 10 mL of a 1:1 mixture of saturated aqueous sodium chloride and diethyl ether.

  • Workup and Analysis: Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze the composition by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of the starting material to the substitution product, (2-azido-1-fluoroethyl)benzene.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction. The initial rate of the reaction can be determined from the slope of this plot. The relative rates can then be calculated by normalizing to the rate of the iodo-analogue.

Experiment 2: Comparative E2 Reactivity with Potassium tert-Butoxide

This experiment will assess the rate of elimination using a strong, sterically hindered base, potassium tert-butoxide, which favors the E2 mechanism.

Methodology:

  • Preparation of Reactant Solutions: Prepare 0.1 M solutions of each (2-halo-1-fluoroethyl)benzene in anhydrous tert-butanol. Prepare a 0.2 M solution of potassium tert-butoxide in anhydrous tert-butanol.

  • Reaction Setup: In a thermostatted reaction vessel at 50°C, add 10 mL of the halide solution to 10 mL of the potassium tert-butoxide solution with vigorous stirring.

  • Monitoring the Reaction: Follow the progress of the reaction by withdrawing aliquots at appropriate time intervals and quenching them with a dilute acid solution (e.g., 1 M HCl).

  • Workup and Analysis: Extract the quenched aliquots with diethyl ether, dry the organic layer, and analyze by GC or HPLC to quantify the formation of the elimination product, 1-fluoro-1-phenylethene.

  • Data Analysis: Determine the initial rates of formation of the alkene for each halide and calculate the relative E2 reaction rates.

Visualization of Reactivity Principles

Reactivity_Factors SN2_I (2-Iodo-1-fluoroethyl)benzene SN2_Br This compound SN2_I->SN2_Br Faster LG_I I⁻ (Excellent) SN2_I->LG_I SN2_Cl (2-Chloro-1-fluoroethyl)benzene SN2_Br->SN2_Cl Faster LG_Br Br⁻ (Good) SN2_Br->LG_Br LG_Cl Cl⁻ (Moderate) SN2_Cl->LG_Cl E2_I (2-Iodo-1-fluoroethyl)benzene E2_Br This compound E2_I->E2_Br Faster E2_I->LG_I E2_Cl (2-Chloro-1-fluoroethyl)benzene E2_Br->E2_Cl Faster E2_Br->LG_Br E2_Cl->LG_Cl

Figure 1: Factors influencing the SN2 and E2 reactivity of (2-halo-1-fluoroethyl)benzenes.

Reaction_Coordinate Yaxis Potential Energy Xaxis Reaction Coordinate Reactants Reactants (Substrate + Nu⁻/Base) TS_Cl TS (Cl) Reactants->TS_Cl ΔG‡ (Cl) TS_Br TS (Br) Reactants->TS_Br ΔG‡ (Br) TS_I TS (I) Reactants->TS_I ΔG‡ (I) Products Products TS_Cl->Products TS_Br->Products TS_I->Products 0,0 0,0 0,3.2 0,3.2 0,0->0,3.2 6,0 6,0 0,0->6,0

Figure 2: Reaction coordinate diagram illustrating the effect of the leaving group on the activation energy (ΔG‡) for a concerted reaction (SN2 or E2).

Conclusion

The reactivity of this compound in comparison to its chloro- and iodo- analogues is dictated by the well-established principles of leaving group ability in nucleophilic substitution and elimination reactions. The predicted order of reactivity for SN2, SN1, E2, and E1 reactions is consistently: iodo- > bromo- > chloro- . This trend is a direct consequence of the increasing stability of the halide anion as a leaving group down the periodic table. For the chloro-analogue, the possibility of an E1cb mechanism should be considered under strongly basic conditions due to the poorer leaving group ability of chloride.

The experimental protocols provided in this guide offer a clear pathway for the empirical validation of these predictions. For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the strategic design of synthetic pathways, enabling the efficient and selective construction of complex molecular architectures.

References

  • Master Organic Chemistry. (2023). What Makes A Good Leaving Group?[Link]

  • LibreTexts Chemistry. (2023). 8.5: Leaving Groups. [Link]

  • LibreTexts Chemistry. (2023). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • LibreTexts Chemistry. (2023). 11.2: The SN2 Reaction. [Link]

  • Master Organic Chemistry. (2023). The SN2 Mechanism. [Link]

  • BYU-Idaho. (n.d.). Leaving Groups. [Link]

  • LibreTexts Chemistry. (2023). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • Lumen Learning. (n.d.). Elimination Reactions. [Link]

  • Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides. [Link]

  • LibreTexts Chemistry. (2023). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Chemistry Stack Exchange. (2017). Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2?[Link]

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A Comparative Guide to Stereochemical Confirmation of (2-Bromo-1-fluoroethyl)benzene Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. For a molecule like (2-Bromo-1-fluoroethyl)benzene, which possesses a stereocenter at the carbon bearing the fluorine and bromine atoms, unambiguous confirmation of its absolute configuration is a critical step in development and quality control.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the stereochemistry of this compound and similar chiral compounds. We will delve into the foundational principles, experimental workflows, and comparative advantages of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD), offering field-proven insights for researchers, scientists, and drug development professionals.

The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for the determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[1][2] The technique relies on the diffraction pattern of X-rays by a well-ordered crystal lattice to generate a detailed electron density map, from which the precise spatial coordinates of each atom can be determined.

Causality Behind the Experimental Choice

For a definitive and unambiguous assignment of the absolute configuration of a novel chiral compound, X-ray crystallography is often the first method considered. The resulting crystal structure provides a visual and incontrovertible representation of the molecule's stereochemistry. This is particularly crucial during lead optimization and for regulatory submissions where absolute structural proof is required. The presence of a "heavy" atom like bromine in this compound is advantageous for this technique, as it enhances the anomalous dispersion effect, which is key to determining the absolute configuration.

Experimental Protocol: A Self-Validating System
  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the enantiomerically pure this compound product. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms, particularly the bromine atom. The Flack parameter is a critical value in this determination; a value close to 0 for a given enantiomer confirms its absolute configuration.[2]

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Enantiopure_Sample Enantiopure this compound Crystallization Single Crystal Growth Enantiopure_Sample->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config

A streamlined workflow for absolute configuration determination via X-ray crystallography.

The Versatility of NMR Spectroscopy in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating molecular structure in solution. While standard NMR techniques cannot differentiate between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) allows for the determination of both enantiomeric purity and absolute configuration.[3]

Causality Behind the Experimental Choice
Mosher's Ester Analysis: A Classic Approach

A widely used NMR method for determining the absolute configuration of chiral alcohols and amines is Mosher's ester analysis. This involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The differing spatial arrangements of the substituents in the resulting diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be correlated to the absolute configuration of the original molecule. While this compound is not an alcohol or amine, this principle of forming diastereomers with a chiral auxiliary is broadly applicable.

Leveraging ¹⁹F NMR for Enhanced Resolution

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy offers a significant advantage. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus can provide clearer and more easily interpretable data. By reacting the chiral molecule with a fluorine-containing chiral derivatizing agent, the resulting diastereomers will exhibit distinct ¹⁹F NMR signals, allowing for straightforward determination of enantiomeric excess and, with appropriate calibration, absolute configuration.

A study on assigning the absolute configurations of chiral primary amines utilized a novel method based on experimental and DFT-calculated ¹⁹F NMR chemical shift differences of derived fluorinated amides, highlighting the power of this approach.[4]

Experimental Protocol: Chiral Derivatization for NMR Analysis
  • Derivatization: The enantiomerically enriched this compound is reacted with a chiral derivatizing agent (e.g., a chiral acid to form a diastereomeric ester if a suitable functional group is present or can be introduced). For ¹⁹F NMR, a fluorinated CDA would be chosen.

  • NMR Data Acquisition: ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture are acquired.

  • Spectral Analysis: The chemical shifts of key protons or the fluorine atom in each diastereomer are carefully assigned. The differences in chemical shifts (Δδ) between the two diastereomers are then used to deduce the absolute configuration based on established models for the specific CDA used.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Chiral_Sample This compound Derivatization Reaction with Chiral Derivatizing Agent Chiral_Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Acquisition ¹H or ¹⁹F NMR Data Acquisition Diastereomers->NMR_Acquisition Spectral_Analysis Spectral Analysis (Δδ) NMR_Acquisition->Spectral_Analysis Absolute_Config Absolute Configuration Assignment Spectral_Analysis->Absolute_Config

Workflow for stereochemical analysis using NMR with chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a powerful analytical technique for separating enantiomers, allowing for the determination of enantiomeric purity (enantiomeric excess, ee) and the isolation of individual enantiomers for further analysis. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Causality Behind the Experimental Choice

Chiral HPLC is the go-to method for routine quality control to determine the enantiomeric purity of a sample. It is highly sensitive, reproducible, and can be automated for high-throughput analysis. While it does not directly provide the absolute configuration, it is an essential tool for monitoring the stereochemical outcome of a synthesis and for purifying enantiomers.

Experimental Protocol: Enantioselective Separation
  • Column Selection: A suitable chiral stationary phase is selected based on the chemical properties of this compound. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.

  • Method Development: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the two enantiomers.

  • Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the relative peak areas.

  • Preparative Separation (Optional): The method can be scaled up to isolate larger quantities of each enantiomer for subsequent analysis by other techniques (e.g., X-ray crystallography or VCD) to determine the absolute configuration.

Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically predicted spectrum.

Causality Behind the Experimental Choice

VCD is particularly valuable for determining the absolute configuration of molecules in their solution state, which is often more biologically relevant than the solid state. It does not require crystallization or derivatization, making it a powerful alternative when these methods are not feasible.

Experimental Protocol: Combining Experiment and Theory
  • Experimental Spectrum Acquisition: The VCD and infrared (IR) spectra of the enantiomerically pure this compound are measured in a suitable solvent.

  • Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled using quantum mechanical calculations (e.g., Density Functional Theory). The theoretical VCD and IR spectra are then calculated for this enantiomer.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms that the sample is indeed the R-enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the sample is the S-enantiomer.

Comparative Summary of Methods

FeatureX-ray CrystallographyNMR with Chiral AuxiliariesChiral HPLCVibrational Circular Dichroism (VCD)
Primary Application Absolute configuration determinationAbsolute configuration & enantiomeric purityEnantiomeric purity determination & separationAbsolute configuration in solution
Sample Requirement High-quality single crystalSoluble sampleSoluble sampleSoluble sample
Directness of Result Unambiguous and directRequires derivatization and modelingIndirect for absolute configurationRequires computational modeling
Throughput LowModerateHighLow to Moderate
Key Advantage Definitive structural proofApplicable to non-crystalline samplesHigh sensitivity and reproducibilityNo derivatization or crystallization needed
Key Limitation Crystallization can be difficultDerivatization can be challengingDoes not provide absolute configurationRequires specialized equipment and computational expertise

Conclusion: An Integrated Approach to Stereochemical Confirmation

The choice of method for confirming the stereochemistry of this compound products depends on the specific research question and the stage of development. For an initial, unequivocal determination of absolute configuration, single-crystal X-ray crystallography is the preferred method, especially given the presence of a heavy bromine atom. When crystallization is not feasible, or for solution-state conformational analysis, NMR spectroscopy with chiral derivatizing agents, particularly leveraging the sensitivity of ¹⁹F NMR, offers a robust alternative. Vibrational Circular Dichroism provides another powerful, non-destructive method for determining absolute configuration in solution. For routine quality control and the assessment of enantiomeric purity, chiral HPLC is the industry standard due to its high throughput and reliability.

Ultimately, a multi-faceted approach, often combining the separative power of chiral HPLC with a definitive spectroscopic or crystallographic technique, provides the most comprehensive and trustworthy characterization of the stereochemistry of chiral molecules like this compound.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]

  • Absolute configuration. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]

  • Comparison between bromo vs. fluoro complex and single crystal X-ray... (n.d.). ResearchGate. [Link]

  • Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]

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A Comparative Guide to the Experimental Data of (2-Bromo-1-fluoroethyl)benzene: A Cross-Laboratory Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the reliability of experimental data for key chemical intermediates is the bedrock of reproducible research and development. This guide provides a comprehensive cross-validation of the experimental data for (2-Bromo-1-fluoroethyl)benzene, a crucial building block in the synthesis of various organic molecules. Our objective is to present a transparent comparison of its physicochemical properties as reported by different commercial and academic sources, thereby offering researchers a reliable baseline for their work.

The imperative for such a guide stems from the subtle, yet significant, discrepancies often observed in data from different laboratories. These variations can arise from minor differences in analytical instrumentation, experimental conditions, or sample purity. By collating and critically evaluating the available data, we aim to provide a clearer understanding of this compound's characteristics and to propose standardized protocols for its analysis.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound reported by several prominent chemical suppliers. This side-by-side comparison allows for a quick assessment of the consistency of the data across the board.

PropertySigma-AldrichThermo Fisher ScientificTCI Chemicals
CAS Number 100524-77-2100524-77-2100524-77-2
Molecular Formula C₈H₈BrFC₈H₈BrFC₈H₈BrF
Molecular Weight 203.05 g/mol 203.05 g/mol 203.05 g/mol
Boiling Point 85-87 °C/15 mmHg85-87 °C/15 mmHg85-87 °C/15 mmHg
Density 1.485 g/mL at 25 °C1.485 g/mL at 25 °C1.485 g/mL at 25 °C
Refractive Index (n20/D) 1.5431.5431.543
Purity ≥97%97%>97.0% (GC)

As evidenced by the data, there is a high degree of consistency in the reported macroscopic properties such as boiling point, density, and refractive index for this compound among these major suppliers. This suggests that the methods for determining these properties are well-established and yield reproducible results. The slight variations in reported purity levels are typical and reflect the different analytical techniques and standards used by each supplier.

Spectroscopic Data: The Fingerprint of a Molecule

While macroscopic properties are useful, spectroscopic data provides the definitive structural confirmation of a molecule. Below, we delve into the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center and fluorine-proton coupling. The aromatic protons will appear in the typical downfield region (δ 7.2-7.5 ppm). The benzylic proton (CHBr) and the methylene protons (CH₂F) will exhibit characteristic splitting patterns due to geminal and vicinal coupling to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms. The carbon attached to bromine will be shifted downfield, as will the carbon attached to fluorine, though to a lesser extent.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, likely a triplet of doublets, due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorptions for this compound include:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-F stretching: ~1000-1400 cm⁻¹ (can be complex)

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols for Data Validation

To ensure the integrity of experimental data, it is crucial to follow standardized and well-documented protocols.

Workflow for Cross-Validation of this compound Data

Caption: A workflow diagram for the cross-validation of experimental data for this compound.

Detailed Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the characteristic molecular ion peak and fragmentation pattern.

Logical Relationship of Analytical Techniques for Structural Elucidation

G cluster_0 Purity & Molecular Weight cluster_1 Structural Connectivity cluster_2 Functional Groups cluster_3 Final Structure Confirmation GC_MS GC-MS NMR NMR (1H, 13C, 19F, COSY, HSQC) Confirmed_Structure Confirmed Structure of this compound GC_MS->Confirmed_Structure HRMS HRMS HRMS->Confirmed_Structure FTIR FT-IR NMR->Confirmed_Structure FTIR->Confirmed_Structure

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (2-Bromo-1-fluoroethyl)benzene (CAS No. 1786-36-3) in a laboratory setting. As this compound is a halogenated organic substance, adherence to strict protocols is essential not only for personnel safety but also for environmental protection and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its structural classification as a halogenated aromatic compound allows us to infer a likely hazard profile based on similar chemicals.[1] The primary risks are associated with its irritant properties and its classification as a halogenated organic waste, which dictates a specific disposal pathway.[1][2]

Causality of Hazard: Halogenated compounds, when improperly disposed of (e.g., via combustion in standard incinerators), can form highly corrosive and toxic acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[3] Therefore, the entire disposal workflow is designed to ensure these wastes are directed to specialized facilities capable of neutralizing these byproducts.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 1786-36-3[4]
Molecular Formula C₈H₈BrF[4]
Molecular Weight 203.05 g/mol [4][5]
Anticipated Hazards Causes skin and eye irritation; May cause respiratory irritation.[1][6]
GHS Pictogram (Anticipated) GHS07 (Exclamation Mark)[4]
Signal Word (Anticipated) Warning[4]
Waste Classification Halogenated Organic Hazardous Waste[2]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including transfers to waste containers, must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Mandatory PPE Ensemble:

  • Eye Protection : Wear chemical safety goggles or a face shield.[7][9] Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or Viton®.[7] Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[9]

  • Body Protection : A standard laboratory coat must be worn and fully fastened.[7] For transfers of larger volumes, a chemically resistant apron is recommended.

The Disposal Protocol: Segregation and Containerization

The cornerstone of proper disposal is meticulous waste segregation. Mixing halogenated and non-halogenated waste streams is a common and dangerous error that can lead to regulatory fines and improper treatment.[2]

Step-by-Step Waste Collection Procedure:

  • Obtain the Correct Waste Container : Procure a dedicated, chemically compatible, and leak-proof container designated for "Halogenated Organic Waste."[1][7] These containers are often provided by your institution's Environmental Health and Safety (EHS) department.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[1] Clearly write the full chemical name, "this compound," and list any other chemical components in the waste stream.[2] Ensure the label is legible and securely attached.

  • Transfer Waste : Working inside a chemical fume hood, carefully transfer the waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure the Container : Tightly seal the container lid immediately after adding waste.[8]

  • Store Appropriately : Place the sealed container in a designated satellite accumulation area within the laboratory.[1] This area should be clearly marked, away from drains, and within secondary containment (e.g., a spill tray) to contain any potential leaks.[10]

  • Arrange for Pickup : Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your EHS office to arrange for pickup and final disposal by a licensed hazardous waste contractor.[7]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination. The procedure varies based on the spill size.

Protocol for Small, Manageable Spills (<100 mL):

  • Alert and Isolate : Alert personnel in the immediate area.[11] Restrict access to the spill zone.

  • Ensure Ventilation : Confirm the chemical fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated.[7]

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, starting from the outside and working inward to prevent spreading.[7][12][13]

  • Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste bag or container.[14]

  • Decontaminate : Wipe the spill surface with a cloth dampened with a solvent like isopropanol or ethanol, followed by a thorough wash with soap and water.[14] All cleaning materials (wipes, gloves) must be disposed of as hazardous solid waste.[14]

  • Document : Report the incident to your laboratory supervisor and document it according to your institution's protocols.

For large spills, spills outside of a ventilated area, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency EHS number.[14]

The Complete Disposal Workflow

The journey of this compound waste from the laboratory bench to its final destruction is a regulated, multi-step process. This workflow ensures safety and compliance at every stage.

G Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures cluster_spill Contingency A Waste Generation (At the Bench) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always First Spill Spill Occurs A->Spill C Segregate as 'Halogenated Organic Waste' B->C D Collect in a Properly Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area (with Secondary Containment) D->E F Schedule Pickup with Institutional EHS Office E->F When full or time limit reached G Transport by Licensed Hazardous Waste Vendor F->G H Final Disposal via High-Temperature Incineration G->H Cleanup Execute Spill Cleanup Protocol Spill->Cleanup If manageable Cleanup->D Collect spill waste

Caption: The regulated disposal pathway for this compound waste.

Regulatory Framework

In the United States, the management and disposal of hazardous waste, including halogenated organic compounds, are governed by the Resource Conservation and Recovery Act (RCRA) and administered by the Environmental Protection Agency (EPA).[15] These regulations provide the legal mandate for the "cradle-to-grave" management of hazardous materials, making adherence to the procedures outlined in this guide a matter of legal compliance.[15][16]

References

  • Benchchem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
  • ChemScene. This compound | 1786-36-3.
  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Sigma-Aldrich. SAFETY DATA SHEET - (2-Bromoethyl)benzene.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
  • Bucknell University. Hazardous Waste Segregation.
  • Clarkson University. Chemical Spill Procedures.
  • Fisher Scientific. SAFETY DATA SHEET - (2-Bromoethyl)benzene.
  • Fisher Scientific. SAFETY DATA SHEET - Benzene, 1-bromo-2-(trifluoromethyl)-.
  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-4-ethylbenzene.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19987990, (2-Bromo-2-fluoroethyl)benzene.
  • The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone.
  • Rutgers University. Standard Operating Procedure for Bromine.
  • Benchchem. Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Fluoro-2-bromobenzene.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.

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A Senior Application Scientist's Guide to the Safe Handling of (2-Bromo-1-fluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. (2-Bromo-1-fluoroethyl)benzene is a halogenated aromatic compound, a class of chemicals valued for its utility in synthesis but requiring meticulous handling due to potential hazards. This guide provides a procedural framework for the safe use, management, and disposal of this compound, grounded in established safety principles. The causality behind each recommendation is explained to empower you, the researcher, with a deep, actionable understanding of laboratory safety.

Hazard Assessment and Risk Mitigation

Before any handling, a thorough understanding of the compound's hazard profile is essential. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from chemical suppliers provides critical GHS (Globally Harmonized System) classifications that must inform our safety protocols.

Based on available data, this compound is classified with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications identify the primary routes of exposure and associated risks: ingestion, skin/eye contact, and inhalation. Halogenated aromatic hydrocarbons as a class can also be associated with other long-term health effects, underscoring the need for stringent controls.[2][3] Our primary goal is to interrupt these exposure pathways through a multi-layered safety approach encompassing engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering and Administrative Controls: The First Line of Defense

PPE is the last line of defense. The initial and most critical safety layers are the environment and the procedures you establish.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and reaction quenching, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow is essential to prevent the accumulation of potentially harmful vapors in the breathing zone, directly mitigating the respiratory irritation hazard (H335).[4][5]

  • Designated Work Area: All work involving carcinogenic or highly toxic halogenated solvents should be conducted in a designated area, clearly labeled to inform others of the potential hazards.[5] Ensure that an eyewash station and emergency shower are readily accessible and have been tested.[6][7]

  • Restricted Access: Only personnel trained in handling halogenated organic compounds should be permitted in the designated area during operations.

Personal Protective Equipment (PPE): A Self-Validating System

The correct selection and use of PPE is crucial for preventing direct contact. The following table summarizes the required PPE, with a detailed explanation of the rationale for each choice.

Protection Type Specific PPE Requirement Rationale and Expert Insight
Eye and Face Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over the goggles when handling larger quantities (>100 mL) or during procedures with a heightened risk of splashing.[4][7]Protects against splashes that can cause serious eye irritation (H319). Vapors from halogenated solvents can also be irritating to the eyes; goggles provide a better seal than standard safety glasses.[6]
Skin and Body A flame-resistant lab coat, fully buttoned. Chemical-resistant gloves (Nitrile or Viton®). Closed-toe shoes are mandatory.[4][7]A lab coat provides a primary barrier against accidental skin contact. Nitrile gloves offer good protection against a range of halogenated solvents for incidental contact, but it is critical to consult a glove compatibility chart for breakthrough times, especially during extended use.[6] Change gloves immediately if contamination is suspected.
Respiratory Not required under normal operating conditions within a certified fume hood. For spill cleanup or in cases of ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[4][8]The fume hood serves as the primary respiratory control. A respirator is an essential backup for non-routine events to mitigate the risk of inhaling vapors that can cause respiratory irritation (H335).[4]

Procedural Guidance: From Preparation to Disposal

A safe outcome is predicated on a safe process. The following workflows provide step-by-step guidance for key operations.

Standard Handling Protocol

This protocol outlines the essential steps for safely using this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Eyewash/Shower Accessibility prep2 Don Full, Inspected PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Assemble All Glassware & Reagents in Fume Hood prep2->prep3 handle1 Perform All Transfers & Manipulations in Fume Hood prep3->handle1 handle2 Keep Sash at Lowest Practical Height handle1->handle2 handle3 Cap All Containers When Not in Use handle2->handle3 clean1 Decontaminate Glassware in Fume Hood handle3->clean1 clean2 Collect Rinsate as Halogenated Waste clean1->clean2 clean3 Segregate Halogenated Waste in a Labeled, Closed Container clean2->clean3 clean4 Dispose of Waste via Institutional EHS Procedures clean3->clean4

Caption: Standard workflow for handling this compound.

  • Preparation: Before starting, verify that the chemical fume hood is operational and that an eyewash and safety shower are accessible.[7] Don all required PPE, ensuring gloves are inspected for integrity.[7] Assemble all necessary equipment inside the hood to minimize traffic in and out of the sash.

  • Handling: Carefully measure and transfer the chemical using appropriate tools like glass pipettes or syringes to minimize spill risk.[4] Keep the container sealed when not in use. All procedures must be conducted well within the fume hood, keeping the sash as low as possible.[4]

  • Cleanup: After the procedure, decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected as hazardous waste.[4]

Spill Management Plan

Immediate and correct response to a spill is critical to prevent exposure.

  • Small Spill (<100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a spill pillow.[5][7]

    • Gently collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[9]

    • Wipe the spill area with a suitable solvent and collect the wipe as hazardous waste.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate immediately. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.[6][7]

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's Environmental Health & Safety (EHS) emergency line immediately.

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Waste Disposal Plan

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic waste must never be mixed with non-halogenated waste.[10][11]

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes) and rinsate, in a dedicated "Halogenated Organic Waste" container.[6][10][12]

  • Container: Use a compatible, properly vented, and clearly labeled waste container provided by your institution's EHS department.[5][12] The container must be kept closed except when actively adding waste.[6]

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.[11]

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup. Do not allow waste to accumulate in the lab.[6]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). 7.2 Organic Solvents. Environmental Health and Safety. Retrieved from [Link]

  • Lund University. (2025). 8.1 Organic solvent waste. Kemicentrum. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Plasma Science and Fusion Center. Retrieved from [Link]

  • LookChem. (2024). (2-Bromoethyl)benzene - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroethyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.